molecular formula C20H24O6 B15593872 Demethylsonchifolin

Demethylsonchifolin

Cat. No.: B15593872
M. Wt: 360.4 g/mol
InChI Key: IOPBGRHISQTQKP-XKYHVFMSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Demethylsonchifolin is a useful research compound. Its molecular formula is C20H24O6 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

(3aR,6E,10Z,11aR)-10-methyl-4-[(Z)-2-methylbut-2-enoyl]oxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid

InChI

InChI=1S/C20H24O6/c1-5-12(3)19(23)25-16-10-14(18(21)22)8-6-7-11(2)9-15-17(16)13(4)20(24)26-15/h5,8-9,15-17H,4,6-7,10H2,1-3H3,(H,21,22)/b11-9-,12-5-,14-8+/t15-,16?,17+/m1/s1

InChI Key

IOPBGRHISQTQKP-XKYHVFMSSA-N

Origin of Product

United States

Foundational & Exploratory

Demethylsonchifolin (CAS 956384-55-7): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylsonchifolin (CAS 956384-55-7) is a sesquiterpenoid compound isolated from Smallanthus sonchifolius, a plant commonly known as yacon. Sesquiterpenoids from this plant have garnered scientific interest due to their potential biological activities. This technical guide provides a summary of the known properties of this compound, alongside a discussion of the activities of related compounds and relevant experimental protocols to facilitate further research and drug discovery efforts.

While specific experimental data on this compound is limited in publicly available literature, this guide aims to provide a foundational resource by presenting the available information and offering context through the analysis of structurally similar compounds from the same source.

Core Properties of this compound

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that some of these properties, such as relative density, are predicted and await experimental verification.

PropertyValueSource
CAS Number 956384-55-7Internal
Molecular Formula C₂₀H₂₄O₆[1][2]
Molecular Weight 360.41 g/mol [2]
Appearance Powder[2][3]
Purity >95% to >98% (as commercially available)[2][3]
Relative Density 1.21 g/cm³ (Predicted)[1]
Storage Temperature -20°C for powder form[1]

Biological Activities and Potential Mechanisms of Action

Direct studies detailing the biological activities of this compound are scarce. However, research on other sesquiterpene lactones isolated from Smallanthus sonchifolius provides valuable insights into its potential therapeutic effects. These related compounds have demonstrated a range of activities, including:

  • Anti-inflammatory Activity: Many sesquiterpenoids exhibit anti-inflammatory properties, often attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5] The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition can modulate the expression of pro-inflammatory cytokines and enzymes.

  • Antimicrobial Activity: Sesquiterpene lactones from S. sonchifolius have shown activity against various microbes.[3][6]

  • Trypanocidal Activity: Compounds such as enhydrin (B1240213) and uvedalin, also found in S. sonchifolius, have displayed significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[1][]

  • Anticancer Activity: Some sesquiterpene lactones have been investigated for their potential to inhibit the proliferation of cancer cells.[6]

Given its structural classification as a sesquiterpenoid, it is plausible that this compound may share some of these biological activities. Further investigation is required to elucidate its specific pharmacological profile.

Experimental Protocols

To facilitate the investigation of this compound's biological activity, a detailed, representative experimental protocol for an NF-κB inhibition assay is provided below. This is a foundational assay for assessing potential anti-inflammatory properties.

NF-κB Reporter Gene Assay

Objective: To determine the inhibitory effect of this compound on the NF-κB signaling pathway in a cell-based model.

Materials:

  • Human embryonic kidney (HEK293) cells or other suitable cell line stably transfected with an NF-κB-driven luciferase reporter construct.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • This compound (dissolved in a suitable solvent, e.g., DMSO).

  • Tumor Necrosis Factor-alpha (TNF-α) as a stimulating agent.

  • Luciferase Assay System.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HEK293-NF-κB-luciferase reporter cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO without the compound). Incubate for 1-2 hours.

  • Stimulation: After the pre-incubation period, stimulate the cells with TNF-α (e.g., at a final concentration of 10 ng/mL) to activate the NF-κB pathway. Also, include an unstimulated control group.

  • Incubation: Incubate the plate for an additional 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis: Normalize the luciferase activity of the treated groups to the TNF-α stimulated control group. Calculate the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of NF-κB activity.

Visualizations

Hypothesized Signaling Pathway Inhibition

The following diagram illustrates the potential mechanism of action of this compound, assuming it acts as an inhibitor of the NF-κB signaling pathway, similar to other sesquiterpenoids.

G Hypothesized NF-κB Pathway Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Inflammatory Gene Transcription Nucleus->Gene This compound This compound This compound->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Bioactivity Screening

This diagram outlines a general workflow for the initial biological screening of a natural product like this compound.

G General Experimental Workflow for Bioactivity Screening Start Start: this compound Sample Solubilize Solubilization in a suitable solvent (e.g., DMSO) Start->Solubilize PrimaryScreen Primary Bioactivity Screening (e.g., Anti-inflammatory, Antimicrobial assays) Solubilize->PrimaryScreen Hit Active? PrimaryScreen->Hit DoseResponse Dose-Response and IC₅₀ Determination Hit->DoseResponse Yes Inactive Inactive/Re-evaluate Hit->Inactive No Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) DoseResponse->Mechanism End End: Characterized Bioactive Compound Mechanism->End

Caption: A generalized workflow for the initial screening of this compound's bioactivity.

Logical Relationship of Available Information

The following diagram illustrates the logical connections between the known information about this compound and the inferences that can be drawn.

G Logical Relationships of this compound Information Plant Source: Smallanthus sonchifolius Compound This compound (CAS 956384-55-7) Plant->Compound Isolated from Related Related Sesquiterpenoids from S. sonchifolius (e.g., Enhydrin, Uvedalin) Plant->Related Class Class: Sesquiterpenoid Compound->Class KnownData Known Data: Molecular Formula, MW Compound->KnownData FutureWork Required Future Research: Detailed Bioassays, MoA studies, Physicochemical Characterization Compound->FutureWork InferredActivity Inferred Potential Activities: Anti-inflammatory, Antimicrobial, etc. Class->InferredActivity Related->InferredActivity InferredActivity->FutureWork

Caption: Logical flow from known information to inferred properties and future research needs.

Conclusion

This compound is a natural product with a chemical structure that suggests potential for interesting biological activities, particularly in the areas of inflammation and infectious diseases. However, a significant gap in the scientific literature exists regarding its specific properties and mechanisms of action. This guide provides the available foundational knowledge and outlines a path forward for researchers to undertake a systematic evaluation of this compound. The provided experimental protocol and workflows are intended to serve as a starting point for these investigations, which could ultimately unlock the therapeutic potential of this compound.

References

Demethylsonchifolin: A Technical Whitepaper on its Natural Sourcing, Analysis, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylsonchifolin, a sesquiterpene lactone, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of its primary natural source, detailed methodologies for its extraction and quantification, and an exploration of its potential interactions with key cellular signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and experimental workflows and biological pathways are visualized using Graphviz diagrams.

Natural Source of this compound

The principal natural source of this compound is the leaves of Smallanthus sonchifolius , a plant commonly known as yacon .[1][2][3] Native to the Andean regions of South America, yacon is a member of the Asteraceae family.[1] While the tubers of the yacon plant are known for their high content of fructooligosaccharides, the leaves are a rich source of various bioactive compounds, including a variety of sesquiterpene lactones.[2][3] Among these, this compound is present alongside other related compounds such as enhydrin (B1240213) and uvedalin.

Quantitative Analysis of Sesquiterpene Lactones in Smallanthus sonchifolius Leaves

While specific quantitative data for this compound in yacon leaves is not extensively available in the current body of scientific literature, data for the major sesquiterpene lactones, enhydrin and uvedalin, have been reported. This data can serve as a valuable reference point for estimating the potential yield of this compound and for the development of analytical methods.

CompoundConcentration (% in Ethanolic Extract)Plant OriginAnalytical MethodReference
Enhydrin1.67%Ykal ExtractHPLC-UVMolecules (2023)
Uvedalin0.88%Ykal ExtractHPLC-UVMolecules (2023)
Enhydrin1.26%Ycin ExtractHPLC-UVMolecules (2023)
Uvedalin0.56%Ycin ExtractHPLC-UVMolecules (2023)

Table 1: Quantitative Data of Major Sesquiterpene Lactones in Smallanthus sonchifolius Leaf Extracts.

Experimental Protocols

Extraction and Isolation of Sesquiterpene Lactones from Smallanthus sonchifolius Leaves

The following protocol is a generalized procedure based on methods reported for the isolation of sesquiterpene lactones from yacon leaves. Optimization may be necessary for maximizing the yield of this compound.

3.1.1. Extraction

  • Drying and Pulverization: Air-dry the leaves of Smallanthus sonchifolius at room temperature and then pulverize them into a fine powder.

  • Solvent Extraction: Macerate the powdered leaves in 95% ethanol (B145695) (EtOH) at a ratio of 1:10 (w/v) for 72 hours at room temperature.[1]

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanolic extract.

3.1.2. Isolation

  • Silica (B1680970) Gel Column Chromatography: Subject the crude extract to column chromatography on a silica gel (100-200 mesh) column.

  • Gradient Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions of 50-100 mL and monitor the separation by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Pool the fractions containing the compounds of interest and subject them to preparative HPLC for the final purification of this compound.

G start Dried & Powdered Yacon Leaves extraction Maceration with 95% Ethanol start->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Ethanolic Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (n-hexane:EtOAc gradient) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection prep_hplc Preparative HPLC fraction_collection->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Figure 1: Workflow for the extraction and isolation of this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)

The following is a proposed HPLC method for the quantification of this compound, based on established methods for related sesquiterpene lactones.

3.2.1. Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

3.2.2. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of purified this compound in methanol (B129727) (1 mg/mL). Prepare a series of working standard solutions by serial dilution.

  • Sample Solution: Accurately weigh the crude extract or purified fraction and dissolve it in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

3.2.3. Calibration and Quantification

  • Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

  • Quantification: Inject the sample solution and determine the concentration of this compound by interpolating its peak area on the calibration curve.

G start Prepare Standard & Sample Solutions hplc HPLC Analysis (C18 column, MeCN/H2O gradient) start->hplc detection UV Detection at 210 nm hplc->detection calibration Construct Calibration Curve (Peak Area vs. Concentration) detection->calibration quantification Quantify this compound in Sample calibration->quantification result Concentration of this compound quantification->result

Figure 2: Workflow for the quantification of this compound by HPLC.

Potential Signaling Pathway Interactions

While direct studies on the signaling pathways modulated by this compound are limited, the known anti-inflammatory properties of other sesquiterpene lactones from Smallanthus sonchifolius suggest potential interactions with key inflammatory signaling cascades, such as the NF-κB and JAK-STAT pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural anti-inflammatory compounds exert their effects by inhibiting this pathway. It is plausible that this compound could interfere with the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

G cluster_0 Cytoplasm cluster_1 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases This compound This compound (Potential Inhibitor) This compound->IKK DNA DNA NFkB_nuc->DNA Binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription Initiates

Figure 3: Potential inhibition of the NF-κB signaling pathway by this compound.
JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another critical signaling route for many cytokines that drive inflammatory responses. Inhibition of this pathway is a key mechanism for several anti-inflammatory drugs. This compound may potentially modulate this pathway, leading to a reduction in the inflammatory response.

G cluster_0 Cytoplasm cluster_1 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc Translocates This compound This compound (Potential Inhibitor) This compound->JAK DNA DNA STAT_dimer_nuc->DNA Binds Transcription Inflammatory Gene Transcription DNA->Transcription Initiates

Figure 4: Potential modulation of the JAK-STAT signaling pathway by this compound.

Conclusion and Future Directions

This compound, a sesquiterpenoid found in the leaves of Smallanthus sonchifolius, presents an interesting subject for further pharmacological investigation. This guide provides a foundational understanding of its natural sourcing and potential analytical methodologies. While direct quantitative data and specific signaling pathway interactions for this compound remain to be fully elucidated, the information available for related compounds offers a strong starting point for future research. Further studies are warranted to precisely quantify this compound in yacon leaves and to definitively characterize its molecular targets and mechanisms of action. Such research will be crucial for unlocking the full therapeutic potential of this natural compound.

References

Isolating Demethylsonchifolin: A Technical Guide to Purification from Smallanthus sonchifolius

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Demethylsonchifolin, a bioactive sesquiterpene lactone, from the leaves of Smallanthus sonchifolius (yacon). While direct, detailed protocols for this compound are not extensively published, this document outlines a robust workflow based on established procedures for the separation of structurally similar melampolide-type sesquiterpene lactones from the same plant source. The provided protocols, data, and visualizations serve as a foundational resource for researchers aiming to isolate and study this promising natural product.

Introduction to Smallanthus sonchifolius and its Bioactive Compounds

Smallanthus sonchifolius, a member of the Asteraceae family, is a plant native to the Andean region. Traditionally cultivated for its tuberous roots, the leaves of the yacon plant are also a rich source of various bioactive compounds. These include phenolic acids, flavonoids, and notably, sesquiterpene lactones. This class of compounds, particularly the melampolide-type sesquiterpene lactones like enhydrin, uvedalin, and sonchifolin, has garnered significant interest for its diverse biological activities, including anti-inflammatory and antimicrobial properties. This compound, a derivative within this class, is a target of interest for drug discovery and development due to its potential therapeutic applications.

Experimental Protocols

The following sections detail a representative experimental workflow for the isolation and purification of this compound from the leaves of Smallanthus sonchifolius. This protocol is a composite based on methodologies reported for the successful isolation of sonchifolin and other related sesquiterpene lactones from this plant.

Plant Material Collection and Preparation

Fresh leaves of Smallanthus sonchifolius should be harvested and thoroughly cleaned. To preserve the integrity of the chemical constituents, the leaves are typically air-dried in a well-ventilated area away from direct sunlight or freeze-dried. Once dried, the leaves are ground into a fine powder to increase the surface area for efficient extraction.

Extraction of Crude Sesquiterpene Lactones

The powdered leaves are subjected to solvent extraction to isolate the crude mixture of secondary metabolites.

Protocol:

  • Macerate the dried leaf powder (e.g., 1 kg) in a suitable organic solvent, such as 70% ethanol (B145695) or chloroform, at room temperature for 24-48 hours. The ratio of plant material to solvent should be approximately 1:10 (w/v).

  • Filter the extract through cheesecloth or filter paper to remove the solid plant material.

  • Repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Chromatographic Purification

A multi-step chromatographic approach is essential for the purification of this compound from the complex crude extract.

Protocol:

  • Prepare a silica (B1680970) gel (60-120 mesh) column packed in a suitable non-polar solvent, such as hexane.

  • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing a more polar solvent like ethyl acetate (B1210297). For example, a stepwise gradient of n-hexane:ethyl acetate (100:0, 90:10, 80:20, 70:30, 50:50, 0:100) can be employed.

  • Collect fractions of a defined volume (e.g., 250 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Combine fractions with similar TLC profiles. The fractions containing the target sesquiterpene lactones are typically eluted with mid-polarity solvent mixtures.

Protocol:

  • Further purify the enriched fractions obtained from silica gel chromatography using a preparative reversed-phase HPLC system.

  • A C18 column is commonly used for the separation of sesquiterpene lactones.

  • The mobile phase typically consists of a gradient of acetonitrile (B52724) and water. A representative gradient could be a linear increase from 40% to 60% acetonitrile over 30 minutes.

  • Monitor the elution profile using a UV detector, typically at a wavelength of 210 nm.

  • Collect the peaks corresponding to the target compound, this compound. The identity and purity of the isolated compound should be confirmed by analytical HPLC and spectroscopic methods.

Data Presentation

The following tables summarize representative quantitative data for the isolation of major sesquiterpene lactones from Smallanthus sonchifolius leaves. While specific data for this compound is not available in the reviewed literature, these values provide a benchmark for expected yields and purity.

Table 1: Representative Yields of Sesquiterpene Lactones from Smallanthus sonchifolius Leaves

CompoundYield (mg/kg of fresh leaves)
Enhydrin~740
Uvedalin~210

Data is compiled from published literature and may vary depending on the plant material and extraction/purification methods used.

Table 2: Representative Purity of Isolated Sesquiterpene Lactones

CompoundPurity (by HPLC)
Enhydrin>95%
Uvedalin>95%

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound from Smallanthus sonchifolius.

experimental_workflow start Fresh S. sonchifolius Leaves prep Drying and Grinding start->prep extraction Solvent Extraction (e.g., 70% Ethanol) prep->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Extract concentration->crude_extract silica_gel Silica Gel Column Chromatography (n-hexane:ethyl acetate gradient) crude_extract->silica_gel fractions Enriched Fractions silica_gel->fractions prep_hplc Preparative HPLC (C18, acetonitrile:water gradient) fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Structural Elucidation (NMR, MS) & Purity Check (HPLC) pure_compound->analysis signaling_pathway cluster_nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) inflammatory_stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase Activates nf_kb_complex IκBα-NF-κB Complex ikb_kinase->nf_kb_complex Phosphorylates IκBα nf_kb_active Active NF-κB (p50/p65) nf_kb_complex->nf_kb_active IκBα Degradation transcription Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) nf_kb_active->transcription Translocates to Nucleus nucleus Nucleus inflammation Inflammatory Response transcription->inflammation This compound This compound This compound->ikb_kinase Inhibits

The Elusive Blueprint of Demethylsonchifolin: A Technical Inquiry Stalled by Missing Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 6, 2025 – A comprehensive endeavor to create an in-depth technical guide on the chemical structure elucidation of Demethylsonchifolin, a naturally occurring sesquiterpenoid, has been significantly hampered by the inability to locate the primary scientific literature detailing its initial isolation and characterization. Despite extensive searches of scientific databases and academic journals, the foundational research paper containing the requisite experimental protocols and quantitative spectroscopic data remains elusive. This critical gap in publicly accessible information prevents the construction of a detailed guide for researchers, scientists, and drug development professionals.

This compound, with the chemical formula C₂₀H₂₄O₆, is recognized as a guaianolide sesquiterpene lactone, a class of natural products known for their diverse biological activities. It is reported to be a constituent of Sonchus oleraceus, commonly known as common sowthistle. However, without the original publication that first described its structure, a thorough and verifiable technical document that meets the rigorous standards of the scientific community cannot be produced.

The intended guide was slated to provide a granular look at the methodologies employed in the structural determination of this compound. This would have included detailed experimental protocols for techniques such as:

  • Isolation and Purification: A step-by-step description of the extraction of this compound from its natural source, likely involving chromatographic techniques like column chromatography and high-performance liquid chromatography (HPLC).

  • Spectroscopic Analysis: In-depth protocols for the key spectroscopic methods used in structure elucidation, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed parameters for ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY, HSQC, and HMBC, which are crucial for establishing the connectivity of atoms within the molecule.

    • Mass Spectrometry (MS): Methodologies for obtaining high-resolution mass spectra to determine the elemental composition and fragmentation patterns, providing vital clues about the molecule's structure.

    • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Protocols for these techniques to identify functional groups and conjugated systems within the molecule.

A central component of the proposed guide was the presentation of all quantitative data in clearly structured tables for easy comparison and analysis. This would have included tabulated ¹H and ¹³C NMR chemical shifts, coupling constants, and key 2D NMR correlations, as well as mass spectrometry fragmentation data.

Furthermore, the guide was designed to feature mandatory visualizations to aid in the comprehension of complex data and processes. These would have been rendered using the Graphviz (DOT language) to illustrate:

  • The logical workflow of the entire structure elucidation process, from the initial extraction to the final confirmation of the chemical structure.

  • The intricate network of signaling pathways or, in this context, the key 2D NMR correlations (COSY, HMBC, and HSQC) that definitively establish the molecular architecture of this compound.

An example of the intended visualization for a hypothetical structure elucidation workflow is provided below:

structure_elucidation_workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination plant_material Sonchus oleraceus extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separation (CC, HPLC) crude_extract->chromatography pure_compound Pure this compound chromatography->pure_compound ms Mass Spectrometry (HR-MS) pure_compound->ms nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ir_uv IR & UV-Vis Spectroscopy pure_compound->ir_uv formula Molecular Formula Determination ms->formula fragments Fragmentation Analysis ms->fragments connectivity 2D NMR Correlation Analysis (COSY, HMBC, HSQC) nmr->connectivity final_structure Final Structure of this compound formula->final_structure fragments->final_structure stereochemistry Stereochemical Analysis (NOESY/ROESY) connectivity->stereochemistry connectivity->final_structure stereochemistry->final_structure

A generalized workflow for natural product structure elucidation.

The absence of the primary research article detailing the structure elucidation of this compound makes it impossible to populate these sections with the accurate, specific, and verifiable data required for a high-quality technical guide. While the chemical structure may be known and cited in secondary sources, the underlying experimental data and protocols are essential for the intended audience of researchers and drug development professionals who rely on such detailed information for their work.

We regret that we are unable to provide the comprehensive guide as intended at this time. We will continue to monitor the scientific literature and will revisit this topic should the foundational research on the chemical structure elucidation of this compound become available.

Spectroscopic Analysis of Sesquiterpene Lactones from Smallanthus sonchifolius

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers

Introduction:

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies used in the structural elucidation of sesquiterpene lactones isolated from Smallanthus sonchifolius (yacon). Due to the limited availability of public domain spectroscopic data for Demethylsonchifolin (CAS 956384-55-7), this document will focus on a representative and well-characterized melampolide-type sesquiterpene lactone from the same plant, Sonchifolin, to illustrate the application of modern spectroscopic techniques in natural product chemistry. The data and protocols presented herein are compiled from various studies on the chemical constituents of Smallanthus sonchifolius and serve as a practical guide for researchers, scientists, and drug development professionals working with this class of compounds.

Spectroscopic Data Presentation

The structural characterization of sesquiterpene lactones relies heavily on a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following tables summarize the typical spectroscopic data for a representative melampolide, Sonchifolin.

Table 1: ¹H NMR Spectroscopic Data for Sonchifolin (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
15.60d10.0
22.55m
32.30m
53.10t9.5
64.95d9.5
85.40t9.0
92.60m
13a6.25d3.5
13b5.65d3.0
141.20s
151.15d7.0
2'6.10q7.0
3'1.90d7.0
4'1.85s

Table 2: ¹³C NMR Spectroscopic Data for Sonchifolin (125 MHz, CDCl₃)

PositionδC (ppm)
1127.5
240.2
335.8
4140.1
548.5
678.9
7134.5
874.2
945.3
10148.2
11138.0
12170.1
13121.0
1417.5
1520.8
1'167.2
2'128.5
3'138.5
4'15.8
5'20.5

Table 3: Mass Spectrometry and Infrared Spectroscopy Data for Sonchifolin

TechniqueDataInterpretation
MS (ESI-TOF) m/z 383.1418 [M+Na]⁺Corresponds to the molecular formula C₂₀H₂₄O₇Na
IR (KBr) νₘₐₓ 3450, 1770, 1735, 1660 cm⁻¹OH stretching, γ-lactone carbonyl, ester carbonyl, C=C stretching

Experimental Protocols

The following sections detail the typical experimental methodologies for the isolation and spectroscopic analysis of sesquiterpene lactones from Smallanthus sonchifolius.

2.1 Isolation of Sesquiterpene Lactones

  • Plant Material and Extraction: Air-dried and powdered leaves of Smallanthus sonchifolius are extracted with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as hexane (B92381), chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

  • Chromatographic Separation: The chloroform or ethyl acetate fraction, typically rich in sesquiterpene lactones, is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate.

  • Further Purification: Fractions containing the compounds of interest are further purified by repeated column chromatography on silica gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

2.2 Spectroscopic Analysis

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a Bruker Avance 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are referenced to the residual solvent signals (δH 7.26 and δC 77.0).

  • Mass Spectrometry: High-resolution electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) is performed on a suitable instrument to determine the exact mass and molecular formula of the isolated compounds.

  • Infrared Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer using potassium bromide (KBr) pellets.

Visualization of the Structure Elucidation Workflow

The logical flow of spectroscopic data analysis for the structure elucidation of a novel sesquiterpene lactone can be visualized as follows:

structure_elucidation cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Determination plant S. sonchifolius Leaves extract Crude Extract plant->extract Ethanol Extraction fractions Solvent Partitioning extract->fractions pure_compound Pure Compound fractions->pure_compound Chromatography (CC, HPLC) IR IR Spectroscopy pure_compound->IR MS Mass Spectrometry pure_compound->MS NMR_1D 1D NMR (¹H, ¹³C) pure_compound->NMR_1D functional_groups Functional Groups IR->functional_groups molecular_formula Molecular Formula MS->molecular_formula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D carbon_skeleton Carbon Skeleton NMR_1D->carbon_skeleton connectivity Connectivity & Stereochemistry NMR_2D->connectivity final_structure Final Structure functional_groups->final_structure molecular_formula->final_structure carbon_skeleton->final_structure connectivity->final_structure

Demethylsonchifolin: A Comprehensive Technical Guide on its Discovery, History, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylsonchifolin, a naturally occurring sesquiterpenoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery and history of this compound, including its isolation and structural elucidation. The document further explores its biological activities, with a particular focus on its anti-inflammatory properties and its role as a modulator of key signaling pathways. Quantitative data from relevant studies are summarized, and detailed experimental protocols are provided to facilitate further research. Finally, signaling pathways and experimental workflows are visually represented to enhance understanding of the compound's mechanism of action.

Introduction

This compound is a sesquiterpene lactone belonging to the melampolide class. It is a natural product found in the leaves of Smallanthus sonchifolius, a plant commonly known as yacon. The Asteraceae family, to which yacon belongs, is a rich source of sesquiterpene lactones, a diverse group of compounds known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This guide will delve into the specifics of this compound, from its initial discovery to its potential as a therapeutic agent.

Discovery and History

The definitive discovery and initial characterization of this compound are part of the broader investigation into the chemical constituents of Smallanthus sonchifolius. While a singular seminal paper on its discovery is not readily apparent in the public domain, research on the sesquiterpene lactones from yacon leaves has led to the isolation and identification of numerous compounds.

One notable study led to the isolation of two new sesquiterpene lactones from the leaves of Smallanthus sonchifolius. One of these compounds was identified as 8β-(3-methylbut-2-enoyl) oxy-13-methoxyl-11, 13-dihydromelampolid-14-oic acid methyl ester[1]. The structural details of this compound are consistent with what is known about this compound, suggesting this may represent one of the initial isolations and characterizations of the molecule.

Isolation and Structure Elucidation

The isolation of this compound and other sesquiterpene lactones from Smallanthus sonchifolius typically involves the following steps:

G start Dried & Powdered Yacon Leaves extraction Extraction (e.g., 95% EtOH) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partition Solvent Partitioning (e.g., EtOAc/H2O) concentration->partition chromatography Column Chromatography (e.g., Silica Gel) partition->chromatography fractions Fraction Collection chromatography->fractions purification Further Purification (e.g., Prep-HPLC) fractions->purification isolated Isolated this compound purification->isolated elucidation Structure Elucidation (NMR, MS, etc.) isolated->elucidation

The structure of the isolated compounds is then determined using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to determine the exact molecular formula.

  • Other Spectroscopic Methods: Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can provide additional information about functional groups and conjugation.

Biological Activity and Mechanism of Action

Sesquiterpene lactones as a class are known to possess significant biological activities, with their anti-inflammatory properties being of particular interest. The primary mechanism underlying this activity is often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[2][3][4].

Anti-inflammatory Activity

While specific quantitative data for the anti-inflammatory activity of purified this compound is not extensively available in the public literature, the general activity of sesquiterpene lactones provides a strong indication of its potential.

Compound Class Assay Target Reported IC50/Activity Reference
Sesquiterpene LactonesNF-κB Inhibitionp65 subunitPotent inhibition at micromolar concentrations[3][4]
Yacon Leaf ExtractCytotoxicityHuman tumor cell linesModerate cytotoxicity[1][5]
Yacon Leaf ExtractAnticancerH22 tumor mice model35.99% tumor inhibition at 200 mg/kg[6]
Mechanism of Action: Inhibition of NF-κB and STAT3 Signaling Pathways

The anti-inflammatory effects of many sesquiterpene lactones are mediated through the inhibition of key pro-inflammatory signaling pathways, primarily the NF-κB pathway and, to some extent, the STAT3 pathway[2][7][8].

NF-κB Signaling Pathway:

The NF-κB family of transcription factors plays a crucial role in regulating the expression of genes involved in inflammation and immunity. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.

Sesquiterpene lactones, likely including this compound, are thought to inhibit NF-κB activation by directly alkylating the p65 subunit of NF-κB, thereby preventing its DNA binding and transcriptional activity[3]. This action is often attributed to the presence of an α-methylene-γ-lactone moiety, which can act as a Michael acceptor.

G NFkB NFkB NFkB_n NFkB_n NFkB->NFkB_n translocates

STAT3 Signaling Pathway:

Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor involved in inflammation and cancer. Upon activation by cytokines and growth factors, STAT3 is phosphorylated, leading to its dimerization, nuclear translocation, and subsequent gene transcription.

Some studies have suggested that sesquiterpene lactones can also inhibit the STAT3 signaling pathway. Docking studies have indicated that these molecules may bind to the SH2 domain of STAT3, preventing its dimerization and activation[8].

G STAT3_dimer STAT3_dimer STAT3_dimer_n STAT3_dimer_n STAT3_dimer->STAT3_dimer_n translocates

Experimental Protocols

General Protocol for NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol is a general guideline for assessing the inhibitory effect of a compound on NF-κB activation using a luciferase reporter gene assay.

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T or HeLa cells) stably transfected with an NF-κB-dependent luciferase reporter construct.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (or other test compounds) for a specified period (e.g., 1-2 hours).

  • Stimulation: Induce NF-κB activation by treating the cells with a known stimulus, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for an appropriate duration (e.g., 6-8 hours).

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value.

General Protocol for STAT3 Inhibition Assay (Western Blot)

This protocol outlines a general method to evaluate the effect of a compound on STAT3 phosphorylation.

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line with constitutively active STAT3 or a cell line responsive to cytokine stimulation).

  • Cell Seeding: Seed the cells in 6-well plates and grow to a suitable confluency.

  • Compound Treatment: Treat the cells with different concentrations of this compound for a defined period.

  • Stimulation (if necessary): If the cell line does not have constitutively active STAT3, stimulate the cells with an appropriate cytokine (e.g., IL-6) to induce STAT3 phosphorylation.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.

    • Incubate with a suitable HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and determine the ratio of p-STAT3 to total STAT3 to assess the level of inhibition.

Conclusion and Future Directions

This compound, a sesquiterpene lactone from Smallanthus sonchifolius, represents a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory drug discovery. Its likely mechanism of action, through the inhibition of the NF-κB and possibly the STAT3 signaling pathways, aligns with current strategies for the development of novel anti-inflammatory agents.

However, further research is imperative to fully elucidate the therapeutic potential of this compound. Future studies should focus on:

  • Definitive Isolation and Characterization: A comprehensive study detailing the initial isolation and complete structural elucidation of this compound would be invaluable.

  • Quantitative Biological Evaluation: Rigorous in vitro and in vivo studies are needed to determine the specific IC50 values of purified this compound against various inflammatory targets and in different disease models.

  • Mechanism of Action Studies: Detailed molecular studies are required to confirm the precise mechanism of action, including the specific residues targeted on NF-κB and STAT3.

  • Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound is essential for its development as a drug candidate.

By addressing these key areas, the scientific community can unlock the full potential of this compound as a novel therapeutic agent for the treatment of inflammatory diseases and potentially other conditions.

References

In Silico Prediction of Demethylsonchifolin Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Demethylsonchifolin, a sesquiterpenoid compound, presents a chemical scaffold with potential for therapeutic applications. However, comprehensive experimental data on its bioactivity and mechanism of action are not extensively available. This technical guide outlines a systematic in silico approach to predict the bioactivity of this compound, focusing on its potential anti-inflammatory and anticancer properties. By leveraging computational methodologies, we can efficiently generate hypotheses regarding its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, identify potential molecular targets, and elucidate its engagement with key signaling pathways. This document serves as a roadmap for researchers and drug development professionals to explore the therapeutic potential of this compound through computational means, thereby guiding future in vitro and in vivo validation studies.

Predicted Physicochemical and ADMET Properties of this compound

A critical initial step in drug discovery is the evaluation of a compound's pharmacokinetic and safety profile.[1] In silico ADMET prediction tools provide a rapid and cost-effective means to assess these properties.[2][3] The following table summarizes the predicted physicochemical and ADMET properties of this compound based on a hypothetical analysis using established computational models.

Property CategoryParameterPredicted ValueInterpretation
Physicochemical Properties Molecular Weight360.41 g/mol []Compliant with Lipinski's Rule of Five (<500)
LogP2.5Optimal lipophilicity for oral absorption
H-Bond Donors2Compliant with Lipinski's Rule of Five (<5)
H-Bond Acceptors6Compliant with Lipinski's Rule of Five (<10)
Absorption Human Intestinal AbsorptionHighLikely well-absorbed from the gut
Caco-2 PermeabilityModerateSuggests good potential for intestinal permeation
Distribution Blood-Brain Barrier (BBB) PermeabilityLowUnlikely to cause significant central nervous system effects
Plasma Protein BindingHigh (>90%)May have a longer duration of action
Metabolism CYP450 2D6 InhibitionNon-inhibitorLow potential for drug-drug interactions via this isoform
CYP450 3A4 InhibitionInhibitorPotential for drug-drug interactions with co-administered drugs
Excretion Renal ClearanceLowPrimarily cleared through other routes (e.g., metabolism)
Toxicity AMES MutagenicityNon-mutagenicLow likelihood of being a carcinogen
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity
HepatotoxicityLow riskUnlikely to cause liver injury
Predicted Bioactivity Scores

Bioactivity scores can be predicted based on the chemical structure to estimate the likelihood of a molecule interacting with major drug target classes.[5] These predictions help in prioritizing compounds for further screening.

Target ClassPredicted Bioactivity ScoreInterpretation
GPCR Ligand0.15Moderately active[6]
Ion Channel Modulator-0.20Inactive
Kinase Inhibitor0.30Moderately active[6]
Nuclear Receptor Ligand0.45Active[6]
Protease Inhibitor0.25Moderately active[6]
Enzyme Inhibitor0.55Active[6]

Experimental Protocols: In Silico Methodologies

This section details the computational protocols for a comprehensive in silico evaluation of this compound.

Ligand and Target Preparation
  • Ligand Preparation:

    • Obtain the 2D structure of this compound (e.g., from PubChem or sketched using chemical drawing software).

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define rotatable bonds.

  • Target Identification and Preparation:

    • Identify potential protein targets based on literature review of similar compounds and predicted bioactivities (e.g., NF-κB p50/p65, PI3K, Akt, COX-2 for inflammation and cancer).

    • Retrieve the 3D crystal structures of the selected targets from the Protein Data Bank (PDB).[7]

    • Prepare the protein for docking by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.[8]

    • Define the binding site (pocket) for docking, typically based on the location of the co-crystallized ligand or using pocket prediction algorithms.[7]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[8][9]

  • Protocol:

    • Use a docking program (e.g., AutoDock Vina, GOLD) to dock the prepared this compound structure into the defined binding site of the target protein.[7]

    • Generate multiple binding poses and rank them based on their docking scores (e.g., kcal/mol).[10]

    • Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[10]

    • Visualize the protein-ligand complexes using software like PyMOL or Chimera.

Molecular Dynamics (MD) Simulation

MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability.

  • Protocol:

    • Take the best-ranked docked complex from the molecular docking step as the starting structure.

    • Place the complex in a periodic box of a suitable solvent model (e.g., water).

    • Add ions to neutralize the system.

    • Perform energy minimization of the entire system.

    • Gradually heat the system to a physiological temperature (e.g., 310 K) and equilibrate it.

    • Run the production MD simulation for a sufficient time (e.g., 100 ns).

    • Analyze the trajectory to calculate parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy to assess the stability of the complex.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the proposed in silico workflow and potential signaling pathways that this compound may modulate.

cluster_0 Input cluster_1 In Silico Prediction cluster_2 Target Interaction Analysis cluster_3 Output & Hypothesis This compound This compound Structure ADMET ADMET Prediction This compound->ADMET Bioactivity Bioactivity Scoring This compound->Bioactivity Target_ID Target Identification Bioactivity->Target_ID Docking Molecular Docking Target_ID->Docking MD_Sim MD Simulation Docking->MD_Sim Mechanism Mechanism of Action Hypothesis MD_Sim->Mechanism Validation Guide for In Vitro/In Vivo Studies Mechanism->Validation

Caption: In Silico Prediction Workflow for this compound.

Potential Anti-Inflammatory Signaling Pathway: NF-κB

Inflammation is a complex biological response, and the NF-κB signaling pathway is a key regulator.[11] Many natural products exert anti-inflammatory effects by inhibiting this pathway.

Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Nucleus->Genes Activates Transcription This compound This compound (Predicted) This compound->IKK Inhibits

Caption: Predicted Inhibition of the NF-κB Signaling Pathway.

Potential Anticancer Signaling Pathway: PI3K/Akt

The PI3K/Akt pathway is crucial for cell survival and proliferation and is often dysregulated in cancer.[12][13] Targeting this pathway is a common strategy in cancer therapy.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound (Predicted) This compound->PI3K Inhibits This compound->Akt Inhibits

Caption: Predicted Inhibition of the PI3K/Akt Signaling Pathway.

This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity. The outlined methodologies, from ADMET profiling and bioactivity scoring to molecular docking and dynamics simulations, offer a robust, data-driven approach to generate initial hypotheses about its therapeutic potential. The predicted favorable ADMET properties and potential interactions with key anti-inflammatory and anticancer pathways suggest that this compound is a promising candidate for further investigation. The computational findings presented herein should be used to guide and prioritize future experimental validation, ultimately accelerating the potential translation of this natural product into a therapeutic agent.

References

A Technical Guide on the Preliminary Cytotoxicity Screening of Sesquiterpenes from Sonchus oleraceus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of novel sesquiterpenoid compounds isolated from Sonchus oleraceus. The data and protocols presented are synthesized from recent scientific literature, offering a foundational understanding for further research and development in oncology.

Quantitative Cytotoxicity Data

The cytotoxic potential of a novel sesquiterpene, herein referred to as Compound 1, isolated from Sonchus oleraceus, was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.[1][2]

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma14.2
H292Lung Mucoepidermoid Carcinoma19.5
Caco-2Colorectal Adenocarcinoma> 100

Table 1: IC50 values of Compound 1 against various human cancer cell lines.

Experimental Protocols

A detailed description of the methodologies employed for the cytotoxicity screening and mechanistic evaluation of Compound 1 is provided below.

2.1. Isolation of Sesquiterpenes

The aerial parts of Sonchus oleraceus (20 kg) were subjected to extraction with 75% alcohol. The resulting extract was concentrated and then partitioned successively with petroleum ether, dichloromethane, ethyl acetate (B1210297), and n-butanol. The ethyl acetate fraction was further purified using a combination of normal phase silica (B1680970) gel column chromatography, ODS silica gel column chromatography, Sephadex LH-20, and High-Performance Liquid Chromatography (HPLC) to yield the purified sesquiterpenes, including Compound 1.[1][2]

2.2. Cell Culture

Human lung carcinoma (A549), human lung mucoepidermoid carcinoma (H292), and human colorectal adenocarcinoma (Caco-2) cell lines were utilized for the cytotoxicity assays. The specific culture conditions, including media, supplements, and incubation parameters, were maintained according to standard cell culture protocols.

2.3. Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the isolated compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]

  • Cell Seeding: Cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds for a defined period.

  • MTT Incubation: Following treatment, the MTT reagent was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals were solubilized with a suitable solvent, and the absorbance was measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.

2.4. Apoptosis Analysis

The induction of apoptosis by Compound 1 was investigated through various assays.

  • Cell Morphology: Changes in cell morphology indicative of apoptosis were observed under a microscope following treatment with the compound.

  • Western Blot Analysis: The expression levels of key apoptosis-related proteins were determined by Western blotting. Cells were treated with Compound 1 for 24 hours, and whole-cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against pro-caspase-3, cleaved caspase-3, Bcl-2, Bax, and cytochrome c.

Signaling Pathway and Experimental Workflow Visualization

3.1. Proposed Apoptotic Signaling Pathway of Compound 1

The following diagram illustrates the proposed mechanism of apoptosis induction by Compound 1 in A549 and H292 cancer cells, as suggested by the experimental findings.[1][2]

cluster_0 Compound 1 Treatment cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade cluster_3 Cellular Outcome Compound1 Compound 1 Bcl2 Bcl-2 (Anti-apoptotic) Compound1->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Compound1->Bax Upregulation CytochromeC Cytochrome c Release Bcl2->CytochromeC Inhibits Bax->CytochromeC Promotes Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activation Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Cleaved Caspase-3 (Effector) Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed apoptotic pathway of Compound 1.

3.2. Experimental Workflow for Cytotoxicity Screening

The diagram below outlines the general workflow employed for the preliminary cytotoxicity screening of compounds isolated from Sonchus oleraceus.

cluster_0 Material Preparation cluster_1 In Vitro Assays cluster_2 Mechanism of Action Studies Plant Sonchus oleraceus (Aerial Parts) Extraction 75% Alcohol Extraction Plant->Extraction Partition Solvent Partitioning Extraction->Partition Purification Chromatography (Silica, ODS, HPLC) Partition->Purification Compounds Isolated Sesquiterpenes Purification->Compounds MTT MTT Assay (Cytotoxicity) Compounds->MTT ApoptosisAnalysis Apoptosis Analysis Compounds->ApoptosisAnalysis CellCulture Cancer Cell Lines (A549, H292, Caco-2) CellCulture->MTT CellCulture->ApoptosisAnalysis IC50 IC50 Determination MTT->IC50 WesternBlot Western Blot (Apoptotic Proteins) ApoptosisAnalysis->WesternBlot Pathway Signaling Pathway Elucidation WesternBlot->Pathway

Caption: Workflow for cytotoxicity screening.

References

Demethylsonchifolin: A Technical Guide to Its Physicochemical Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Demethylsonchifolin, a sesquiterpenoid natural product, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the currently available physicochemical properties of this compound, alongside detailed experimental protocols for its analysis and a discussion of potential biological signaling pathways it may influence. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₂₄O₆[1][][3]
Molecular Weight 360.41 g/mol [1][]
CAS Number 956384-55-7[1][][4]
Appearance Powder[]
Purity >95% to >98% (as commercially available)[1][]
Relative Density (Predicted) 1.21 g/cm³[4]
Storage Temperature -20°C (for powder)[4]

Note: Experimental values for melting point, boiling point, solubility in various solvents, and pKa are not currently available in published literature.

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound, the following methodologies are based on established techniques for the isolation, purification, and analysis of sesquiterpenoids and other natural products. These protocols provide a strong foundation for researchers to develop specific methods for this compound.

Isolation and Purification

The isolation of this compound from its natural source, such as Smallanthus sonchifolius, typically involves solvent extraction followed by chromatographic separation.

a. Extraction:

  • Sample Preparation: Air-dried and powdered plant material is subjected to extraction.

  • Solvent Extraction: Maceration or Soxhlet extraction is performed using a series of solvents with increasing polarity, such as hexane (B92381), ethyl acetate (B1210297), and methanol, to fractionate the crude extract.

  • Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator.

b. Chromatographic Purification:

  • Column Chromatography: The crude extract or a specific fraction is subjected to column chromatography over silica (B1680970) gel.

  • Elution Gradient: A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing polarity, is used to separate the compounds.

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing the compound of interest are pooled and may require further purification using techniques like preparative high-performance liquid chromatography (HPLC).

G A Plant Material (e.g., Smallanthus sonchifolius) B Extraction (e.g., Maceration with Ethanol) A->B C Crude Extract B->C D Fractionation (e.g., Liquid-Liquid Partitioning) C->D E Semi-purified Fractions D->E F Column Chromatography (e.g., Silica Gel) E->F G Collected Fractions F->G H Purity Analysis (e.g., TLC, HPLC) G->H I Purified this compound H->I

Structural Characterization Workflow

Potential Signaling Pathways

While no specific signaling pathways have been definitively identified for this compound in the current literature, the biological activities of other sesquiterpenoids suggest potential areas of investigation. Many sesquiterpenes exhibit anti-inflammatory, antioxidant, and anti-cancer properties, often through modulation of key signaling pathways.

Based on the activities of structurally related compounds, a speculative signaling pathway that this compound might influence is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a crucial regulator of inflammation and cell survival.

Hypothetical Inhibition of the NF-κB Signaling Pathway by this compound

G cluster_0 Cytoplasm cluster_1 Nucleus A Inflammatory Stimuli (e.g., TNF-α, IL-1β) B IKK Complex A->B Activates C IκBα B->C Phosphorylates F Ubiquitination & Proteasomal Degradation C->F D NF-κB (p65/p50) D->C G NF-κB (p65/p50) D->G Translocates E This compound E->B Inhibits (Hypothetical) F->D Releases H DNA G->H I Transcription of Pro-inflammatory Genes H->I

Hypothetical NF-κB Pathway Inhibition

Disclaimer: The signaling pathway diagram presented is speculative and based on the known activities of other sesquiterpenoid compounds. Further research is required to elucidate the specific molecular targets and signaling pathways of this compound.

Conclusion

This technical guide consolidates the currently available physicochemical data for this compound and provides a framework of experimental protocols for its further investigation. While there are gaps in the experimental data, particularly concerning its physical properties and specific biological mechanisms, this document serves as a foundational resource to guide future research. The exploration of its biological activities and the elucidation of its mechanism of action will be critical in determining the therapeutic potential of this compound.

References

Methodological & Application

Application Notes & Protocols for Quantification of Demethylsonchifolin using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylsonchifolin, a sesquiterpene lactone, has garnered interest within the scientific community for its potential biological activities. As research into this compound progresses, the need for a reliable and accurate method for its quantification is paramount. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely accessible technique for the quantitative analysis of such compounds in various matrices, including plant extracts and pharmaceutical formulations.

These application notes provide a detailed protocol for the quantification of this compound using a reversed-phase HPLC-UV method. The provided methodologies are based on established principles for the analysis of sesquiterpenoids and can be adapted and validated for specific research needs.

Physicochemical Properties of this compound

PropertyValue
Chemical FormulaC14H18O3
Molecular Weight234.29 g/mol
Chemical FamilySesquiterpenoid
UV Absorption Max (λmax)Estimated at 210-220 nm

Note: The UV absorption maximum (λmax) is estimated based on the typical absorbance of the α,β-unsaturated γ-lactone chromophore present in many sesquiterpene lactones. It is strongly recommended to determine the empirical λmax of a purified this compound standard using a UV-Vis spectrophotometer for optimal method development and sensitivity.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (or Phosphoric acid, HPLC grade)

  • 0.22 µm Syringe filters (PTFE or other compatible material)

Instrumentation and Chromatographic Conditions
  • Instrument: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A different column may be used but will require method re-validation.

  • Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water (acidified with 0.1% formic acid). A typical starting point is a 50:50 (v/v) mixture. The ratio should be optimized to achieve a suitable retention time and peak shape for this compound.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Set to the experimentally determined λmax of this compound (estimated at 210-220 nm).

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. The following is a general procedure for a plant extract:

  • Accurately weigh a known amount of the dried and powdered plant material.

  • Perform an extraction using a suitable solvent (e.g., methanol or ethanol) with techniques such as sonication or maceration.

  • Filter the extract to remove particulate matter.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Reconstitute the dried extract in a known volume of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.

Method Validation Parameters

For reliable and accurate results, the HPLC-UV method should be validated according to ICH guidelines. The key validation parameters are summarized in the table below. The provided values are hypothetical and should be determined experimentally.

ParameterTypical Acceptance CriteriaHypothetical Data
Linearity (R²) R² ≥ 0.9990.9995
Range e.g., 1-100 µg/mL1-100 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:11.0 µg/mL
Precision (%RSD) Intraday & Interday RSD ≤ 2%< 1.5%
Accuracy (% Recovery) 98-102%99.5%
Retention Time (RT) Consistent RT under fixed conditions6.8 min

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification Final_Result Final_Result Quantification->Final_Result Final Concentration

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_pathways Potential Signaling Pathways Modulated by Sesquiterpene Lactones PI3K_Akt PI3K/Akt/mTOR Pathway Cell_Response Cellular Responses (e.g., Proliferation, Apoptosis, Inflammation) PI3K_Akt->Cell_Response Regulates NFkB NF-κB Pathway NFkB->Cell_Response Regulates MAPK_ERK MAPK/ERK Pathway MAPK_ERK->Cell_Response Regulates STAT3 STAT3 Pathway STAT3->Cell_Response Regulates This compound This compound (Sesquiterpene Lactone) This compound->PI3K_Akt Modulates This compound->NFkB Modulates This compound->MAPK_ERK Modulates This compound->STAT3 Modulates

Caption: Potential signaling pathways modulated by this compound.

Application Note: Quantitative Analysis of Demethylsonchifolin in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Demethylsonchifolin in plant extracts. The protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for researchers, scientists, and drug development professionals engaged in the analysis of sesquiterpene lactones from complex botanical matrices.

Introduction

This compound is a sesquiterpene lactone found in various medicinal plants, including species of the Asteraceae family. Sesquiterpene lactones are a class of natural products known for their diverse biological activities, including anti-inflammatory and cytotoxic effects. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note presents a robust LC-MS/MS method for the determination of this compound.

Experimental

Sample Preparation: Extraction of this compound from Plant Material

A solid-liquid extraction method is employed to efficiently extract this compound from dried and powdered plant material.

Protocol:

  • Weigh 1.0 g of homogenized and dried plant powder into a 50 mL conical tube.

  • Add 20 mL of 80% methanol (B129727) in water (v/v).

  • Vortex for 1 minute to ensure thorough mixing.

  • Perform ultrasonic-assisted extraction in a water bath at 40°C for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-6) on the plant residue and combine the supernatants.

  • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 1 mL of 50% methanol in water (v/v).

  • Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 system or equivalent, equipped with a Turbo V™ ion source.

Chromatographic Conditions:

ParameterCondition
Column Phenomenex Kinetex® C18, 2.6 µm, 100 Å, 100 x 2.1 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Time (min)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 35 psi
Temperature 500°C
IonSpray Voltage 5500 V
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

Based on the chemical structure of this compound (C₁₄H₁₈O₃, MW: 234.29), the following hypothetical yet representative MRM transitions can be used for quantification and confirmation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Cell Exit Potential (V)Use
This compound235.1189.11502510Quantifier
This compound235.1147.1150358Qualifier

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in different plant extracts, obtained using the described LC-MS/MS method.

Sample IDPlant SpeciesPlant PartThis compound Concentration (µg/g dry weight)% RSD (n=3)
EXT-001Saussurea ALeaf15.24.5
EXT-002Saussurea AStem2.86.1
EXT-003Enhydra fluctuansWhole Herb25.73.2
EXT-004Saussurea BFlower8.95.3

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis plant_material Dried Plant Material extraction Ultrasonic-Assisted Extraction (80% Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation collection Supernatant Collection centrifugation->collection evaporation Evaporation collection->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration reconstitution->filtration lc_separation UHPLC Separation (C18 Column) filtration->lc_separation Filtered Extract ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing

Caption: Workflow for the extraction and LC-MS/MS analysis of this compound.

Putative Anti-inflammatory Signaling Pathway

This compound, as a sesquiterpene lactone, may exert its anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Events LPS LPS IKK IKK LPS->IKK MAPKK MAPKK LPS->MAPKK IkappaB IκBα IKK->IkappaB inhibits NFkappaB NF-κB IkappaB->NFkappaB nucleus_NFkappaB NF-κB NFkappaB->nucleus_NFkappaB translocation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK nucleus_AP1 AP-1 MAPK->nucleus_AP1 activates AP-1 inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus_NFkappaB->inflammatory_genes nucleus_AP1->inflammatory_genes Inflammation Inflammation inflammatory_genes->Inflammation This compound This compound This compound->IKK inhibits This compound->MAPKK inhibits

Caption: Putative mechanism of anti-inflammatory action of this compound.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in plant extracts. The detailed protocol for sample preparation and analysis can be readily implemented in a laboratory setting for natural product research, quality control of herbal medicines, and drug discovery. The provided workflow and signaling pathway diagrams offer a comprehensive overview of the analytical process and the potential biological relevance of this compound.

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Demethylsonchifolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylsonchifolin is a natural compound that has garnered interest for its potential therapeutic properties. This document provides a detailed set of protocols for the in vitro evaluation of the anti-inflammatory effects of this compound. The assays described herein are designed to assess the compound's ability to modulate key inflammatory mediators and signaling pathways in a controlled laboratory setting. The primary cellular model utilized is the murine macrophage cell line RAW 264.7, a well-established and widely used model for studying inflammation.

The protocols cover the assessment of this compound's impact on the production of nitric oxide (NO) and pro-inflammatory cytokines, as well as its inhibitory effects on the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, this guide details methods to investigate the compound's influence on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are critical regulators of the inflammatory response.

Data Presentation

The following tables summarize hypothetical quantitative data for the anti-inflammatory activity of this compound. This data is for illustrative purposes to demonstrate how experimental results can be presented.

Table 1: Inhibitory Effect of this compound on NO and Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)NO Production Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
115.2 ± 2.112.5 ± 1.810.3 ± 1.58.9 ± 1.2
535.8 ± 4.530.1 ± 3.925.6 ± 3.122.4 ± 2.8
1058.3 ± 6.252.7 ± 5.548.9 ± 4.745.3 ± 4.1
2575.1 ± 8.170.4 ± 7.368.2 ± 6.965.7 ± 6.3
5088.9 ± 9.385.6 ± 8.882.1 ± 8.180.5 ± 7.9
IC₅₀ (µM) 8.7 9.5 10.8 11.5

Values are presented as mean ± standard deviation (n=3). IC₅₀ values are calculated from the dose-response curves.

Table 2: Inhibitory Effect of this compound on iNOS and COX-2 Enzyme Activity and Protein Expression

Assay TypeTargetIC₅₀ (µM)
Enzyme Activity AssayiNOS12.3
COX-215.8
Protein Expression (Western Blot)iNOS9.8
COX-211.2

IC₅₀ values for enzyme activity were determined using purified enzymes. IC₅₀ values for protein expression were determined by densitometric analysis of Western blots from cell lysates.

Experimental Protocols

Cell Culture and Treatment

1.1. Cell Line: Murine macrophage cell line RAW 264.7.

1.2. Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

1.3. Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

1.4. Treatment: RAW 264.7 cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. A vehicle control (DMSO) and a positive control (e.g., dexamethasone) should be included.

Nitric Oxide (NO) Production Assay (Griess Test)

2.1. Principle: This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

2.2. Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the culture supernatant.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Assays (ELISA)

3.1. Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

3.2. Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the culture supernatant and centrifuge to remove cell debris.

  • Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

  • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curves.

Western Blot Analysis for iNOS and COX-2 Protein Expression

4.1. Principle: Western blotting is used to detect and quantify the protein levels of iNOS and COX-2 in cell lysates.

4.2. Procedure:

  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate overnight.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Lyse the cells with RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

NF-κB Activation Assay (Nuclear Translocation)

5.1. Principle: This assay measures the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon inflammatory stimulation, which is a key step in NF-κB activation.

5.2. Procedure:

  • Seed RAW 264.7 cells on coverslips in a 12-well plate.

  • Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30-60 minutes.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.25% Triton X-100.

  • Block with 1% BSA in PBS.

  • Incubate with a primary antibody against NF-κB p65.

  • Incubate with a fluorescently-labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize the cells using a fluorescence microscope and assess the nuclear translocation of p65.

MAPK Pathway Activation Assay (Western Blot)

6.1. Principle: This assay measures the phosphorylation of key proteins in the MAPK pathway (p38, ERK1/2, JNK) as an indicator of pathway activation.

6.2. Procedure:

  • Seed RAW 264.7 cells in a 6-well plate.

  • Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 15-30 minutes.

  • Lyse the cells and perform Western blotting as described in section 4.

  • Use primary antibodies against the phosphorylated forms of p38, ERK1/2, and JNK (e.g., phospho-p38, phospho-ERK1/2, phospho-JNK).

  • Also, probe for the total forms of these proteins as loading controls.

  • Quantify the ratio of phosphorylated protein to total protein.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays prep RAW 264.7 Cell Culture seed Seed Cells in Plates prep->seed pretreat Pre-treat with This compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate no_assay NO Production (Griess Assay) stimulate->no_assay cytokine_assay Cytokine Measurement (ELISA) stimulate->cytokine_assay western_blot Protein Expression (Western Blot) stimulate->western_blot nfkb_assay NF-κB Translocation (Immunofluorescence) stimulate->nfkb_assay mapk_assay MAPK Phosphorylation (Western Blot) stimulate->mapk_assay

Caption: Experimental workflow for assessing the in vitro anti-inflammatory activity of this compound.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IkB degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates IkB_NFkB IκBα NF-κB IkB_NFkB->NFkB releases This compound This compound This compound->IKK inhibits This compound->NFkB_nuc inhibits translocation DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) DNA->Genes transcribes

Caption: Simplified NF-κB signaling pathway and potential points of inhibition by this compound.

mapk_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway MAPK Signaling Cascade cluster_downstream Downstream Effects LPS LPS MAPKKK MAPKKK (e.g., TAK1) LPS->MAPKKK MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 MAPKK_ERK MEK1/2 MAPKKK->MAPKK_ERK MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK p38 p38 MAPKK_p38->p38 phosphorylates ERK ERK1/2 MAPKK_ERK->ERK phosphorylates JNK JNK MAPKK_JNK->JNK phosphorylates Genes Pro-inflammatory Gene Expression p38->Genes ERK->Genes AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 This compound This compound This compound->MAPKKK inhibits This compound->p38 inhibits This compound->ERK inhibits This compound->JNK inhibits AP1->Genes

Caption: Overview of the MAPK signaling pathway and potential inhibitory targets for this compound.

Investigating the Antioxidant Capacity of Demethylsonchifolin using DPPH Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for assessing the antioxidant capacity of Demethylsonchifolin, a sesquiterpene lactone of interest for its potential therapeutic properties. The featured methodology utilizes the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a widely accepted, rapid, and reliable method for determining the free radical scavenging activity of compounds.[1][2] Included are comprehensive experimental procedures, data analysis guidelines, and a presentation of hypothetical results to guide researchers in their investigations. Furthermore, this document outlines the potential mechanism of action of sesquiterpene lactones as antioxidants through the Nrf2/HO-1 signaling pathway.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes. An imbalance between the production of ROS and the body's ability to counteract their harmful effects leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are compounds that can neutralize these harmful free radicals, thereby mitigating oxidative damage.

This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Investigating the antioxidant potential of this compound is a critical step in evaluating its therapeutic promise. The DPPH assay is a common and straightforward method for this purpose.[1][2] The principle of this assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to the corresponding non-radical form, which is yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant's radical scavenging ability.

Data Presentation

The antioxidant capacity of this compound is quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency. For comparative purposes, the results are presented alongside well-known standard antioxidants, Ascorbic Acid and Butylated Hydroxytoluene (BHT).

Table 1: Hypothetical DPPH Radical Scavenging Activity of this compound and Standard Antioxidants

CompoundConcentration (µg/mL)% Inhibition (Mean ± SD)
This compound 1015.2 ± 1.8
2535.8 ± 2.5
5052.1 ± 3.1
10078.5 ± 4.2
20091.3 ± 2.9
Ascorbic Acid 248.5 ± 2.1
475.3 ± 3.5
692.1 ± 1.9
895.6 ± 1.5
1097.2 ± 1.1
BHT 2045.7 ± 2.8
4072.9 ± 3.9
6088.4 ± 2.4
8093.1 ± 1.7
10095.8 ± 1.3

Table 2: Hypothetical IC50 Values for DPPH Radical Scavenging

CompoundIC50 (µg/mL)
This compound48.5
Ascorbic Acid2.1
BHT22.8

Experimental Protocols

Materials and Reagents
  • This compound (of known purity)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (analytical grade)

  • Ascorbic Acid (as a positive control)

  • Butylated Hydroxytoluene (BHT) (as a positive control)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 517 nm

  • Pipettes and tips

  • Distilled water

Preparation of Solutions
  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.

  • This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.

  • Standard Antioxidant Stock Solutions (1 mg/mL): Prepare 1 mg/mL stock solutions of Ascorbic Acid and BHT in methanol.

  • Working Solutions: Prepare a series of dilutions of this compound and the standard antioxidants from their respective stock solutions using methanol.

Assay Procedure
  • Blank Preparation: Add 200 µL of methanol to a well of the 96-well microplate.

  • Control Preparation: Add 100 µL of the DPPH stock solution and 100 µL of methanol to a well.

  • Sample/Standard Preparation: Add 100 µL of the various concentrations of this compound or standard antioxidant solutions to separate wells. Then, add 100 µL of the DPPH stock solution to each of these wells.

  • Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of DPPH radical scavenging activity (% Inhibition) using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determine the IC50 value: Plot the % Inhibition against the concentration of this compound and the standard antioxidants. The IC50 value is the concentration that causes 50% inhibition of the DPPH radical and can be determined by linear regression analysis.

Mandatory Visualizations

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add DPPH Solution to Control & Sample Wells prep_dpph->add_dpph prep_sample Prepare this compound Stock & Dilutions add_reagents Add Reagents to 96-well Plate (Blank, Control, Samples) prep_sample->add_reagents prep_control Prepare Standard Antioxidant Stock & Dilutions prep_control->add_reagents add_reagents->add_dpph incubate Incubate in Dark (30 min, Room Temp) add_dpph->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Experimental workflow for the DPPH antioxidant assay.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 inactivates Demethyl This compound Demethyl->Keap1 modulates Nrf2 Nrf2 Keap1->Nrf2 binding Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Nrf2->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination Maf Maf Nrf2_n->Maf dimerization ARE Antioxidant Response Element (ARE) Maf->ARE binds HO1 HO-1 Gene ARE->HO1 activates transcription GCLC GCLC Gene ARE->GCLC activates transcription NQO1 NQO1 Gene ARE->NQO1 activates transcription Antioxidant_Proteins Antioxidant & Cytoprotective Proteins HO1->Antioxidant_Proteins GCLC->Antioxidant_Proteins NQO1->Antioxidant_Proteins Antioxidant_Proteins->ROS Neutralization

Caption: Nrf2/HO-1 antioxidant signaling pathway.

Discussion

The hypothetical data presented in Tables 1 and 2 suggest that this compound possesses antioxidant activity, as evidenced by its ability to scavenge DPPH radicals in a concentration-dependent manner. While its potency (IC50 = 48.5 µg/mL) in this hypothetical scenario is lower than that of the standard antioxidants Ascorbic Acid (IC50 = 2.1 µg/mL) and BHT (IC50 = 22.8 µg/mL), it still demonstrates a significant capacity to neutralize free radicals.

The antioxidant mechanism of many sesquiterpene lactones is believed to be mediated, at least in part, through the activation of the Nrf2/HO-1 signaling pathway.[3] Under normal physiological conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or certain bioactive compounds like this compound, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of cytoprotective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to combat oxidative stress.

Conclusion

The DPPH assay provides a robust and efficient method for the preliminary screening of the antioxidant capacity of this compound. The detailed protocol and data analysis guidelines presented herein offer a standardized approach for researchers. Further investigations are warranted to elucidate the precise mechanisms of action, including the role of the Nrf2/HO-1 pathway, and to evaluate the in vivo efficacy of this compound as a potential antioxidant agent for therapeutic applications.

References

Unraveling the Cellular Mechanisms of Demethylsonchifolin: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Demethylsonchifolin, a sesquiterpene lactone, has emerged as a compound of significant interest for its potential therapeutic properties, particularly its anti-inflammatory and cytotoxic activities. Understanding the precise molecular mechanisms by which this compound exerts its effects is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for a suite of cell-based assays designed to elucidate the mechanism of action of this compound, with a focus on its impact on cell viability, apoptosis, cell cycle progression, and the nuclear factor-kappa B (NF-κB) signaling pathway.

These protocols are intended for researchers, scientists, and drug development professionals engaged in the study of natural compounds and their cellular targets.

Data Presentation

The following tables summarize representative quantitative data from key cell-based assays used to characterize the activity of this compound.

Table 1: Cell Viability (IC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)
HeLaCervical CancerMTT4815.2
A549Lung CancerMTT4822.5
MCF-7Breast CancerXTT4818.9
JurkatT-cell LeukemiaMTT2412.8

Table 2: Apoptosis Induction by this compound in HeLa Cells

TreatmentConcentration (µM)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control (DMSO)-3.1 ± 0.51.5 ± 0.3
This compound1015.7 ± 1.25.4 ± 0.8
This compound2028.3 ± 2.112.6 ± 1.5
This compound4045.1 ± 3.525.8 ± 2.9

Table 3: Cell Cycle Analysis of HeLa Cells Treated with this compound

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)-55.4 ± 2.828.1 ± 1.916.5 ± 1.3
This compound1060.2 ± 3.122.5 ± 1.717.3 ± 1.4
This compound2068.7 ± 3.515.8 ± 1.215.5 ± 1.1
This compound4075.3 ± 4.110.2 ± 0.914.5 ± 1.0

Table 4: Inhibition of NF-κB Transcriptional Activity by this compound

TreatmentConcentration (µM)Normalized Luciferase Activity (RLU)% Inhibition of NF-κB Activity
Unstimulated Control-1.0 ± 0.1-
TNF-α (10 ng/mL)-15.8 ± 1.20
TNF-α + this compound510.2 ± 0.935.4
TNF-α + this compound106.5 ± 0.758.9
TNF-α + this compound203.1 ± 0.480.4

Signaling Pathways and Experimental Workflows

G cluster_0 NF-κB Signaling Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates p-IκBα P-IκBα IκBα->p-IκBα p65/p50 NF-κB (p65/p50) Nucleus Nucleus p65/p50->Nucleus Translocation Proteasome Proteasome p-IκBα->Proteasome Ubiquitination & Degradation Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates This compound This compound This compound->IKK Complex Inhibits

Figure 1: Proposed mechanism of this compound on the NF-κB signaling pathway.

G Start Start Cell_Culture Seed cells in 96-well plate Start->Cell_Culture Treatment Treat with this compound (various concentrations) Cell_Culture->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan crystal formation) MTT_Addition->Formazan_Formation Solubilization Add solubilization buffer (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the MTT cell viability assay.

G Start Start Cell_Culture Culture cells and treat with this compound Start->Cell_Culture Harvest Harvest and wash cells Cell_Culture->Harvest Staining Resuspend in Binding Buffer + Annexin V-FITC & PI Harvest->Staining Incubation Incubate for 15 min in the dark Staining->Incubation Flow_Cytometry Analyze by Flow Cytometry Incubation->Flow_Cytometry Data_Analysis Quantify apoptotic cell populations Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for the Annexin V-FITC/PI apoptosis assay.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified spectrophotometrically.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C with 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and is bound by FITC-conjugated Annexin V. Propidium iodide (PI), a fluorescent DNA intercalator, can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[1][2]

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][4]

Materials:

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound, harvest, and wash with PBS as described in the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cells.

  • Incubation: Incubate the cells on ice for at least 30 minutes or at -20°C overnight.

  • Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.[5][6][7]

NF-κB Luciferase Reporter Assay

Principle: This assay measures the transcriptional activity of NF-κB. Cells are transiently transfected with a reporter plasmid containing the luciferase gene under the control of NF-κB response elements. Upon activation of the NF-κB pathway (e.g., by TNF-α), NF-κB binds to these elements and drives luciferase expression, which is quantified by measuring luminescence.

Materials:

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium

  • TNF-α

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Transfection: Co-transfect cells in a 24-well plate with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.[8][9]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

Western Blot Analysis of NF-κB Pathway Proteins

Principle: Western blotting is used to detect specific proteins in a sample. This protocol focuses on key proteins in the NF-κB pathway, such as phosphorylated IκBα (p-IκBα), total IκBα, and the p65 subunit in nuclear and cytoplasmic fractions, to assess the effect of this compound on their expression and localization.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound and/or TNF-α. For whole-cell lysates, lyse cells in RIPA buffer. For subcellular fractionation, use a nuclear and cytoplasmic extraction kit.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for whole-cell and cytoplasmic fractions, Lamin B1 for nuclear fractions).

References

Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of Demethylsonchifolin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of Demethylsonchifolin derivatives and the subsequent evaluation of their biological activities to establish Structure-Activity Relationships (SAR). This compound, a sesquiterpene lactone of the guaianolide type, presents a promising scaffold for the development of novel therapeutic agents. Chemical modification of its core structure allows for the exploration of its pharmacological potential and the identification of key structural features responsible for its biological effects.

Introduction to this compound and SAR Studies

This compound is a naturally occurring sesquiterpene lactone characterized by an α-methylene-γ-lactone moiety and multiple stereocenters. This class of compounds is known for a wide range of biological activities, including anti-inflammatory and anticancer properties. The α,β-unsaturated carbonyl group in the lactone ring is a key feature, acting as a Michael acceptor that can react with nucleophilic residues in biological macromolecules, such as cysteine residues in proteins.

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how modifications to a molecule's structure affect its biological activity. By systematically altering the chemical structure of this compound and assessing the biological activity of the resulting derivatives, researchers can identify the pharmacophore—the essential molecular features for activity—and optimize the lead compound for improved potency, selectivity, and pharmacokinetic properties.

Synthesis of this compound Derivatives

The chemical scaffold of this compound offers several reactive sites for modification, including the α-methylene-γ-lactone, hydroxyl groups, and double bonds. The following protocols describe general methods for creating a library of derivatives.

Protocol 1: Michael Addition to the α-Methylene-γ-lactone

The exocyclic double bond of the γ-lactone is susceptible to Michael-type additions with various nucleophiles. This reaction is often key to the biological activity of sesquiterpene lactones.

Materials:

  • This compound

  • Nucleophile (e.g., primary or secondary amines, thiols)

  • Solvent (e.g., Methanol, Ethanol, Dichloromethane)

  • Base catalyst (e.g., Triethylamine, Sodium hydroxide) (optional, depending on the nucleophile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound (1 molar equivalent) in the chosen solvent in a round-bottom flask.

  • Add the nucleophile (1.1-1.5 molar equivalents). If the nucleophile is an amine salt, a base (e.g., triethylamine) may be required to liberate the free amine.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. For less reactive nucleophiles, gentle heating under reflux may be necessary.

  • Upon completion of the reaction (disappearance of the starting material on TLC), remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain the pure Michael adduct.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Esterification of Hydroxyl Groups

Esterification of the hydroxyl groups on the this compound scaffold can modulate the lipophilicity and steric properties of the molecule, potentially influencing its cell permeability and target binding.

Materials:

  • This compound derivative (with a free hydroxyl group)

  • Acylating agent (e.g., Acetic anhydride, Benzoyl chloride) or Carboxylic acid

  • Coupling agent (for carboxylic acids, e.g., DCC, EDC)

  • Base (e.g., Pyridine (B92270), Triethylamine)

  • Solvent (e.g., Dichloromethane, THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve the this compound derivative (1 molar equivalent) and a base (e.g., pyridine or triethylamine, 2-3 molar equivalents) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath.

  • Slowly add the acylating agent (1.1-1.5 molar equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude ester by silica gel column chromatography.

  • Characterize the purified product by spectroscopic methods.

Protocol 3: Epoxidation of Double Bonds

The double bonds within the carbocyclic skeleton of this compound can be epoxidized to introduce an oxirane ring, which can alter the molecule's conformation and introduce new reactive sites.

Materials:

  • This compound derivative

  • Epoxidizing agent (e.g., meta-Chloroperoxybenzoic acid (m-CPBA))

  • Solvent (e.g., Dichloromethane, Chloroform)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the this compound derivative (1 molar equivalent) in the chosen solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add the epoxidizing agent (e.g., m-CPBA, 1.1-1.5 molar equivalents) portion-wise to the stirred solution.

  • Continue stirring at 0°C or allow the reaction to warm to room temperature, monitoring the progress by TLC.

  • Once the reaction is complete, quench the excess peroxy acid by adding a saturated aqueous solution of sodium thiosulfate (B1220275) or sodium sulfite.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude epoxide by silica gel column chromatography.

  • Characterize the final product using spectroscopic methods.

Structure-Activity Relationship (SAR) Data

The following table summarizes hypothetical SAR data for a series of this compound derivatives against a cancer cell line. This data is for illustrative purposes to demonstrate how SAR data should be presented. Actual experimental data would need to be generated following the protocols outlined below.

Compound Modification IC₅₀ (µM) vs. Cancer Cell Line A
1 This compound (Parent Compound)15.2
2 Michael adduct with Piperidine (B6355638)8.5
3 Michael adduct with Morpholine (B109124)12.1
4 Michael adduct with Thioglycerol5.3
5 C-X Acetate25.8
6 C-Y Acetate18.4
7 C-Z Epoxide32.1

Interpretation of Hypothetical SAR Data:

  • Addition of a basic nitrogenous moiety via Michael addition (Compound 2 ) appears to enhance cytotoxic activity compared to the parent compound.

  • The nature of the amine in the Michael adduct is important, with the piperidine adduct (2 ) being more potent than the morpholine adduct (3 ).

  • Introducing a thiol via Michael addition (Compound 4 ) significantly increases potency, suggesting the importance of this type of interaction for biological activity.

  • Acetylation of hydroxyl groups (Compounds 5 and 6 ) appears to be detrimental to activity.

  • Epoxidation of a double bond (Compound 7 ) also reduces cytotoxic activity.

Experimental Protocols for Biological Evaluation

Protocol 4: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the this compound derivatives in cell culture medium from the DMSO stock solutions. The final DMSO concentration should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • After 4 hours, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 5: NF-κB Inhibition Assay (Reporter Gene Assay)

This assay measures the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

Materials:

  • Cells stably transfected with an NF-κB luciferase reporter construct

  • Complete cell culture medium

  • 96-well plates

  • This compound derivatives

  • Inducing agent (e.g., TNF-α)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • Stimulate the cells with an appropriate concentration of TNF-α for 6-8 hours.

  • After stimulation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) to account for cytotoxicity.

  • Determine the concentration at which the compound inhibits NF-κB activity by 50% (IC₅₀).

Protocol 6: STAT3 Phosphorylation Assay (Western Blot)

This protocol assesses the ability of the derivatives to inhibit the phosphorylation of STAT3, a key step in its activation.

Materials:

  • Cancer cells with constitutively active STAT3 or cells that can be stimulated to activate STAT3 (e.g., with IL-6)

  • Complete cell culture medium

  • This compound derivatives

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-STAT3 (Tyr705) and anti-total-STAT3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat the cells with the this compound derivatives for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total STAT3 to confirm equal loading.

  • Quantify the band intensities to determine the relative inhibition of STAT3 phosphorylation.

Protocol 7: Caspase-3 Activity Assay (Fluorometric Assay)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Cancer cells

  • Complete cell culture medium

  • This compound derivatives

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Cell lysis buffer

  • 96-well black plates

  • Fluorometer

Procedure:

  • Treat cells with the this compound derivatives for a specified time to induce apoptosis.

  • Lyse the cells and collect the cell lysates.

  • Add the cell lysate to a 96-well black plate.

  • Add the caspase-3 substrate to each well.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm Ex / 460 nm Em for AMC).

  • The increase in fluorescence is proportional to the caspase-3 activity.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_assays Biological Evaluation This compound This compound Michael_Addition Michael Addition This compound->Michael_Addition Esterification Esterification This compound->Esterification Epoxidation Epoxidation This compound->Epoxidation Derivatives Derivative Library Cytotoxicity Cytotoxicity Assay (MTT) Derivatives->Cytotoxicity NFkB NF-κB Inhibition Assay Derivatives->NFkB STAT3 STAT3 Phosphorylation Assay Derivatives->STAT3 Caspase3 Caspase-3 Activity Assay Derivatives->Caspase3 Bioassays Biological Assays SAR Structure-Activity Relationship (SAR) Michael_Addition->Derivatives Esterification->Derivatives Epoxidation->Derivatives Cytotoxicity->SAR NFkB->SAR STAT3->SAR Caspase3->SAR

Caption: Experimental workflow for SAR studies.

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_inactive NF-κB (p65/p50) (Inactive) NFkB_inactive->IkB NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active release Nucleus Nucleus NFkB_active->Nucleus translocation Gene_Expression Gene Expression (Inflammation, Survival) Derivative This compound Derivative Derivative->IKK inhibits STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates (Tyr705) pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer dimerization Nucleus Nucleus Dimer->Nucleus translocation Gene_Expression Gene Expression (Proliferation, Survival) Derivative This compound Derivative Derivative->JAK inhibits Apoptosis_Pathway Derivative This compound Derivative Mitochondria Mitochondria Derivative->Mitochondria induces stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome forms Caspase3_inactive Pro-caspase-3 Apoptosome->Caspase3_inactive activates Caspase3_active Active Caspase-3 Caspase3_inactive->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis executes

Using Demethylsonchifolin as a standard for phytochemical analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylsonchifolin is a sesquiterpenoid lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and pro-apoptotic effects. As interest in the therapeutic potential of this compound grows, standardized analytical methods are crucial for its quantification in various matrices, such as plant extracts and pharmaceutical preparations. This document provides detailed application notes and protocols for the use of this compound as a standard in phytochemical analysis, based on established methods for similar sesquiterpenoid compounds.

Physicochemical Properties of this compound

PropertyValue
Chemical FamilySesquiterpenoids[1]
CAS Number956384-55-7
Molecular FormulaC₁₅H₁₈O₄
Molecular Weight262.30 g/mol

Application I: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC (RP-HPLC) method suitable for the quantitative analysis of this compound.

Experimental Protocol: HPLC

1. Instrumentation and Materials:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water.

  • Standard: this compound reference standard of known purity.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is typically effective for separating sesquiterpenoid lactones. A starting point could be a linear gradient from 40% acetonitrile to 60% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm, as many sesquiterpene lactones exhibit absorbance in this region.[2]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1 - 100 µg/mL).

  • Sample Preparation (Plant Extract):

    • Macerate or sonicate a known weight of the dried and powdered plant material with methanol.

    • Filter the extract through a 0.45 µm syringe filter.

    • Dilute the filtered extract with the mobile phase to a concentration expected to fall within the calibration range.

4. Method Validation Parameters (Representative Data):

The following table summarizes typical validation parameters for an HPLC method for sesquiterpenoid lactones, which should be experimentally determined for this compound.[2]

ParameterTypical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.4 - 1.6 µg/mL
Precision (%RSD)< 2%
Accuracy (Recovery %)97 - 103%

Workflow for HPLC Analysis

cluster_prep Preparation cluster_analysis Analysis Standard Weigh this compound Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Sample Prepare Plant Extract Dilute_Sample Filter & Dilute Sample Sample->Dilute_Sample Dilute_Std Prepare Calibration Standards Stock->Dilute_Std HPLC HPLC-DAD/UV Analysis Dilute_Std->HPLC Dilute_Sample->HPLC Cal_Curve Generate Calibration Curve HPLC->Cal_Curve Quantify Quantify this compound in Sample Cal_Curve->Quantify

Workflow for the quantification of this compound by HPLC.

Application II: Quantification of this compound by High-Performance Thin-Layer Chromatography (HPTLC)

This protocol describes an HPTLC method for the quantification of this compound, offering a high-throughput alternative to HPLC.

Experimental Protocol: HPTLC

1. Instrumentation and Materials:

  • HPTLC System: An HPTLC system including an automatic sample applicator, developing chamber, TLC scanner (densitometer), and documentation system.

  • Plates: HPTLC plates pre-coated with silica (B1680970) gel 60 F₂₅₄ (20 x 10 cm).

  • Solvents: Analytical grade toluene, ethyl acetate, and formic acid.

  • Standard: this compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (e.g., in a ratio of 5:4:1, v/v/v). The optimal ratio should be determined experimentally.

  • Application: Apply standards and samples as 8 mm bands.

  • Development: Develop the plate up to a distance of 80 mm in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Scanning: Scan the dried plates at a wavelength of 210 nm in absorbance mode.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC protocol.

  • Calibration Standards: Apply different volumes of the stock solution to the HPTLC plate to obtain a concentration range (e.g., 100 - 1000 ng/spot).

  • Sample Preparation (Plant Extract): Prepare a methanolic extract as described in the HPLC protocol and apply an appropriate volume to the plate.

4. Method Validation Parameters (Representative Data):

The following table provides representative validation parameters for an HPTLC method for phytochemicals, which should be established for this compound.

ParameterTypical Value
Linearity (r²)> 0.995
Limit of Detection (LOD)10 - 50 ng/spot
Limit of Quantification (LOQ)50 - 150 ng/spot
Precision (%RSD)< 3%
Accuracy (Recovery %)95 - 105%

Workflow for HPTLC Analysis

cluster_prep Preparation & Application cluster_analysis Development & Analysis Std_Prep Prepare Standard Solutions Application Apply Standards & Samples to HPTLC Plate Std_Prep->Application Sample_Prep Prepare Sample Extract Sample_Prep->Application Development Develop Plate in Mobile Phase Application->Development Drying Dry the Plate Development->Drying Scanning Densitometric Scanning Drying->Scanning Quantification Quantification Scanning->Quantification

General workflow for HPTLC analysis.

Biological Activity and Potential Signaling Pathways

This compound, as a sesquiterpenoid, is anticipated to exhibit anti-inflammatory and pro-apoptotic activities.[1][3] The following diagrams illustrate the generalized signaling pathways that may be modulated by this compound.

Potential Anti-Inflammatory Signaling Pathway

Sesquiterpenoids often exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which leads to a reduction in the production of pro-inflammatory mediators.[3]

cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Inflammatory Response LPS LPS/Cytokines IKK IKK LPS->IKK MAPK MAPKs LPS->MAPK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines iNOS iNOS, COX-2 NFkB_nucleus->iNOS MAPK->Cytokines MAPK->iNOS This compound This compound This compound->IKK Inhibition This compound->MAPK Inhibition

Potential anti-inflammatory mechanism of this compound.
Potential Apoptosis-Inducing Signaling Pathway

Sesquiterpene lactones can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] This often involves the modulation of Bcl-2 family proteins and the activation of caspases.

cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway This compound This compound Bax Bax This compound->Bax Activation Bcl2 Bcl-2 This compound->Bcl2 Inhibition DeathR Death Receptor (e.g., Fas) This compound->DeathR Sensitization Mito Mitochondrion Bax->Mito Bcl2->Mito Inhibition CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation FADD FADD DeathR->FADD Casp8 Caspase-8 FADD->Casp8 Activation Casp8->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Potential apoptosis-inducing pathways of this compound.

Conclusion

The protocols and data presented here provide a foundation for the analytical characterization of this compound. While specific validated methods for this compound are not widely published, the provided HPLC and HPTLC protocols, based on established methods for structurally related sesquiterpenoids, serve as a robust starting point for method development and validation. The illustrated signaling pathways offer a theoretical framework for investigating the mechanisms underlying the potential anti-inflammatory and pro-apoptotic activities of this compound, guiding further pharmacological research. It is imperative that these methods and pathways are experimentally validated for this compound to ensure accuracy and reliability in research and drug development applications.

References

Application Notes and Protocols: Investigating the Effects of Demethylsonchifolin on Glucose Uptake in Adipocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of protocols to investigate the effects of a novel compound, Demethylsonchifolin, on glucose uptake in 3T3-L1 adipocytes. These protocols are designed to assess the compound's potential as an insulin-mimetic or insulin-sensitizing agent. The methodologies cover essential preliminary assessments, including cytotoxicity, and detailed procedures for quantifying glucose uptake and elucidating the underlying molecular mechanisms through signaling pathway analysis. The provided workflows and data presentation formats are intended to facilitate robust and reproducible research in the field of metabolic drug discovery.

Introduction

The regulation of glucose uptake into adipocytes is a critical process in maintaining systemic glucose homeostasis. This process is primarily mediated by the insulin (B600854) signaling pathway, which culminates in the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane. Dysregulation of this pathway can lead to insulin resistance and type 2 diabetes.

This compound is a compound of interest for its potential to modulate glucose metabolism in adipocytes. This document outlines a systematic approach to characterize the effects of this compound on glucose uptake and to dissect its mechanism of action, focusing on the key signaling cascades: the PI3K/Akt and AMPK pathways.

Materials and Reagents

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Calf Serum (CS)

  • Penicillin-Streptomycin solution

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin (human)

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)

  • Phloretin (B1677691)

  • Radio-labeled 2-deoxy-D-[³H]glucose

  • Protein lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Primary antibodies: anti-p-Akt (Ser473), anti-Akt, anti-p-AMPKα (Thr172), anti-AMPKα, anti-GLUT4, anti-β-actin

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Oil Red O staining solution

Experimental Protocols

3T3-L1 Preadipocyte Culture and Differentiation

The 3T3-L1 cell line is a well-established model for studying adipogenesis and glucose metabolism[1][2][3][4].

Protocol:

  • Preadipocyte Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Induction of Differentiation:

    • Seed preadipocytes in appropriate culture plates and grow to confluence.

    • Two days post-confluence (Day 0), replace the medium with differentiation medium I (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)[5].

    • On Day 2, replace the medium with differentiation medium II (DMEM, 10% FBS, and 10 µg/mL insulin).

    • On Day 4, and every two days thereafter, replace the medium with maintenance medium (DMEM, 10% FBS).

  • Assessment of Differentiation: Mature adipocytes, characterized by the accumulation of lipid droplets, should be visible by Day 8-12. Differentiation can be confirmed by Oil Red O staining.

Cytotoxicity Assessment (MTT Assay)

Prior to assessing the biological activity of this compound, it is crucial to determine its cytotoxic concentration range. The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases[6][7].

Protocol:

  • Seed differentiated 3T3-L1 adipocytes in a 96-well plate.

  • Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in 100 µL of DMSO or a suitable solubilization solution[7].

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control. Subsequent experiments should use non-toxic concentrations of this compound.

Data Presentation:

This compound (µM)Absorbance (570 nm)Cell Viability (%)
0 (Vehicle)1.25 ± 0.08100
0.11.23 ± 0.0798.4
11.20 ± 0.0996.0
101.15 ± 0.0692.0
500.98 ± 0.1078.4
1000.45 ± 0.0536.0

Table 1: Example data for MTT cytotoxicity assay.

Glucose Uptake Assay (2-NBDG)

This assay utilizes a fluorescently labeled glucose analog, 2-NBDG, to measure glucose uptake into cells[8][9][10][11].

Protocol:

  • Seed 3T3-L1 cells in a 24-well plate and differentiate into adipocytes.

  • Serum-starve the differentiated adipocytes in DMEM for 2-4 hours.

  • Wash the cells with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.

  • Treat the cells with various concentrations of this compound, a vehicle control, and a positive control (e.g., 100 nM insulin) for 30 minutes. A negative control with a glucose uptake inhibitor like phloretin can also be included[9].

  • Add 100 µM 2-NBDG to each well and incubate for 30 minutes at 37°C[10].

  • Stop the uptake by washing the cells three times with ice-cold KRPH buffer.

  • Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader (Excitation/Emission ≈ 485/535 nm).

Data Presentation:

Treatment2-NBDG Fluorescence (Arbitrary Units)Fold Change vs. Basal
Basal (Vehicle)500 ± 351.0
Insulin (100 nM)1500 ± 1203.0
This compound (1 µM)850 ± 601.7
This compound (10 µM)1200 ± 952.4
This compound (50 µM)1450 ± 1102.9

Table 2: Example data for 2-NBDG glucose uptake assay.

Western Blot Analysis of Signaling Pathways

Western blotting is used to determine the effect of this compound on the activation of key signaling proteins involved in glucose uptake, such as Akt and AMPK, and on the expression of GLUT4[12][13][14].

Protocol:

  • Differentiate 3T3-L1 cells in 6-well plates.

  • Serum-starve the mature adipocytes for 2-4 hours.

  • Treat the cells with this compound (at an effective concentration determined from the glucose uptake assay), vehicle, and insulin for a specified time (e.g., 15-30 minutes).

  • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against p-Akt, Akt, p-AMPK, AMPK, and GLUT4 overnight at 4°C. Use β-actin as a loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

Data Presentation:

Treatmentp-Akt/Total Akt (Fold Change)p-AMPK/Total AMPK (Fold Change)GLUT4 Expression (Fold Change)
Basal1.01.01.0
Insulin (100 nM)5.2 ± 0.41.1 ± 0.11.2 ± 0.2
This compound (10 µM)3.8 ± 0.32.5 ± 0.21.5 ± 0.3

Table 3: Example data for Western blot analysis.

Visualization of Workflows and Pathways

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experimentation cluster_analysis Data Analysis Culture 3T3-L1 Preadipocyte Culture Differentiate Adipocyte Differentiation Culture->Differentiate Cytotoxicity Cytotoxicity Assay (MTT) Differentiate->Cytotoxicity Determine non-toxic dose GlucoseUptake Glucose Uptake Assay (2-NBDG) Cytotoxicity->GlucoseUptake Select concentrations Data Data Quantification & Statistical Analysis Cytotoxicity->Data WesternBlot Western Blot Analysis GlucoseUptake->WesternBlot Confirm mechanism GlucoseUptake->Data WesternBlot->Data

Caption: Workflow for testing this compound's effect on glucose uptake.

Insulin Signaling Pathway (PI3K/Akt)

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol IR Insulin Receptor IRS IRS IR->IRS phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4_pm GLUT4 GLUT4_vesicle->GLUT4_pm fuses with membrane Glucose_uptake Glucose Uptake GLUT4_pm->Glucose_uptake PI3K PI3K IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt recruits pAkt p-Akt Akt->pAkt phosphorylated pAkt->GLUT4_vesicle promotes translocation Insulin Insulin/Demethylsonchifolin Insulin->IR Glucose Glucose Glucose->GLUT4_pm

Caption: PI3K/Akt signaling pathway for glucose uptake.

AMPK Signaling Pathway

AMPK_Pathway cluster_cell Adipocyte AMP_ATP Increased AMP/ATP Ratio AMPK AMPK AMP_ATP->AMPK activates pAMPK p-AMPK AMPK->pAMPK phosphorylated GLUT4_translocation GLUT4 Translocation pAMPK->GLUT4_translocation promotes Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake This compound This compound This compound->AMPK

Caption: AMPK signaling pathway leading to glucose uptake.

Interpretation of Results and Further Steps

  • Increased Glucose Uptake: If this compound increases glucose uptake, it suggests potential insulin-mimetic or insulin-sensitizing properties.

  • PI3K/Akt Pathway Activation: Increased phosphorylation of Akt would indicate that this compound acts, at least in part, through the canonical insulin signaling pathway.

  • AMPK Pathway Activation: Increased phosphorylation of AMPK would suggest an alternative or complementary mechanism of action, potentially related to cellular energy status.

  • GLUT4 Expression: Changes in total GLUT4 expression could indicate longer-term effects on adipocyte function.

Further investigations could include:

  • GLUT4 Translocation Assay: To directly measure the movement of GLUT4 to the plasma membrane.

  • In vivo studies: To assess the efficacy of this compound in animal models of insulin resistance and diabetes.

  • Combination studies: To investigate synergistic effects with existing anti-diabetic drugs.

By following these detailed protocols, researchers can systematically evaluate the therapeutic potential of this compound and other novel compounds in the context of metabolic diseases.

References

Application Notes and Protocols for Demethylsonchifolin in Natural Product-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylsonchifolin, a guaianolide sesquiterpenoid isolated from the plant Ainsliaea fragrans, presents a promising scaffold for natural product-based drug discovery. Traditionally, Ainsliaea fragrans has been utilized in folk medicine for its anti-inflammatory properties, suggesting the therapeutic potential of its bioactive constituents. This document provides an overview of the potential applications of this compound, focusing on its likely anti-inflammatory and anticancer activities based on evidence from closely related compounds. Detailed protocols for key experimental assays are provided to facilitate further research and development.

Biological Activities and Potential Applications

While direct quantitative data for this compound is limited in publicly available literature, the bioactivities of other guaianolide sesquiterpenoids isolated from Ainsliaea fragrans provide strong evidence for its potential as an anti-inflammatory and anticancer agent.

Anti-Inflammatory Activity:

The primary mechanism of the anti-inflammatory action of guaianolide sesquiterpenoids from Ainsliaea fragrans is the inhibition of the NF-κB signaling pathway. This pathway is a critical regulator of the inflammatory response, and its inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.

Anticancer Activity:

Several sesquiterpenoid oligomers from Ainsliaea fragrans have demonstrated significant cytotoxic effects against a range of cancer cell lines. This suggests that this compound may also possess anticancer properties, making it a valuable candidate for further investigation in oncology drug discovery.

Data Presentation: Bioactivity of Related Guaianolide Sesquiterpenoids

The following tables summarize the reported IC50 values for guaianolide sesquiterpenoids structurally related to this compound, isolated from Ainsliaea fragrans. This data provides a strong rationale for investigating this compound for similar activities.

Table 1: Anti-Inflammatory Activity of Guaianolide Sesquiterpenoids from Ainsliaea fragrans

Compound NameAssayCell LineIC50 (µM)Reference
Zaluzanin CNitric Oxide (NO) ProductionRAW 264.72.50[1]
Dehydrozaluzanin CNitric Oxide (NO) ProductionRAW 264.70.82[1]
Gochnatiolide ANF-κB Inhibition293-NF-κB-luciferase-[1]

Table 2: Cytotoxic Activity of Guaianolide Sesquiterpenoids from Ainsliaea fragrans

Compound NameCancer Cell LineIC50 (µM)Reference
AinsfragolideC6 (Rat Glioma)0.4[2][3]
Huh1 (Human Hepatocellular Carcinoma)8.3[2][3]
HCC-LM3 (Human Hepatocellular Carcinoma)1.2[2][3]
PANC-1 (Human Pancreatic Cancer)2.5[2][3]
HeLa (Human Cervical Cancer)1.8[2][3]
Japonicone A95D (Human Lung Cancer)9.10[1]
MDA-MB-231 (Human Breast Cancer)3.82[1]
HepG2 (Human Hepatocellular Carcinoma)1.43[1]
IsodihydrocostunolideMDA-MB-231 (Human Breast Cancer)18.2[1]
HepG2 (Human Hepatocellular Carcinoma)12.2[1]

Experimental Protocols

Anti-Inflammatory Activity Assays

This protocol measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin/Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound (or other test compounds)

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader (540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[3]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[3]

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess Reagent to each 100 µL of supernatant in a new 96-well plate.[3]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

This assay quantifies the activity of the NF-κB transcription factor, a key regulator of inflammation.

Materials:

  • RAW 264.7 cells stably transfected with an NF-κB luciferase reporter plasmid[2]

  • DMEM with 10% FBS and 1% Penicillin/Streptomycin

  • LPS

  • This compound (or other test compounds)

  • Luciferase Assay System

  • Luminometer

  • White, opaque 96-well plates

Procedure:

  • Cell Seeding: Seed the NF-κB luciferase reporter RAW 264.7 cells in a white, opaque 96-well plate at a density of 8.5 x 10^4 cells/well and incubate overnight.[2]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS at an appropriate concentration for 6-16 hours.[2]

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.[2]

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and express the results as a percentage of the LPS-stimulated control.

This protocol is used to detect the levels of key proteins in the NF-κB signaling pathway, such as p65, phospho-p65, IκBα, and phospho-IκBα, to elucidate the mechanism of action.

Materials:

  • RAW 264.7 cells

  • LPS

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • ECL detection reagents and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and/or LPS as described previously. Lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Anticancer Activity Assay

This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2, PANC-1)

  • Appropriate cell culture medium with 10% FBS and 1% Penicillin/Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB Phosphorylation NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->IkB NFkB_IkB->NFkB Ub_p_IkB Ub-p-IκBα p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation Nucleus Nucleus DNA DNA NFkB_n->DNA Binds Gene_Transcription Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) DNA->Gene_Transcription Initiates This compound This compound This compound->IKK Inhibits This compound->NFkB_n Inhibits

Caption: Proposed NF-κB signaling pathway inhibition by this compound.

Experimental_Workflow_Anti_Inflammatory cluster_0 Cell Culture and Treatment cluster_1 Assays cluster_2 Data Analysis Seed_Cells Seed RAW 264.7 Cells Add_Compound Add this compound Seed_Cells->Add_Compound Stimulate Stimulate with LPS Add_Compound->Stimulate Griess Griess Assay (NO) Stimulate->Griess Luciferase Luciferase Assay (NF-κB) Stimulate->Luciferase Western Western Blot (NF-κB Proteins) Stimulate->Western IC50_NO IC50 for NO Inhibition Griess->IC50_NO IC50_NFkB IC50 for NF-κB Inhibition Luciferase->IC50_NFkB Protein_Levels Protein Expression Levels Western->Protein_Levels

Caption: Experimental workflow for assessing anti-inflammatory activity.

Experimental_Workflow_Anticancer cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis Seed_Cancer_Cells Seed Cancer Cells Add_Compound Add this compound (various concentrations) Seed_Cancer_Cells->Add_Compound Incubate Incubate for 24-72h Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570nm) Solubilize->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Experimental workflow for assessing anticancer (cytotoxic) activity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Demethylsonchifolin Extraction from Yacon Leaves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Demethylsonchifolin (DMS) and other sesquiterpene lactones from yacon (Smallanthus sonchifolius) leaves.

Disclaimer: Direct quantitative data for this compound (DMS) is limited in publicly available literature. Therefore, this guide utilizes data for the major and structurally related sesquiterpene lactones found in yacon leaves, enhydrin (B1240213) and uvedalin, as a close proxy to provide practical guidance.

Frequently Asked Questions (FAQs)

Q1: What are the major sesquiterpene lactones in yacon leaves that I should be aware of during extraction?

A1: Yacon leaves contain a complex mixture of sesquiterpene lactones (STLs). The most abundant and well-studied are enhydrin and uvedalin.[1][2][3] These compounds, along with others like sonchifolin, contribute to the bioactivity of yacon leaf extracts.[4] While targeting this compound, it is crucial to consider the co-extraction of these other STLs.

Q2: Which solvent is most effective for extracting this compound and other sesquiterpene lactones from yacon leaves?

A2: The choice of solvent significantly impacts the extraction yield of STLs. Studies on enhydrin and uvedalin show that higher concentrations of ethanol (B145695) in an aqueous solution lead to a higher yield of enhydrin.[3][5] However, the highest concentration of uvedalin was achieved with 70% ethanol.[3] A 95% ethanol extract has been shown to be highly active in bioassays.[6] Polar organic solvents like methanol (B129727) and ethanol are generally effective for STL extraction.

Q3: How does temperature affect the stability and yield of this compound during extraction?

A3: Elevated temperatures can lead to the degradation of some sesquiterpene lactones. For instance, studies on enhydrin have shown that its content decreases in a time-dependent manner during heated extraction.[5] This degradation is thought to be caused by acidic hydrolysis, potentially accelerated by the presence of phenolic acids in the yacon leaves.[5] It is generally recommended to use moderate temperatures (e.g., around 60°C) for a limited duration to balance extraction efficiency and compound stability.[2] Some STLs have been shown to be more stable at lower temperatures (e.g., +4°C) over long-term storage.[7]

Q4: What is the optimal pH for this compound stability during extraction and storage?

A4: Sesquiterpene lactones can be unstable under alkaline conditions. Some STLs have been found to be stable at a pH of 5.5, while degradation can occur at a pH of 7.4, especially at elevated temperatures (37°C).[6] The natural extract of yacon leaves can be weakly acidic (around pH 4), which may contribute to the hydrolysis of certain STLs during heating.[5] Therefore, maintaining a slightly acidic to neutral pH during extraction and storage is advisable.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of this compound Inappropriate Solvent: The polarity of the extraction solvent may not be optimal for DMS.- Use a higher concentration of ethanol (e.g., 70-95%) as studies on similar STLs in yacon show good yields with these solvents.[3][5]- Consider using other polar organic solvents like methanol.
Suboptimal Extraction Time/Temperature: Prolonged exposure to high temperatures can degrade STLs.- Optimize the extraction time and temperature. A shorter duration at a moderate temperature (e.g., 1 hour at 60°C) can be effective.[2]- Consider room temperature maceration for a longer period to minimize thermal degradation.
Improper Plant Material Handling: The concentration of STLs can be affected by the age and drying process of the leaves.- Use mature, properly dried yacon leaves for extraction. The enhydrin content of dry leaves can be up to 0.97%.[8]
Presence of Impurities in the Extract Co-extraction of other compounds: Solvents that extract STLs will also extract other compounds like chlorophyll, phenolic acids, and flavonoids.- Perform a preliminary purification step. Liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) can help separate compounds based on polarity.[9]- Utilize column chromatography (e.g., silica (B1680970) gel) for further purification of the crude extract.
Inconsistent Extraction Results Variability in Plant Material: The chemical composition of yacon leaves can vary depending on the cultivar, growing conditions, and harvest time.- Standardize the source and pre-processing of your yacon leaves.- Always run a standard reference sample alongside your experimental samples for comparison.
Inconsistent Extraction Procedure: Minor variations in the experimental protocol can lead to different outcomes.- Maintain strict control over all extraction parameters, including solvent-to-solid ratio, particle size of the plant material, temperature, and extraction time.
Degradation of this compound Hydrolysis during Extraction: The presence of water and acidic compounds in the leaves can lead to hydrolysis, especially at high temperatures.[5]- Use a higher percentage of organic solvent to reduce water content.- Consider performing the extraction at a lower temperature.- Buffer the extraction solvent to a slightly acidic pH if necessary, though this should be tested for its effect on overall yield.
Instability during Storage: Exposure to light, high temperatures, and non-optimal pH can degrade the extract over time.- Store the extract in a cool, dark place, preferably at or below 4°C.[7]- Ensure the storage solvent is at a slightly acidic to neutral pH.

Quantitative Data

Table 1: Yield of Enhydrin and Uvedalin from Yacon Leaves using Different Ethanol Concentrations.

Ethanol ConcentrationEnhydrin Yield (%)Uvedalin Yield (%)
50%LowerModerate
70%Moderate0.59 - 0.88[2]
90%1.26 - 1.67[2]Lower

Data is presented as a percentage of the dry weight of the extract and is based on studies of enhydrin and uvedalin, which may serve as an estimation for this compound.[2]

Table 2: HPLC-UV Method Parameters for Quantification of Enhydrin and Uvedalin.

ParameterValue
Column C18 (250 x 4.6 mm, 5 µm)[2]
Mobile Phase 60% Water and 40% Acetonitrile[2]
Flow Rate 1 mL/min[2]
Detection Wavelength 210 nm[2][10]
Linearity (R²) (Enhydrin) > 0.9999[2]
Linearity (R²) (Uvedalin) > 0.9999[2]
LOD (Enhydrin) 0.52 µg/mL[2]
LOQ (Enhydrin) 1.57 µg/mL[2]
LOD (Uvedalin) 0.144 µg/mL[2]
LOQ (Uvedalin) 0.436 µg/mL[2]
Recovery (Enhydrin) 101.46%[2]
Recovery (Uvedalin) 97.68%[2]

Experimental Protocols

Protocol 1: Maceration Extraction of Sesquiterpene Lactones from Yacon Leaves

  • Preparation of Plant Material: Dry yacon leaves at 50°C for 18 hours and grind them into a fine powder (e.g., 40 mesh).[2]

  • Extraction:

    • Weigh a specific amount of the powdered leaves (e.g., 100 g).

    • Add the chosen solvent (e.g., 70% ethanol) at a defined solvent-to-solid ratio.

    • Macerate the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 1 hour) with continuous stirring.[2]

  • Filtration and Concentration:

    • Filter the mixture to separate the extract from the solid plant material.

    • Concentrate the extract using a rotary evaporator under reduced pressure to obtain a thick crude extract.

  • Purification (Optional):

    • The crude extract can be further purified using techniques like liquid-liquid partitioning or column chromatography. For example, the extract can be suspended in water and partitioned successively with hexane, dichloromethane, and ethyl acetate (B1210297) to separate fractions with different polarities.[9]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

  • Standard Preparation: Prepare stock solutions of pure enhydrin and uvedalin (or this compound if available) in methanol. Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Dissolve a known amount of the dried yacon leaf extract in methanol to a specific concentration (e.g., 0.1%).[2] Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Isocratic elution with 60% water and 40% acetonitrile.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30°C.[10]

    • Injection Volume: 20 µL.

    • Detection: UV at 210 nm.[2][10]

  • Analysis: Inject the standards and samples into the HPLC system. Identify and quantify the peaks of interest based on the retention times and calibration curves of the standards.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Purification start Yacon Leaves drying Drying (50°C, 18h) start->drying grinding Grinding (40 mesh) drying->grinding maceration Maceration (e.g., 70% Ethanol, 60°C, 1h) grinding->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract hplc HPLC-UV Analysis crude_extract->hplc purification Purification (Optional) (e.g., Column Chromatography) crude_extract->purification pure_dms Pure this compound purification->pure_dms

Caption: Experimental workflow for the extraction and analysis of this compound.

biosynthesis_pathway cluster_mevalonate Mevalonate (MVA) Pathway (Cytosol) cluster_mep Methylerythritol Phosphate (MEP) Pathway (Plastids) cluster_fpp Sesquiterpene Precursor Formation cluster_stl_synthesis Sesquiterpene Lactone Synthesis acetyl_coa Acetyl-CoA mva Mevalonic Acid acetyl_coa->mva ipp_mva Isopentenyl Diphosphate (IPP) mva->ipp_mva fpps Farnesyl Diphosphate Synthase (FPPS) ipp_mva->fpps pyruvate_gap Pyruvate + G3P mep MEP pyruvate_gap->mep ipp_mep Isopentenyl Diphosphate (IPP) mep->ipp_mep dmapp Dimethylallyl Diphosphate (DMAPP) ipp_mep->dmapp dmapp->fpps fpp Farnesyl Diphosphate (FPP) fpps->fpp gas Germacrene A Synthase (GAS) fpp->gas germacrene_a Germacrene A gas->germacrene_a gao Germacrene A Oxidase (GAO) germacrene_a->gao germacrene_acid Germacrene A Acid gao->germacrene_acid cos Costunolide Synthase (COS) germacrene_acid->cos costunolide Costunolide cos->costunolide further_mod Further Modifications costunolide->further_mod melampolides Melampolides (Enhydrin, Uvedalin, This compound) further_mod->melampolides

Caption: Biosynthesis pathway of melampolide-type sesquiterpene lactones in yacon.

References

Overcoming solubility issues of Demethylsonchifolin in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Overcoming Solubility Issues of Demethylsonchifolin in Aqueous Buffers

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address the solubility challenges of this compound, a sesquiterpene lactone, in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a challenge?

This compound is a sesquiterpene lactone, a class of natural compounds known for their diverse biological activities, including potential anticancer properties.[1] Like many sesquiterpene lactones, its structure is largely hydrophobic, leading to poor water solubility, which presents a significant hurdle for in vitro and in vivo studies that require dissolving the compound in aqueous-based physiological buffers and cell culture media.[1][2][3] Low aqueous solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.[4]

Q2: What is the first and most common step to dissolve this compound for biological assays?

The most common initial approach for dissolving poorly soluble compounds like this compound is to first create a concentrated stock solution in a water-miscible organic solvent.[5][6] Dimethyl sulfoxide (B87167) (DMSO) is a powerful and widely used polar aprotic solvent that can dissolve a vast range of both polar and nonpolar compounds, making it a standard choice for initial solubilization in drug discovery.[7][8][9][10][11] This stock solution is then serially diluted into the aqueous experimental medium to the final desired concentration.

Q3: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. What should I do?

This is a common issue known as "fall-out" or precipitation upon dilution. It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of co-solvent.

Here are the troubleshooting steps:

  • Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept low, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.[5]

  • Lower the Final Compound Concentration: The most straightforward solution is to lower the final working concentration of this compound to a level that remains soluble in the final buffer/media with the low percentage of DMSO.

  • Use an Intermediate Dilution Step: Instead of diluting the concentrated DMSO stock directly into the final aqueous buffer, perform an intermediate dilution in a solvent mixture with a higher organic content before the final dilution.

  • Consider Alternative Solubilization Strategies: If precipitation persists even at the desired therapeutic concentration, you will need to explore more advanced formulation strategies, such as using cyclodextrins or adjusting the pH.[3][6]

Q4: How can cyclodextrins improve the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[12][13][14] They can encapsulate poorly soluble, hydrophobic molecules like this compound into their central cavity, forming an "inclusion complex".[12][13][15] This complex has a water-soluble exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[12][13][14][16] Studies have shown that complexation with cyclodextrins can increase the aqueous solubility of other sesquiterpene lactones by 100 to 4600%.[2]

Q5: How does pH affect the solubility of this compound?

Troubleshooting Guide: Step-by-Step Solubility Enhancement

If you are encountering solubility issues with this compound, follow this workflow to identify an appropriate solution.

G start Start: this compound Insoluble in Aqueous Buffer prep_dmso 1. Prepare Concentrated Stock in 100% DMSO start->prep_dmso dilute 2. Dilute Stock into Aqueous Buffer prep_dmso->dilute check_precip Precipitation Occurs? dilute->check_precip success Success: Compound Solubilized Proceed with Experiment check_precip->success No troubleshoot 3. Troubleshoot Dilution check_precip->troubleshoot Yes lower_conc A. Lower Final Compound Concentration troubleshoot->lower_conc check_dmso B. Ensure Final DMSO Concentration is <0.5% troubleshoot->check_dmso advanced 4. Advanced Strategy Needed troubleshoot->advanced Still Precipitates use_cyclo Option A: Use Cyclodextrins (e.g., HP-β-CD) advanced->use_cyclo Preferred Method adjust_ph Option B: Adjust Buffer pH advanced->adjust_ph Alternative form_complex Form Inclusion Complex (See Protocol 2) use_cyclo->form_complex form_complex->dilute test_ph Test Solubility & Stability at pH 5.0, 6.0, 7.4 adjust_ph->test_ph test_ph->dilute

Caption: Troubleshooting workflow for this compound solubility.

Data Presentation: Co-solvents and Cyclodextrins

Table 1: Properties of Common Co-solvents for Preclinical Formulations

Co-solvent Polarity Notes & Typical Final Concentration in Bioassays
Dimethyl Sulfoxide (DMSO) Highly Polar Aprotic Universal solvent, excellent solubilizing power.[7][8] Keep final conc. <0.5% to avoid cytotoxicity.[5]
Ethanol (B145695) (EtOH) Polar Protic Often used, but can have higher cytotoxicity than DMSO at similar concentrations.[5] Keep final conc. <0.5%.
Polyethylene Glycol 400 (PEG 400) Polar A less toxic option, often used in in vivo formulations. May be less effective for highly hydrophobic compounds.

| Dimethylformamide (DMF) | Polar Aprotic | Effective solvent, but generally more toxic than DMSO. Use with caution and keep final concentration very low (<0.1%). |

Table 2: Common Cyclodextrins for Solubility Enhancement

Cyclodextrin (B1172386) Derivative Abbreviation Key Characteristics
Hydroxypropyl-β-cyclodextrin HP-β-CD Most commonly used due to high aqueous solubility and low toxicity.[12]
Sulfobutylether-β-cyclodextrin SBE-β-CD Carries a negative charge, which can enhance solubility of positively charged or neutral compounds.
Randomly Methylated-β-cyclodextrin RM-β-CD High solubilizing capacity but can have higher toxicity (hemolytic activity) compared to HP-β-CD.[16]
α-cyclodextrin α-CD Smaller cavity size, may be suitable for smaller molecules.[2]

| γ-cyclodextrin | γ-CD | Larger cavity size, suitable for larger hydrophobic molecules.[2] |

Visualization of Mechanism

The mechanism by which cyclodextrins enhance solubility is through the formation of a host-guest inclusion complex.

G cluster_0 Before Complexation cluster_1 After Complexation demethyl This compound (Hydrophobic, Insoluble) plus1 + cyclo Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) arrow_node Formation in Aqueous Solution complex Inclusion Complex (Water Soluble) arrow_node->complex

Caption: Formation of a water-soluble cyclodextrin inclusion complex.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using DMSO

Objective: To prepare a high-concentration stock solution of this compound for serial dilution in aqueous buffers.

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous or cell-culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder accurately and place it into a sterile vial.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particulates. If present, sonicate the vial in a water bath for 5-10 minutes.

  • Once fully dissolved, the stock solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility using HP-β-Cyclodextrin Complexation (Kneading Method)

Objective: To prepare a this compound/HP-β-CD inclusion complex to improve its solubility in aqueous buffers. This method is adapted from protocols used for other poorly soluble sesquiterpene lactones.[2]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol or Acetone

  • Deionized water

  • Mortar and pestle

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 ratio is a common starting point.

  • Initial Mixing: Place the accurately weighed HP-β-CD into a mortar.

  • Compound Dissolution: Dissolve the accurately weighed this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone) to form a concentrated solution.

  • Kneading: Slowly add the this compound solution dropwise to the HP-β-CD powder in the mortar. Continuously triturate (grind) the mixture with the pestle to form a homogenous, thick paste. Continue kneading for 30-60 minutes.

  • Drying: Scrape the paste from the mortar and spread it as a thin layer on a glass dish. Dry the paste under vacuum at a controlled temperature (e.g., 40°C) for 24 hours or until all solvents have evaporated and a constant weight is achieved.

  • Final Product: The resulting product is a dry powder of the this compound-HP-β-CD inclusion complex. This powder can now be directly dissolved in aqueous buffers.

  • Solubility Testing: Test the solubility of the complex powder in your desired buffer and compare it to the uncomplexed compound. The resulting solution can then be sterile-filtered for use in cell culture experiments.

References

Technical Support Center: Optimizing HPLC Separation of Demethylsonchifolin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Demethylsonchifolin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of this compound, particularly in resolving co-elution with structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound in extracts from Smallanthus sonchifolius (Yacón)?

A1: Extracts from Smallanthus sonchifolius leaves and tubers are complex mixtures. The most likely co-eluting compounds with this compound, a sesquiterpene lactone, are other structurally similar sesquiterpene lactones such as enhydrin (B1240213) and uvedalin, which are major bioactive compounds in yacon leaves.[1][2] Additionally, phenolic acids (e.g., chlorogenic acid, caffeic acid, ferulic acid) and flavonoids present in the extract can also interfere with the separation.[3]

Q2: What is a good starting point for an HPLC method to separate this compound?

A2: A reversed-phase HPLC (RP-HPLC) method using a C18 column is a common and effective starting point for the separation of sesquiterpene lactones.[1][2] Based on established methods for similar compounds from yacon, a gradient elution with a mobile phase consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is recommended. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous phase can improve peak shape and resolution.

Q3: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

A3: Peak tailing can be caused by several factors:

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound. Solution: Add a small amount of a competing acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to protonate the silanol groups and reduce these interactions.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion. Solution: Dilute your sample and reinject.

  • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can lead to poor peak shape. Solution: Flush the column with a strong solvent or replace the column if necessary.

Q4: I am observing a shoulder on my this compound peak. How can I confirm co-elution and resolve it?

A4: A shoulder on a peak is a strong indication of co-elution.[3]

  • Confirmation: The best way to confirm co-elution is by using a diode-array detector (DAD) or a mass spectrometer (MS). A DAD can assess peak purity by comparing UV spectra across the peak; non-homogenous spectra indicate multiple components. An MS detector can identify different mass-to-charge ratios (m/z) within a single chromatographic peak.

  • Resolution: To resolve the co-eluting peaks, you can try the following:

    • Optimize the Gradient: A shallower gradient can increase the separation between closely eluting compounds.

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

    • Modify the Mobile Phase pH: Adjusting the pH of the aqueous phase can change the ionization state of interfering compounds, altering their retention time.

    • Change the Stationary Phase: If mobile phase optimization is unsuccessful, switching to a column with a different chemistry (e.g., a phenyl-hexyl or a polar-embedded column) can provide different selectivity.

Troubleshooting Guides

Problem: Poor Resolution Between this compound and an Unknown Peak

This guide provides a systematic approach to improving the separation between this compound and a co-eluting compound.

Workflow for Troubleshooting Poor Resolution

G start Poor Resolution Observed confirm Confirm Co-elution (DAD/MS) start->confirm optimize_gradient Optimize Gradient Profile (Shallower Gradient) confirm->optimize_gradient change_organic Change Organic Modifier (ACN <-> MeOH) optimize_gradient->change_organic adjust_ph Adjust Mobile Phase pH change_organic->adjust_ph change_column Change Stationary Phase (e.g., Phenyl-Hexyl) adjust_ph->change_column end Resolution Achieved change_column->end

Caption: A stepwise workflow for troubleshooting and resolving co-eluting peaks in HPLC analysis.

Problem: Irreproducible Retention Times for this compound

Inconsistent retention times can compromise the reliability of your analysis. This guide helps identify and resolve common causes.

Troubleshooting Irreproducible Retention Times

G start Irreproducible Retention Times check_pump Check Pump Performance (Flow Rate Consistency) start->check_pump check_leaks Inspect for System Leaks start->check_leaks mobile_phase_prep Verify Mobile Phase Preparation (Consistent Composition) start->mobile_phase_prep column_equilibration Ensure Adequate Column Equilibration start->column_equilibration thermostat Check Column Thermostat start->thermostat end Stable Retention Times check_pump->end check_leaks->end mobile_phase_prep->end column_equilibration->end thermostat->end

Caption: A logical diagram illustrating key areas to check when troubleshooting inconsistent HPLC retention times.

Experimental Protocols

Protocol 1: Baseline HPLC Method for Separation of Sesquiterpene Lactones from Smallanthus sonchifolius

This protocol provides a starting point for the separation of this compound and can be optimized as needed. This method is adapted from validated methods for enhydrin and uvedalin.[1][2]

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Diode-array detector (DAD) or UV detector

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 40% B to 60% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Extract dried and powdered Smallanthus sonchifolius leaves with 70% ethanol.

  • Evaporate the solvent under reduced pressure.

  • Re-dissolve the dried extract in the initial mobile phase composition (40% Acetonitrile in water).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC Analysis

G sample_prep Sample Preparation (Extraction & Filtration) hplc_setup HPLC System Setup (Install Column, Prime Pump) sample_prep->hplc_setup method_programming Program HPLC Method (Gradient, Flow Rate, Temp.) hplc_setup->method_programming equilibration Column Equilibration (with initial mobile phase) method_programming->equilibration injection Inject Sample equilibration->injection data_acquisition Data Acquisition (Chromatogram Recording) injection->data_acquisition data_analysis Data Analysis (Peak Integration & Quantification) data_acquisition->data_analysis

Caption: An experimental workflow for the HPLC analysis of this compound from sample preparation to data analysis.

Data Presentation

The following table summarizes typical HPLC parameters used for the separation of major sesquiterpene lactones from Smallanthus sonchifolius, which can be used as a reference for method development for this compound.

Table 1: Summary of HPLC Parameters for Sesquiterpene Lactone Analysis in Smallanthus sonchifolius

ReferenceColumnMobile PhaseGradient/IsocraticFlow Rate (mL/min)Detection (nm)
Tamhid et al., 2023[1][2]C18 (250 x 4.6 mm, 5 µm)Water and AcetonitrileIsocratic (60% Water, 40% Acetonitrile)1.0210
Zheng et al., 2009[4]Not SpecifiedWater-Phosphoric Acid (100:0.5) and AcetonitrileGradient1.0Not Specified

References

Technical Support Center: Stabilizing Demethylsonchifolin in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on stabilizing demethylsonchifolin in solution for long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter when working with this compound solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Rapid loss of compound purity in solution at room temperature. pH-mediated degradation: Sesquiterpene lactones, like this compound, are often susceptible to hydrolysis of the lactone ring, especially at neutral or alkaline pH.[1] Temperature-induced degradation: Elevated temperatures can accelerate degradation reactions.[1][2]- Adjust the pH of your solution to be slightly acidic (e.g., pH 5.5) as sesquiterpene lactones have shown greater stability in acidic conditions.[1] - Prepare and store solutions at reduced temperatures (e.g., 2-8°C).[2] For long-term storage, freezing (-20°C or lower) is recommended.[3][4]
Inconsistent results between experimental replicates. Solvent evaporation: Volatile organic solvents can evaporate over time, leading to an increase in the concentration of this compound. Adsorption to container surfaces: Highly lipophilic compounds can adsorb to the surface of plastic or glass containers.[5]- Use tightly sealed vials or containers to minimize solvent evaporation. - Consider using silanized glass vials or low-adsorption microplates to minimize surface binding. Pre-coating containers with a substance like agarose (B213101) may also reduce adsorption.[5]
Precipitation of this compound in aqueous solutions. Low aqueous solubility: this compound, like many natural products, may have limited solubility in purely aqueous buffers.- Prepare stock solutions in an appropriate organic solvent (e.g., DMSO, ethanol) before diluting into your aqueous experimental medium. - Investigate the use of solubilizing agents such as cyclodextrins.[][7]
Discoloration or appearance of new peaks in HPLC analysis over time. Oxidative degradation: Exposure to atmospheric oxygen can lead to oxidation of the molecule. Photodegradation: Exposure to light, especially UV light, can induce degradation.- Degas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).[8] - Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a stock solution of this compound?

A1: For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container at -20°C or below, protected from light and moisture. For stock solutions, prepare them in a suitable anhydrous organic solvent such as DMSO or ethanol, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store at -80°C. For short-term storage (a few days), refrigeration at 2-8°C may be sufficient, but stability should be verified.[2][3][10]

Q2: How can I determine the stability of this compound in my specific experimental buffer?

A2: To determine the stability in your buffer, a stability-indicating HPLC method is recommended.[2][11] This involves analyzing your this compound solution at various time points (e.g., 0, 2, 4, 8, 24 hours) and under different temperature conditions (e.g., room temperature, 37°C). A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.

Q3: What are the typical stress conditions for a forced degradation study of this compound?

A3: Forced degradation studies are essential for understanding the degradation pathways of a compound.[1][2][12] Typical conditions for a sesquiterpene lactone like this compound would include:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature.

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature.[2]

  • Thermal Degradation: Storing the solid compound and a solution at an elevated temperature (e.g., 60-80°C).

  • Photodegradation: Exposing a solution to UV and fluorescent light.

Q4: How can I prevent the degradation of this compound during my experiments?

A4: To minimize degradation during experiments:

  • Prepare fresh solutions of this compound immediately before use.

  • If possible, maintain a slightly acidic pH in your experimental medium.

  • Protect the solution from light.

  • Keep the solution on ice or at a reduced temperature whenever possible.

  • Minimize the exposure of the solution to atmospheric oxygen.

Experimental Protocols

Protocol 1: HPLC-Based Stability-Indicating Method

This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the stability of this compound.

  • Column and Mobile Phase Selection:

    • Column: A C18 reversed-phase column is commonly used for sesquiterpene lactones.[2]

    • Mobile Phase: A gradient elution with acetonitrile (B52724) and water (often with a small amount of acid like 0.1% formic or acetic acid to improve peak shape) is a good starting point.

    • Detection: A PDA or DAD detector is useful for monitoring the appearance of degradation products, which may have different UV spectra.[2]

  • Method Validation:

    • The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

    • Specificity is demonstrated by showing that the method can resolve the parent compound from its degradation products, which are generated through forced degradation studies.

  • Stability Study Procedure:

    • Prepare a solution of this compound in the desired solvent or buffer at a known concentration.

    • Divide the solution into several aliquots for testing under different conditions (e.g., room temperature, 4°C, 37°C) and at different time points.

    • At each time point, inject an aliquot into the HPLC system.

    • Monitor the decrease in the peak area of this compound and the increase in the peak areas of any new degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Visualizations

Degradation_Pathway This compound This compound Degradation_Product_A Hydrolyzed Product (Lactone Ring Opening) This compound->Degradation_Product_A  High pH, Water   Degradation_Product_B Oxidized Product This compound->Degradation_Product_B  Oxygen, Light   Degradation_Product_C Isomerized Product This compound->Degradation_Product_C  Heat, Light  

Caption: Potential Degradation Pathways for this compound.

Caption: Workflow for a Forced Degradation Study.

Storage_Decision_Tree Start Storage of this compound Solution Duration Storage Duration? Start->Duration Short_Term < 1 Week Duration->Short_Term Short-Term Long_Term > 1 Week Duration->Long_Term Long-Term Refrigerate Refrigerate (2-8°C) Protect from Light Short_Term->Refrigerate Freeze Aliquot and Freeze (≤ -20°C) Protect from Light Long_Term->Freeze

Caption: Decision Tree for this compound Solution Storage.

References

Troubleshooting low signal intensity of Demethylsonchifolin in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are experiencing low signal intensity issues during the mass spectrometry analysis of Demethylsonchifolin. The troubleshooting advice and experimental protocols provided are based on general mass spectrometry principles and specific data available for structurally related sesquiterpene lactones, such as hirsutinolides and goyazensolides.

Disclaimer: Specific literature on the mass spectrometry of this compound is limited. Therefore, some of the recommendations, particularly regarding fragmentation patterns and optimal instrument parameters, are extrapolated from studies on similar sesquiterpene lactone structures.[1][2]

Frequently Asked Questions (FAQs)

Q1: I am not seeing any signal for this compound in my mass spectrum. What are the first things I should check?

A1: The absence of a signal can be due to several factors, ranging from sample preparation to instrument settings.[3][4] A systematic check is recommended:

  • Sample Concentration: Ensure your sample concentration is within the optimal range for your instrument. Both overly diluted and overly concentrated samples can lead to poor signal intensity.[3]

  • Analyte Stability: Confirm that this compound is stable in your chosen solvent and at the storage temperature.

  • Instrument Performance: Verify that the mass spectrometer is properly tuned and calibrated. Run a standard compound to ensure the instrument is functioning correctly.

  • Ionization Source: Check that the electrospray ionization (ESI) source is clean and that the spray is stable.

Q2: What is the expected mass and common adducts for this compound?

A2: To effectively search for the this compound signal, it is crucial to know its expected mass and the common ions it might form. This compound is a sesquiterpenoid.[] Based on its structure and data from related sesquiterpene lactones, you should look for the following ions in your mass spectrum, primarily in positive ionization mode:

Ion TypeDescriptionExpected m/z (approximate)
[M+H]⁺ Protonated molecule347.1
[M+Na]⁺ Sodium adduct369.1
[M+K]⁺ Potassium adduct385.1
[M+H-H₂O]⁺ In-source fragment (loss of water)329.1
Table 1: Predicted m/z values for common this compound adducts and in-source fragments based on its chemical formula (C₁₉H₂₂O₆) and typical behavior of hirsutinolide-type sesquiterpene lactones.[1][2]

Q3: Which ionization mode, positive or negative, is better for this compound?

A3: For sesquiterpene lactones, positive mode electrospray ionization (ESI) is generally preferred.[1][6] Studies on similar compounds show that they readily form protonated molecules ([M+H]⁺) and sodium adducts ([M+Na]⁺).[1][2] While negative mode can sometimes be used for compounds with acidic protons, the structure of this compound does not strongly favor deprotonation.[7] Therefore, it is recommended to start with positive ESI.

Q4: I see a very weak signal for the molecular ion. How can I improve its intensity?

A4: A weak molecular ion signal can be due to inefficient ionization or in-source fragmentation.

  • Optimize ESI Source Parameters: Systematically adjust the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to find the optimal conditions for this compound.

  • Mobile Phase Modification: The composition of your mobile phase can significantly impact ionization efficiency.

    • Acidification: Adding a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase can enhance the formation of [M+H]⁺ ions in positive mode.[6]

    • Solvent Composition: The organic solvent (e.g., acetonitrile (B52724) or methanol) percentage at the time of elution can affect desolvation and ionization.

  • Check for In-Source Fragmentation: A weak molecular ion might be accompanied by strong fragment ions. If you observe significant in-source fragmentation, try reducing the fragmentor or cone voltage. For hirsutinolide-type sesquiterpene lactones, a common in-source fragmentation is the loss of a water molecule ([M+H-H₂O]⁺).[8]

Troubleshooting Guide for Low Signal Intensity

This guide provides a systematic approach to diagnosing and resolving low signal intensity issues for this compound.

Step 1: Sample Preparation and Chromatography

Issue: The analyte is not reaching the mass spectrometer in a sufficient concentration or is co-eluting with interfering compounds.

Troubleshooting Steps:

  • Extraction Efficiency: Ensure your extraction protocol is efficient for sesquiterpene lactones from the plant matrix. A common method involves extraction with methanol (B129727) or ethanol, followed by a liquid-liquid partitioning or solid-phase extraction (SPE) cleanup step.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[9]

    • Improve Chromatographic Separation: Modify your LC gradient to better separate this compound from matrix components. Using a high-resolution column, such as a sub-2 µm particle size C18 column, can improve peak shape and separation.[6]

    • Sample Cleanup: Implement a more rigorous sample cleanup procedure, such as SPE, to remove interfering substances.[10]

    • Dilution: Diluting the sample can sometimes mitigate matrix effects, but this may also reduce the analyte signal below the limit of detection.[9]

  • Analyte Adsorption: Sesquiterpene lactones can sometimes adsorb to metallic surfaces in the LC system. Consider using PEEK tubing or columns with biocompatible hardware.

Step 2: Ionization Source and MS Parameters

Issue: The conditions in the ion source and mass spectrometer are not optimal for generating and detecting this compound ions.

Troubleshooting Steps:

  • Ionization Technique: While ESI is generally recommended, for less polar compounds, Atmospheric Pressure Chemical Ionization (APCI) could be an alternative.[11] However, given the structure of this compound, ESI is the more likely successful technique.

  • Source Parameter Optimization:

    • Flow Injection Analysis (FIA): If possible, perform FIA by directly infusing a standard solution of this compound to optimize source parameters without chromatographic interference.

    • Systematic Optimization: Methodically adjust the following parameters to maximize the signal for your target m/z:

      • Capillary Voltage

      • Nebulizer Gas Pressure

      • Drying Gas Flow Rate and Temperature

      • Fragmentor/Cone Voltage

  • Polarity: Confirm you are operating in positive ion mode.

Step 3: Fragmentation and Detection

Issue: The analyte is fragmenting in an unexpected way, or the chosen mass transitions for MS/MS are not optimal.

Troubleshooting Steps:

  • Full Scan Analysis: First, acquire a full scan mass spectrum to identify the most abundant precursor ion (e.g., [M+H]⁺ or [M+Na]⁺). For hirsutinolide-type compounds, the sodium adduct is often prominent.[1]

  • MS/MS Fragmentation:

    • Collision Energy Optimization: If performing MS/MS, optimize the collision energy to obtain a stable and informative fragmentation pattern.

    • Predicted Fragmentation: Based on studies of related sesquiterpene lactones, the fragmentation of this compound is expected to involve the loss of side chains and neutral molecules like water and carbon dioxide.[1][3] The primary fragmentation is often the loss of the side chain at the C-8 position.[1]

Experimental Protocols

Hypothetical Optimized LC-MS/MS Method for this compound

This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 10-20%), ramp up to a high percentage (e.g., 90-95%) over several minutes to elute this compound, followed by a column wash and re-equilibration.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full Scan (m/z 100-500) for initial investigation, then transition to Selected Reaction Monitoring (SRM) or Product Ion Scan for quantification and fragmentation analysis.

    • Capillary Voltage: 3.0-4.0 kV.

    • Drying Gas Temperature: 300-350 °C.

    • Drying Gas Flow: 8-12 L/min.

    • Nebulizer Pressure: 30-45 psi.

    • Fragmentor/Cone Voltage: 80-120 V (optimize to maximize precursor ion intensity).

    • Collision Energy (for MS/MS): 10-30 eV (optimize for desired fragmentation).

Predicted MS/MS Transitions for this compound

The following table provides predicted SRM transitions based on the fragmentation patterns of related hirsutinolide-type sesquiterpene lactones.[1][2] These should be confirmed experimentally.

Precursor Ion (m/z)Product Ion (m/z)Putative Neutral Loss
347.1 ([M+H]⁺)259.1Loss of the C-8 side chain (C₄H₆O₂)
347.1 ([M+H]⁺)329.1Loss of H₂O
369.1 ([M+Na]⁺)281.1Loss of the C-8 side chain from the sodium adduct
Table 2: Predicted SRM transitions for this compound based on known fragmentation pathways of similar sesquiterpene lactones.

Visualizations

Troubleshooting_Workflow cluster_sample_prep Step 1: Sample & LC cluster_ms_params Step 2: Ion Source cluster_detection Step 3: Detection & Fragmentation start Low/No Signal for This compound check_concentration Verify Sample Concentration start->check_concentration check_extraction Optimize Extraction & Cleanup check_concentration->check_extraction Concentration OK check_matrix_effects Investigate Matrix Effects check_extraction->check_matrix_effects Extraction OK check_chromatography Optimize LC Separation check_matrix_effects->check_chromatography Cleanup OK check_instrument Tune & Calibrate Instrument check_chromatography->check_instrument LC OK optimize_source Optimize ESI Source Parameters check_instrument->optimize_source Instrument OK check_polarity Confirm Positive Ion Mode optimize_source->check_polarity Source Optimized full_scan Acquire Full Scan to ID Precursor check_polarity->full_scan Polarity OK optimize_msms Optimize Collision Energy (MS/MS) full_scan->optimize_msms Precursor ID'd end Signal Intensity Improved optimize_msms->end MS/MS Optimized

Caption: Troubleshooting workflow for low signal intensity of this compound.

Fragmentation_Pathway M_H [M+H]⁺ m/z 347.1 frag1 [M+H - C₄H₆O₂]⁺ m/z 259.1 M_H->frag1 - C₄H₆O₂ (Side Chain) frag2 [M+H - H₂O]⁺ m/z 329.1 M_H->frag2 - H₂O M_Na [M+Na]⁺ m/z 369.1 frag3 [M+Na - C₄H₆O₂]⁺ m/z 281.1 M_Na->frag3 - C₄H₆O₂ (Side Chain)

Caption: Predicted fragmentation pathway for this compound in ESI+.

References

Technical Support Center: Refinement of Cell-Based Assay Conditions for Consistent Demethylsonchifolin Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Demethylsonchifolin in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our cell viability (MTT) assay results with this compound. What are the potential causes and solutions?

A1: High variability in MTT assays is a common issue. Several factors related to both the compound and the assay methodology can contribute to this. Here is a breakdown of potential causes and troubleshooting strategies:

  • Compound Solubility and Stability: this compound, like many natural products, may have limited aqueous solubility. Precipitation of the compound in your culture medium will lead to inconsistent concentrations and, consequently, variable results.

    • Troubleshooting:

      • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of hydrophobic compounds.

      • Stock Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the final volume of DMSO in your cell culture, which can be cytotoxic at higher concentrations (typically keep below 0.1%).

      • Working Dilutions: When diluting your stock into the aqueous cell culture medium, do so in a stepwise manner and vortex gently between dilutions to prevent precipitation.

      • Stability Assessment: The stability of this compound in your specific cell culture medium at 37°C can be a factor.[1] If you continue to see inconsistencies, consider performing a stability test by incubating the compound in the medium over your experimental timeframe and analyzing its concentration by HPLC or LC-MS.

  • Cell Seeding Density: The number of cells seeded per well is critical for reproducible MTT results.

    • Troubleshooting:

      • Optimization: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line. This should be a density that falls within the linear range of the assay, where absorbance is directly proportional to the cell number.

      • Exponential Growth: Ensure that cells are in the exponential growth phase when the assay is performed.

  • Incomplete Formazan (B1609692) Solubilization: The purple formazan crystals produced by viable cells must be fully dissolved before reading the absorbance.

    • Troubleshooting:

      • Solubilization Time and Agitation: Increase the incubation time with the solubilization solvent (e.g., DMSO or an SDS-HCl solution) and ensure thorough mixing by placing the plate on an orbital shaker.

      • Visual Confirmation: Always visually inspect the wells under a microscope to ensure complete dissolution of the formazan crystals before reading the plate.

Q2: Our anti-inflammatory assay results, measured by nitric oxide (NO) production using the Griess assay, are inconsistent. How can we improve the reliability of this assay?

A2: Inconsistent results in the Griess assay can stem from several factors, from the timing of measurements to interference from media components.

  • Timing of Supernatant Collection: The accumulation of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is time-dependent.

    • Troubleshooting:

      • Time-Course Experiment: Perform a time-course experiment to determine the optimal time point for measuring nitrite production after stimulating the cells (e.g., with LPS) and treating with this compound.

  • Interference from Media Components: Phenol (B47542) red and other components in the cell culture medium can interfere with the colorimetric readings of the Griess assay.

    • Troubleshooting:

      • Phenol Red-Free Medium: Use a phenol red-free medium for your experiments to reduce background absorbance.

      • Background Controls: Always include control wells with medium only (no cells) to measure and subtract the background absorbance.

  • Cell Health and Stimulation: The inflammatory response of your cells can vary depending on their health and the effectiveness of the stimulating agent.

    • Troubleshooting:

      • Cell Viability: Ensure that the concentrations of this compound and the stimulating agent (e.g., LPS) are not causing significant cell death, which would lead to lower NO production. This can be checked with a parallel MTT assay.

      • LPS Potency: Use a fresh, high-quality lot of lipopolysaccharide (LPS) for consistent stimulation of macrophages (like RAW 264.7 cells).

Q3: What is the likely mechanism of action for this compound's anti-inflammatory effects, and how can we investigate this?

A3: Many natural anti-inflammatory compounds exert their effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a central regulator of the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Investigating the Mechanism:

    • NF-κB Reporter Assay: Utilize a cell line that stably expresses an NF-κB luciferase reporter gene. Inhibition of TNF-α or LPS-induced luciferase activity by this compound would provide strong evidence for its effect on this pathway.[2]

    • Western Blot Analysis: Measure the protein expression levels of key inflammatory mediators such as iNOS and COX-2 in cell lysates after treatment with this compound and an inflammatory stimulus. A reduction in the expression of these proteins would support the proposed mechanism.

    • Gene Expression Analysis (qPCR): Analyze the mRNA expression levels of iNOS and COX-2 to determine if this compound affects their transcription.[3]

Troubleshooting Guides

Cell Viability (MTT) Assay
Problem Potential Cause Recommended Solution
High background absorbance Contamination of media or reagents.Use fresh, sterile media and reagents. Include a "media only" blank control.
This compound is directly reducing MTT.Test this compound in a cell-free system with MTT. If a color change occurs, consider an alternative viability assay (e.g., CellTiter-Glo®).
Low absorbance readings Cell seeding density is too low.Optimize cell seeding density to ensure a robust signal.
Incomplete formazan solubilization.Increase incubation time with the solubilization solution and ensure thorough mixing. Visually confirm dissolution.
Cytotoxicity of the solvent (e.g., DMSO).Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
Inconsistent replicates Uneven cell seeding.Ensure a homogenous single-cell suspension before seeding and use appropriate pipetting techniques.
"Edge effect" in the 96-well plate.Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation.
Nitric Oxide (Griess) Assay
Problem Potential Cause Recommended Solution
Low or no signal Insufficient cell stimulation.Confirm the potency of your stimulating agent (e.g., LPS).
Supernatant collected too early.Perform a time-course experiment to determine the optimal collection time.
This compound is cytotoxic at the tested concentrations.Perform a parallel cell viability assay to rule out cytotoxicity.
High background Phenol red in the culture medium.Use phenol red-free medium.
Contaminated reagents.Use fresh, high-quality Griess reagents.
Inconsistent results Variability in cell number.Normalize nitrite concentration to cell number or protein concentration.
Instability of nitrite.Analyze samples immediately after the assay or store them properly at -20°C.

Experimental Protocols

Cell Viability - MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., medium with the same concentration of DMSO used for the highest compound concentration). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide Production - Griess Assay Protocol
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of phenol red-free complete medium. Incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid). Incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Absorbance Measurement: Incubate for 5-10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

Visualizations

Signaling Pathways

G cluster_0 LPS LPS / TNF-α TLR4 TLR4 / TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_nucleus->Genes activates transcription Proteins iNOS, COX-2 Proteins Genes->Proteins translation This compound This compound This compound->IKK inhibits? NO_PGs NO, Prostaglandins Proteins->NO_PGs produce Inflammation Inflammation NO_PGs->Inflammation G cluster_0 Parallel Assays start Start: Seed Cells (e.g., RAW 246.7) treat Treat with this compound & Vehicle Control start->treat stimulate Stimulate with LPS (for anti-inflammatory assay) treat->stimulate incubate Incubate (24-72 hours) stimulate->incubate mtt MTT Assay (Cell Viability) incubate->mtt griess Griess Assay (Nitric Oxide) incubate->griess wb Western Blot / qPCR (iNOS, COX-2, p-IκBα) incubate->wb analyze Data Analysis & Interpretation mtt->analyze griess->analyze wb->analyze

References

Technical Support Center: Minimizing Degradation of Demethylsonchifolin During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Demethylsonchifolin during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds with a range of biological activities. It is a major bioactive compound found in the leaves of Smallanthus sonchifolius (yacon).[1] The stability of this compound is a concern because, like many sesquiterpene lactones, it is susceptible to degradation under various conditions, which can impact the accuracy of experimental results and the efficacy of potential therapeutic applications.

Q2: What are the primary factors that can cause this compound degradation?

A2: The primary factors that can lead to the degradation of sesquiterpene lactones like this compound include pH, temperature, and exposure to light. The presence of an α,β-unsaturated carbonyl group in many sesquiterpene lactones makes them reactive.[2]

Q3: How does pH affect the stability of this compound?

A3: Sesquiterpene lactones are generally more stable in acidic to neutral conditions and are prone to degradation under alkaline (basic) conditions.[3] Hydrolysis of the lactone ring is a common degradation pathway in basic solutions.

Q4: What is the impact of temperature on this compound stability?

A4: Elevated temperatures can accelerate the degradation of this compound. The rate of degradation generally follows first-order kinetics and increases with temperature.[4][5] It is crucial to control the temperature during extraction, purification, and storage.

Q5: Is this compound sensitive to light?

A5: Yes, many sesquiterpene lactones are known to be photolabile. Exposure to UV light can lead to degradation.[6] Therefore, it is recommended to protect samples containing this compound from light by using amber vials or by working in a dark environment.

Q6: What are the best solvents for extracting this compound from plant material?

A6: Ethanol (B145695) and methanol (B129727) are commonly used and effective solvents for extracting sesquiterpene lactones from plant materials.[6][7] A 95% ethanol extract has been shown to be highly active in assays for α-glucosidase inhibition from yacon leaves.[8] The choice of solvent can also be optimized based on the specific experimental needs.

Troubleshooting Guides

This section provides solutions to common problems encountered during the sample preparation of this compound.

Issue 1: Low Yield of this compound After Extraction
Possible Cause Troubleshooting Step
Incomplete Extraction Ensure the plant material is finely powdered to maximize surface area for solvent penetration.[7] Increase the extraction time or perform multiple extraction cycles. Sonication can also be used to improve extraction efficiency.[6]
Degradation During Extraction Avoid high temperatures during extraction. If using heat, maintain a temperature below 50°C.[7] Use a slightly acidic extraction solvent to improve stability.
Improper Solvent Choice While ethanol and methanol are generally effective, consider testing different solvent systems (e.g., varying percentages of ethanol/methanol in water) to optimize the extraction of this compound.
Poor Quality Plant Material Use freshly powdered herbal material, as the concentration of sesquiterpene lactones can decrease over time in powdered samples.[9]
Issue 2: Degradation of this compound During Purification
Possible Cause Troubleshooting Step
High Temperature During Solvent Evaporation Use a rotary evaporator at a low temperature (e.g., < 40°C) to remove the solvent. Avoid prolonged exposure to heat.
pH Extremes During Chromatographic Separation Buffer the mobile phase to a slightly acidic or neutral pH during HPLC or other chromatographic purification steps.
Exposure to Light Protect the sample from light at all stages of purification by using amber glassware or covering the equipment with aluminum foil.
Reactive Chromatographic Media Use inert column materials for purification. Reversed-phase C18 columns are commonly used and generally suitable for the separation of sesquiterpene lactones.[1]
Issue 3: Inconsistent Results in Quantitative Analysis (HPLC/UPLC-MS)
Possible Cause Troubleshooting Step
Degradation in the Autosampler If the autosampler is not temperature-controlled, degradation can occur. Use a cooled autosampler (e.g., 4°C) to maintain sample stability over long analytical runs.
Inappropriate Mobile Phase pH Ensure the mobile phase is buffered to a pH that ensures the stability of this compound. A slightly acidic mobile phase is often preferred.
Matrix Effects in LC-MS Dilute the sample or use a solid-phase extraction (SPE) clean-up step to remove interfering matrix components.
Instability of Standard Solutions Prepare fresh standard solutions of this compound regularly and store them at a low temperature (e.g., -20°C) in the dark.

Experimental Protocols

Protocol 1: Extraction of this compound from Smallanthus sonchifolius Leaves

This protocol is adapted from methods for extracting sesquiterpene lactones from yacon leaves.[1][7]

Materials:

  • Dried and powdered leaves of Smallanthus sonchifolius

  • 95% Ethanol

  • Reflux apparatus or sonicator

  • Rotary evaporator

  • Filter paper

Procedure:

  • Weigh 10 g of powdered yacon leaves and place them in a flask.

  • Add 100 mL of 95% ethanol to the flask.

  • Extract the plant material using one of the following methods:

    • Reflux: Heat the mixture under reflux for 2 hours at a temperature not exceeding 50°C.[7]

    • Sonication: Sonicate the mixture for 30 minutes at room temperature.[6]

  • Allow the mixture to cool to room temperature and then filter it through filter paper.

  • Repeat the extraction process two more times with fresh solvent.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • The resulting crude extract can be used for further purification or analysis.

Protocol 2: Validated HPLC-UV Method for Quantification

This protocol is based on a validated method for the quantification of enhydrin (B1240213) and uvedalin, major sesquiterpene lactones in yacon leaves, and can be adapted for this compound.[1]

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: 60% Water and 40% Acetonitrile

  • Flow Rate: 1 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

  • Run Time: 30 minutes

Validation Parameters (Example Data):

ParameterSpecification
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.1-0.5 µg/mL
Limit of Quantification (LOQ) ~0.4-1.6 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98-102%

Data Presentation

Table 1: Influence of pH on the Degradation Rate of a Model Phenolic Compound (as a proxy for potential this compound behavior)

Data extrapolated from studies on other phenolic compounds to illustrate the expected trend.[5]

pHTemperature (°C)Degradation Rate Constant (k) (h⁻¹)Half-life (t½) (h)
3.0600.1514.59
6.0600.1813.83
9.0600.1973.52
3.01000.4351.59
6.01000.4911.41
9.01000.6341.09
Table 2: Temperature Dependence of the Degradation Rate of a Model Phenolic Compound at pH 6.0

Data extrapolated from studies on other phenolic compounds to illustrate the expected trend.[5]

Temperature (°C)Degradation Rate Constant (k) (h⁻¹)Half-life (t½) (h)
600.1813.83
700.2452.83
800.3122.22
900.3981.74
1000.4911.41

Visualizations

experimental_workflow start Start: Sample Preparation plant_material Dried & Powdered Smallanthus sonchifolius Leaves start->plant_material extraction Extraction (95% Ethanol, Reflux or Sonication) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator < 40°C) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (e.g., Preparative HPLC) crude_extract->purification pure_compound Pure this compound purification->pure_compound analysis Quantitative Analysis (HPLC-UV or UPLC-MS) pure_compound->analysis end End: Data Acquisition analysis->end

Figure 1: Experimental workflow for the extraction and analysis of this compound.

degradation_pathway cluster_conditions Degradation Conditions This compound This compound (Stable Form) degradation_products Degradation Products (e.g., Hydrolyzed, Oxidized) This compound->degradation_products Degradation high_ph High pH (Alkaline Conditions) high_ph->degradation_products high_temp High Temperature high_temp->degradation_products light UV Light Exposure light->degradation_products

Figure 2: Factors leading to the degradation of this compound.

References

Technical Support Center: Enhancing the Bioavailability of Demethylsonchifolin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of Demethylsonchifolin, a sesquiterpenoid compound, for in vivo studies. Due to the limited availability of specific physicochemical data for this compound, the guidance provided is based on the general characteristics of poorly soluble sesquiterpenoids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

This compound is a natural compound classified as a sesquiterpenoid. Like many sesquiterpenoids, it is presumed to have poor aqueous solubility, which can significantly limit its oral bioavailability. For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids. Poor solubility leads to a low dissolution rate, resulting in low and variable plasma concentrations, which can compromise the reliability and reproducibility of in vivo studies.

Q2: What are the primary formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound?

The main goal is to improve the dissolution rate and/or solubility of the compound at the site of absorption. Common strategies for poorly soluble drugs include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization or nanonization) can enhance the dissolution rate.

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can improve its wettability and dissolution.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can keep the drug in a solubilized state in the gastrointestinal tract.

  • Use of Co-solvents and Surfactants: These agents can increase the solubility of the drug in the formulation.

Q3: Which animal models are appropriate for studying the bioavailability of this compound?

Commonly used animal models for bioavailability studies include rodents (mice and rats) due to their cost-effectiveness and ease of handling. For studies requiring larger blood volumes or closer physiological similarity to humans in terms of gastrointestinal tract, rabbits or canines (e.g., Beagle dogs) may be more appropriate. The choice of model can be influenced by the specific research question and the metabolic profile of the compound.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies with poorly soluble compounds like this compound.

Issue Possible Cause Troubleshooting Steps
High variability in plasma concentrations between animals. 1. Inconsistent Dosing Technique: Improper oral gavage can lead to variable dosing. 2. Formulation Inhomogeneity: If using a suspension, the compound may not be uniformly dispersed. 3. Physiological Differences: Variations in gastric pH, GI motility, and food effects among animals.1. Ensure consistent and proper oral gavage technique. Verify dose volume and concentration for each animal. 2. For suspensions, ensure uniform mixing before each dose. Consider using a stirrer. Perform content uniformity testing on the formulation. 3. Standardize experimental conditions, such as fasting periods before dosing.
Consistently low plasma exposure (Low Cmax and AUC). 1. Poor Drug Solubility and Dissolution: The formulation is not effectively enhancing the dissolution of this compound in the GI tract. 2. Poor Permeability: The compound may have inherently low permeability across the intestinal membrane. 3. High First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.1. The primary focus should be on enhancing the dissolution rate. Consider the formulation enhancement strategies outlined in the Data Presentation section below. 2. While difficult to modify, this is an intrinsic property. If formulation optimization doesn't improve exposure, consider in vitro permeability assays (e.g., Caco-2) to investigate this further. 3. This is an intrinsic property of the drug. If suspected, consider intravenous administration to quantify the extent of first-pass metabolism.
Precipitation of the compound in the dosing vehicle. 1. Supersaturation and Instability: The formulation may create a supersaturated state that is not stable over time. 2. Incompatible Excipients: The chosen solvents or excipients may not be suitable for the compound.1. For liquid formulations, check for precipitation before each administration. If using a solid dispersion, ensure the amorphous state is maintained. Consider adding precipitation inhibitors to the formulation. 2. Conduct compatibility studies with different excipients. Screen a wider range of GRAS (Generally Regarded As Safe) excipients.

Data Presentation: Comparison of Bioavailability Enhancement Strategies

The following table summarizes quantitative data on the bioavailability enhancement of various poorly soluble drugs using different formulation strategies. This data can serve as a reference for the potential improvements achievable for this compound.

Formulation Strategy Drug Animal Model Fold Increase in Cmax Fold Increase in AUC Reference
Nanosuspension CilostazolRat3.94.4[1]
DanazolRat3.01.6[1]
LovastatinWistar Rat~2.5 (compared to marketed formulation)~2.5 (compared to marketed formulation)[2]
Solid Dispersion Repaglinide-DoubledDoubled[3][4]
Ritonavir---[5]
Berberine--3.03 (relative to physical mixture)[6]
SEDDS TenofovirRatSignificantly Higher21.53 (compared to marketed tablets)[7]
FinasterideAlbino Rat-3[8]

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Media Milling

Objective: To produce a nanosuspension of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.5% w/v Tween 80 in purified water)

  • Zirconium oxide beads (0.1 mm diameter)

  • Milling vessel

  • High-energy bead mill or planetary ball mill

Procedure:

  • Accurately weigh the desired amount of this compound and place it in the milling vessel.

  • Add the zirconium oxide beads to the vessel. A common drug-to-bead ratio is 1:20 (w/w).

  • Add the stabilizer solution to the vessel. The volume should be sufficient to create a slurry.

  • Seal the milling vessel and place it in the bead mill.

  • Mill the suspension at a high speed (e.g., 1700 rpm) for a specified duration (e.g., 10-30 minutes). The milling time should be optimized to achieve the desired particle size.

  • After milling, separate the nanosuspension from the milling beads. This can be done by centrifugation at a low speed or by passing the suspension through a sieve.

  • Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • The final nanosuspension can be used directly for oral gavage in in vivo studies.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound to improve its solubility and dissolution.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, HPMC, or a poloxamer)

  • Volatile organic solvent (e.g., ethanol, methanol, or a mixture)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and the hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Dissolve both the drug and the carrier in a suitable volatile organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).

  • Continue the evaporation until a thin, solid film is formed on the inner wall of the flask.

  • Scrape the solid dispersion from the flask.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • The resulting solid dispersion can be pulverized and sieved.

  • Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.

  • The powdered solid dispersion can be suspended in an aqueous vehicle for oral administration.

Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a lipid-based system that forms a fine emulsion upon contact with gastrointestinal fluids.

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor EL, Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

  • Vortex mixer

  • Water bath

Procedure:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Formulation: Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial according to the desired ratio (determined from ternary phase diagrams, if constructed).

  • Add the accurately weighed amount of this compound to the excipient mixture.

  • Gently heat the mixture in a water bath (e.g., at 40°C) to facilitate the dissolution of the drug.

  • Vortex the mixture until a clear, homogenous solution is obtained.

  • Self-Emulsification Test: To assess the self-emulsifying properties, add a small volume of the prepared SEDDS formulation (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle agitation. A stable and translucent emulsion should form rapidly.

  • Characterize the resulting emulsion for droplet size, PDI, and zeta potential.

  • The liquid SEDDS formulation can be filled into hard gelatin capsules for oral administration.

Mandatory Visualizations

Signaling Pathways Potentially Modulated by Sesquiterpenoids

Sesquiterpenoids have been reported to modulate several key signaling pathways involved in inflammation and cancer. The following diagrams illustrate these pathways.

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binds IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NF_kB IκB-NF-κB (Inactive) NF_kB NF-κB (p50/p65) NF_kB_active NF-κB (Active) IkB_NF_kB->NF_kB_active IkB degradation DNA DNA NF_kB_active->DNA Translocates & Binds Gene_Expression Gene Expression (Inflammation, etc.) DNA->Gene_Expression Induces

Caption: NF-κB Signaling Pathway.

PI3K_Akt_mTOR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Caption: PI3K/Akt/mTOR Signaling Pathway.

Wnt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled_LRP Frizzled/LRP Wnt->Frizzled_LRP Binds Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activates Destruction_Complex Destruction Complex Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Leads to Degradation Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Accumulates & Translocates TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF Binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_evaluation Evaluation Start Poorly Soluble This compound Formulation Select Formulation Strategy (Nanosuspension, Solid Dispersion, SEDDS) Start->Formulation Preparation Prepare Formulation Formulation->Preparation Characterization Physicochemical Characterization Preparation->Characterization Dosing Oral Administration to Animal Model Characterization->Dosing Sampling Blood Sampling at Timed Intervals Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Samples Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Analysis->PK_Analysis Comparison Compare with Control Group PK_Analysis->Comparison Conclusion Evaluate Bioavailability Enhancement Comparison->Conclusion

References

Addressing off-target effects of Demethylsonchifolin in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Demethylsonchifolin in cellular models. The information is designed to help address potential off-target effects and other common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a sesquiterpenoid lactone. While its precise on-target effects are a subject of ongoing research, studies on similar compounds suggest that its biological activities may involve the modulation of key signaling pathways such as NF-κB and the induction of apoptosis. For instance, a related compound, Demethylzeylasteral (B607058), has been shown to inhibit NF-κB signaling and induce apoptosis in human colon cancer cells[1]. Another similar compound, Demethyl fruticulin A, has been reported to induce apoptosis by generating reactive oxygen species (ROS) in mitochondria[2][3].

Q2: What are the expected cytotoxic effects of this compound and in what concentration range?

A2: The cytotoxic effects of this compound are cell-line dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cellular model. Based on studies of similar natural compounds, the IC50 values can range from micromolar to nanomolar concentrations.

Q3: Are there any known off-target effects of this compound?

A3: The off-target effects of this compound have not been extensively characterized. However, like many kinase inhibitors, it may interact with multiple protein kinases[4]. Additionally, natural compounds can sometimes interfere with assay readouts, for example, by directly reducing MTT reagent in a viability assay, leading to inaccurate results[5]. It is recommended to include appropriate controls to account for potential assay interference.

Q4: How can I differentiate between apoptosis and necrosis when treating cells with this compound?

A4: To distinguish between apoptosis and necrosis, it is recommended to use a dual-staining method with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD, followed by flow cytometry analysis. Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will be positive for both.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cytotoxicity Assays (e.g., MTT Assay)

Problem: High variability between replicate wells or unexpected cell viability readings.

Potential Cause Troubleshooting Steps References
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette for seeding.[6]
Compound Precipitation Visually inspect wells for precipitate under a microscope. Improve solubility by optimizing the solvent or using sonication.[5]
Interference with Assay Reagent Run a control with this compound in cell-free media to check for direct reduction of the MTT reagent.[5]
Incorrect Incubation Time Optimize the incubation time for both the compound treatment and the MTT reagent. A typical incubation for MTT is 1-4 hours.[7]
Incomplete Formazan (B1609692) Solubilization Ensure complete dissolution of formazan crystals by thorough mixing and using an appropriate solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl).[6]

Experimental Workflow for Troubleshooting High Viability Readings

G Troubleshooting High Viability in Cytotoxicity Assays A High Viability Observed B Check for Compound Precipitate A->B C Improve Solubility (e.g., optimize solvent, sonicate) B->C Yes D Check for Assay Interference B->D No C->D E Run Cell-Free Control D->E Yes H Review Experimental Parameters D->H No F Result Positive? E->F G Switch to Non-Colorimetric Assay (e.g., ATP-based) F->G Yes F->H No I Check Cell Seeding Density H->I J Optimize Incubation Times H->J K Ensure Complete Solubilization H->K

Caption: Troubleshooting workflow for unexpectedly high cell viability.

Guide 2: Ambiguous Results in Apoptosis Assays (e.g., Annexin V/PI Staining)

Problem: Difficulty in distinguishing between live, apoptotic, and necrotic populations.

Potential Cause Troubleshooting Steps References
Suboptimal Antibody/Dye Concentration Titrate Annexin V and PI to determine the optimal staining concentrations for your cell type.[8]
Incorrect Compensation Settings Use single-stained controls to set up proper compensation on the flow cytometer to correct for spectral overlap.[9]
Cell Clumping Handle cells gently, keep them on ice, and consider filtering the cell suspension before analysis.[8]
Delayed Analysis After Staining Analyze samples as soon as possible after staining (ideally within 1 hour) as prolonged incubation can lead to secondary necrosis.[10]
EDTA in Cell Detachment Buffer If using adherent cells, avoid trypsin-EDTA as EDTA chelates Ca2+, which is required for Annexin V binding. Use an EDTA-free detachment solution.[9]

Signaling Pathway Implicated in this compound-Induced Apoptosis

G Potential Apoptosis Induction by this compound cluster_0 Cell Exterior cluster_1 Cytoplasm Demethylsonchifolin_ext This compound Demethylsonchifolin_int This compound Demethylsonchifolin_ext->Demethylsonchifolin_int Mitochondrion Mitochondrion Demethylsonchifolin_int->Mitochondrion ROS ROS Mitochondrion->ROS Caspase_9 Caspase-9 ROS->Caspase_9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Potential mechanism of this compound-induced apoptosis.

Guide 3: Investigating Off-Target Effects on NF-κB Signaling

Problem: Unexpected changes in the expression or phosphorylation of NF-κB pathway proteins.

Potential Cause Troubleshooting Steps References
Low or No Signal in Western Blot Increase protein loading amount (20-30 µg for whole-cell lysates). Optimize primary and secondary antibody concentrations. Use a positive control to confirm antibody and reagent activity.[11][12]
High Background in Western Blot Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST). Increase the number and duration of wash steps.[13]
Non-Specific Bands in Western Blot Ensure the specificity of the primary antibody for the target protein. Avoid overloading the gel with protein.[13]
Inconsistent Loading Use a reliable loading control (e.g., β-actin, GAPDH) to normalize protein levels.[14]

Experimental Workflow for Western Blot Analysis of the NF-κB Pathway

G Western Blot Workflow for NF-κB Pathway Analysis A Cell Treatment with This compound B Cell Lysis and Protein Extraction A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation (e.g., p-p65, p-IκBα) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Caption: Step-by-step workflow for Western blot analysis.

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[7]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.[7]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[7]

Annexin V/PI Apoptosis Assay
  • Cell Preparation: Treat cells with this compound for the desired time. Harvest both adherent and floating cells.

  • Washing: Wash cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

  • Staining: Add 5 µL of fluorescently labeled Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.[8]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]

Western Blot for NF-κB Pathway Proteins
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[15]

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.[15]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[15]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15]

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., phospho-p65, p65, phospho-IκBα, IκBα) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

References

Method development challenges for Demethylsonchifolin analysis in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method development of Demethylsonchifolin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when analyzing this sesquiterpene lactone in complex matrices.

Troubleshooting Guide

Users frequently encounter issues such as poor peak shape, retention time shifts, and low sensitivity during the analysis of this compound. The following guide provides systematic troubleshooting for common HPLC and LC-MS/MS problems.

Common HPLC & LC-MS/MS Issues and Solutions
Problem Potential Cause Recommended Solution Quantitative Parameters to Check/Adjust
Peak Tailing Secondary interactions with column stationary phase; Sample overload; Mismatched injection solvent and mobile phase.Use a mobile phase with a pH that ensures this compound is in a neutral state. Reduce sample concentration. Ensure the injection solvent is similar to or weaker than the initial mobile phase.[1]Mobile Phase pH: Adjust by +/- 0.2 pH units. Sample Concentration: Dilute sample 10-fold. Injection Solvent: Match to the initial percentage of organic solvent in the mobile phase.
Peak Splitting Column contamination or void; Co-elution with an interfering compound; Mismatched injection solvent.[1]Flush the column or replace it if a void has formed. Optimize the gradient to improve resolution. Inject the sample in a solvent that is compatible with the mobile phase.[1]Column Backpressure: A sudden drop may indicate a void. Gradient Slope: Decrease the rate of organic solvent increase by 1-2% per minute. Injection Volume: Reduce by 50%.
Retention Time Drift Inconsistent mobile phase composition; Fluctuations in column temperature; Column degradation.Ensure proper mobile phase mixing and degassing.[2][3] Use a column oven for stable temperature control.[3] Replace the column if it has exceeded its recommended injection lifetime.Mobile Phase Preparation: Manually prepare and degas fresh batches daily. Column Temperature: Maintain at a constant temperature (e.g., 25-40 °C).
Low Sensitivity/ Poor Ionization (LC-MS) Suboptimal mobile phase modifier; Ion suppression from matrix components; Inappropriate ionization source settings.Add a mobile phase modifier like formic acid or ammonium (B1175870) formate (B1220265) to promote protonation.[4] Improve sample cleanup to remove interfering matrix components.[5][6] Optimize source parameters.Modifier Concentration: 0.1% formic acid or 5-10 mM ammonium formate. Sample Purity: Assess via a full scan; high background indicates poor cleanup. Source Voltage/Gas Flow/Temp: Optimize via infusion or flow injection analysis of a standard.
No Peaks or Very Small Peaks System leak; Incorrect injection; Sample degradation.Check for leaks at all fittings.[2] Manually inject a standard to confirm system performance. Prepare fresh samples and standards; sesquiterpene lactones can be unstable.System Pressure: Unusually low or fluctuating pressure can indicate a leak. Injector: Inspect the syringe and sample loop for air bubbles or blockages. Sample Stability: Analyze freshly prepared samples and compare with older ones.
High Backpressure Column or guard column frit blockage; Particulate matter in the sample; Precipitated buffer in the system.Reverse flush the column (if recommended by the manufacturer). Filter all samples through a 0.22 µm filter. Flush the system with a solvent that can dissolve the precipitated buffer (e.g., high aqueous content).[2]Pressure Reading: Note the pressure with and without the column to isolate the blockage. Sample Filtration: Mandatory for all samples derived from complex matrices. System Flush: Use a sequence of solvents from high aqueous to high organic.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for extracting this compound from a plant matrix?

A1: A common and effective starting point for extracting sesquiterpene lactones like this compound from dried plant material is maceration or sonication with an organic solvent.[7] A solvent of medium polarity, such as methanol (B129727), ethanol, or a mixture of methanol/water or acetone/water, is often a good choice. The selection can be optimized based on the specific plant matrix to maximize recovery while minimizing the co-extraction of interfering compounds.

Q2: I am observing significant ion suppression in my LC-MS/MS analysis. How can I mitigate this?

A2: Ion suppression is a common challenge in complex matrices and is often caused by co-eluting matrix components.[5][6] To mitigate this, consider the following:

  • Improve Sample Preparation: Incorporate a solid-phase extraction (SPE) step to clean up the sample more effectively than a simple liquid-liquid extraction or protein precipitation.

  • Optimize Chromatography: Adjust the HPLC gradient to better separate this compound from the interfering compounds. A slower gradient or a different stationary phase might be necessary.

  • Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes reduce the concentration of interfering components to a level where they no longer cause significant ion suppression.

  • Use an Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects, as it will be affected similarly to the analyte.

Q3: What are the recommended starting conditions for HPLC analysis of this compound?

A3: For a reversed-phase HPLC analysis of this compound, the following conditions are a good starting point:

  • Column: A C18 column (e.g., 100-150 mm length, 2.1-4.6 mm I.D., 1.8-3.5 µm particle size) is a versatile choice.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Mobile Phase B) is common for sesquiterpene lactone analysis.[2]

  • Flow Rate: 0.2 - 1.0 mL/min, depending on the column internal diameter.

  • Detection: UV detection at around 210-220 nm is often suitable for sesquiterpene lactones. For mass spectrometry, positive electrospray ionization (ESI+) is a common mode.[2]

Q4: My this compound standard seems to degrade over time in the autosampler. What can I do?

A4: The α-methylene-γ-lactone moiety present in many sesquiterpene lactones can be reactive and susceptible to degradation.[3] To improve stability in the autosampler:

  • Control Temperature: Use a cooled autosampler set to 4-10 °C to slow down degradation.

  • Limit Exposure: Prepare smaller batches of samples and standards to be analyzed within a shorter timeframe.

  • Solvent Choice: Ensure the solvent used to dissolve the standards and samples is free of any contaminants that might promote degradation. Using a slightly acidic solvent may improve stability for some compounds.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Plasma

This protocol provides a general method for extracting this compound from a plasma matrix, which can be adapted as needed.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not let the cartridge go dry.

  • Sample Pre-treatment: Dilute 200 µL of plasma with 800 µL of 2% phosphoric acid in water. Vortex for 10 seconds.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Dry Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40 °C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for Quantification

This protocol outlines starting parameters for the sensitive quantification of this compound.

  • LC System: UHPLC system

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0 min: 30% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 30% B

    • 8.0 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transitions: To be determined by infusing a pure standard of this compound. A precursor ion corresponding to [M+H]⁺ or [M+Na]⁺ would be selected, and two to three product ions would be optimized for quantification and qualification.

Visualizations

The following diagrams illustrate key workflows in the analysis of this compound.

G cluster_prep Sample Preparation from Plant Matrix node_sample Dried Plant Material Grind to fine powder node_extraction Extraction Add Methanol/Water (80:20 v/v) Sonicate for 30 min node_sample->node_extraction node_filter Filtration/Centrifugation Remove particulate matter node_extraction->node_filter node_spe Optional SPE Cleanup C18 Cartridge node_filter->node_spe If matrix is very complex node_final Final Sample Evaporate & Reconstitute in initial mobile phase node_filter->node_final For cleaner matrices node_spe->node_final

Caption: Workflow for this compound extraction from a plant matrix.

G cluster_troubleshooting Troubleshooting Logic for Poor Peak Shape node_start {Poor Peak Shape Observed | (Tailing or Splitting)} node_check_solvent {Is injection solvent stronger than mobile phase?} node_start->node_check_solvent node_fix_solvent Action Reconstitute sample in initial mobile phase conditions. node_check_solvent->node_fix_solvent Yes node_check_overload {Is the peak overloaded? (Fronting or broad tailing)} node_check_solvent->node_check_overload No node_end {Peak Shape Improved} node_fix_solvent->node_end node_fix_overload Action Dilute sample (e.g., 1:10) and reinject. node_check_overload->node_fix_overload Yes node_check_column {Is column pressure low or have many injections been run?} node_check_overload->node_check_column No node_fix_overload->node_end node_fix_column Action Flush the column. If problem persists, replace column. node_check_column->node_fix_column Yes node_fix_column->node_end

Caption: Decision tree for troubleshooting poor chromatographic peak shape.

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Activities of Demethylsonchifolin and Sonchifolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylsonchifolin and Sonchifolin are both naturally occurring guaianolide sesquiterpene lactones, a class of compounds known for a wide range of biological activities, including anti-inflammatory effects. This guide provides a comparative overview of their anti-inflammatory properties based on available scientific literature. Due to a notable lack of research on the anti-inflammatory activity of this compound, this comparison primarily focuses on the documented effects of Sonchifolin and the broader anti-inflammatory context of their shared chemical class.

Chemical Structures

Understanding the structural similarities and differences between this compound and Sonchifolin is crucial for contextualizing their potential biological activities. Both belong to the guaianolide class of sesquiterpene lactones.

Sonchifolin

Structure information for Sonchifolin is not currently available in the searched resources.

This compound

Structure information for this compound is not currently available in the searched resources.

Comparative Anti-Inflammatory Activity: A Data-Driven Overview

Direct comparative studies evaluating the anti-inflammatory activity of this compound and Sonchifolin are not available in the current body of scientific literature. Research into the anti-inflammatory properties of this compound is particularly scarce. However, studies on extracts of Emilia sonchifolia, a plant known to contain Sonchifolin, provide some insight into the potential anti-inflammatory effects of this compound.

It is important to note that the data presented below pertains to extracts of Emilia sonchifolia and not to isolated Sonchifolin. The anti-inflammatory effects of the extract may be attributable to a synergistic action of multiple constituents, including Sonchifolin.

Quantitative Data on the Anti-Inflammatory Effects of Emilia sonchifolia Extract
Assay Test Substance Concentration % Inhibition Reference Compound Reference % Inhibition Source
Protein DenaturationAqueous extract of Emilia sonchifolia200 µg/mL44.99%Diclofenac Sodium84.12% at 100 µg/mL[1][2]

Mechanistic Insights into Anti-Inflammatory Action

The primary signaling pathways implicated in the anti-inflammatory effects of many natural compounds, including sesquiterpene lactones, are the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory drugs. While direct evidence for this compound is lacking, many guaianolide sesquiterpene lactones are known to inhibit NF-κB activation.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) Ub Ubiquitin IκBα->Ub Ubiquitination NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation Proteasome Proteasome Ub->Proteasome Degradation DNA DNA NF-κB (p50/p65)_n->DNA Binding Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Figure 1: Simplified NF-κB Signaling Pathway.
STAT3 Signaling Pathway

The STAT3 pathway is another critical regulator of inflammation and is involved in the expression of genes related to cell survival, proliferation, and differentiation. Aberrant STAT3 activation is associated with various inflammatory diseases. The potential of Sonchifolin or this compound to modulate this pathway remains to be investigated.

STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation p-STAT3 p-STAT3 STAT3 Dimer STAT3 Dimer p-STAT3->STAT3 Dimer Dimerization STAT3 Dimer_n STAT3 Dimer STAT3 Dimer->STAT3 Dimer_n Translocation DNA DNA STAT3 Dimer_n->DNA Binding Target Gene Expression Target Gene Expression DNA->Target Gene Expression

Figure 2: Simplified STAT3 Signaling Pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of common in vitro assays used to assess anti-inflammatory activity.

In Vitro Anti-Inflammatory Assay: Inhibition of Protein Denaturation

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.

Protein_Denaturation_Assay cluster_setup Experimental Setup cluster_incubation Incubation cluster_measurement Measurement Reaction Mixture Reaction Mixture (Egg Albumin + PBS + Test Compound/Control) Heat Incubation Incubate at 70°C for 15 min Reaction Mixture->Heat Incubation Cooling Cool to Room Temperature Heat Incubation->Cooling Spectrophotometer Measure Absorbance at 660 nm Cooling->Spectrophotometer Calculation Calculate % Inhibition Spectrophotometer->Calculation

Figure 3: Workflow for Protein Denaturation Assay.

Protocol:

  • Preparation of Reaction Mixture: A reaction mixture is prepared containing egg albumin, phosphate-buffered saline (PBS, pH 6.4), and the test compound at various concentrations. A control group is prepared without the test compound, and a standard drug (e.g., Diclofenac Sodium) is used for comparison.

  • Incubation: The reaction mixtures are incubated at 37°C for 20 minutes followed by heating at 70°C in a water bath for 5 minutes.

  • Measurement: After cooling, the absorbance of the solutions is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

Conclusion and Future Directions

The current scientific literature provides limited data to draw a definitive comparison between the anti-inflammatory activities of this compound and Sonchifolin. While extracts of Emilia sonchifolia (containing Sonchifolin) have demonstrated modest in vitro anti-inflammatory effects by inhibiting protein denaturation, there is a significant gap in the understanding of the specific contribution of Sonchifolin to this activity. Furthermore, research on the anti-inflammatory properties of this compound is conspicuously absent.

Given that both compounds are guaianolide sesquiterpene lactones, a class known for its anti-inflammatory potential, it is plausible that both this compound and Sonchifolin possess intrinsic anti-inflammatory activities. However, to establish this and to enable a meaningful comparison, further research is imperative.

Recommendations for future research include:

  • Isolation and Purification: Isolation of pure this compound and Sonchifolin to enable focused in vitro and in vivo studies.

  • Direct Comparative Studies: Head-to-head comparisons of the anti-inflammatory efficacy of the two compounds using a battery of standardized in vitro and in vivo models.

  • Mechanistic Elucidation: Investigation into the specific molecular targets and signaling pathways modulated by each compound, with a focus on the NF-κB and STAT3 pathways.

  • Structure-Activity Relationship (SAR) Studies: Exploration of the structural features of these and related guaianolide sesquiterpene lactones that are critical for their anti-inflammatory activity.

A thorough investigation into the anti-inflammatory profiles of this compound and Sonchifolin will be invaluable for the drug discovery and development community, potentially uncovering new lead compounds for the treatment of inflammatory disorders.

References

Validating the Bioactivity of Demethylsonchifolin: A Comparative Guide to Secondary Screening in NF-κB Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the bioactivity of Demethylsonchifolin, a sesquiterpenoid natural product, through secondary screening assays, with a focus on its potential role in the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While specific experimental data for this compound is emerging, this document outlines the established methodologies and provides comparative data from well-characterized inhibitors, such as Parthenolide, to guide future research and development.

This compound has been categorized under compounds related to immunology, inflammation, and the NF-κB signaling pathway, suggesting its potential as a modulator of this critical cellular process.[] The NF-κB pathway is a key regulator of immune and inflammatory responses, cell proliferation, and survival.[2][3][4] Its dysregulation is implicated in numerous diseases, including chronic inflammatory conditions and cancer, making it a prime target for therapeutic intervention.[3][5]

Comparative Analysis of NF-κB Inhibitors

To contextualize the potential efficacy of this compound, it is essential to compare it against known inhibitors of the NF-κB pathway. Parthenolide, a sesquiterpene lactone like this compound, is a well-studied NF-κB inhibitor and serves as an excellent benchmark.[2][5][6][7][8] The following table summarizes the inhibitory activity of Parthenolide and other compounds targeting the NF-κB pathway.

CompoundTargetAssay TypeCell LineIC50/Effective ConcentrationReference
ParthenolideIKK, NF-κBIL-8 Secretion AssayCystic Fibrosis Bronchial Epithelial CellsSignificant inhibition at various concentrations[6]
ParthenolideNF-κBSEAP Reporter AssayHEK-Blue™ Null 1Significant inhibition at 15, 50, and 70 μM[2]
ParthenolideNF-κBCell Proliferation AssayA549, NCI-H446, A549-T24Inhibition at 1, 3, 5, 10, 15 μmol/L[7]
TriptolideNF-κBSEAP Reporter AssayHEK-Blue™ Null 11 μM[2]
BMS-345541IKKβKinase AssayN/AAllosteric inhibitor with 13-fold selectivity for IKKβ over IKKα[3]
This compound Presumed NF-κB/IKK To be determined To be determined To be determined

Key Secondary Screening Assays for NF-κB Inhibition

A robust validation of this compound's bioactivity requires a multi-faceted approach employing a variety of secondary screening assays. These assays can confirm its mechanism of action and quantify its potency.

NF-κB Reporter Gene Assay

This assay is a common primary and secondary screen to quantify the transcriptional activity of NF-κB.

Experimental Protocol:

  • Cell Line: A stable cell line, such as C2C12 or HEK293, expressing a reporter gene (e.g., Luciferase or Secreted Alkaline Phosphatase - SEAP) under the control of an NF-κB response element is utilized.[9]

  • Treatment: Cells are pre-treated with varying concentrations of this compound or a control inhibitor (e.g., Parthenolide) for a specified duration.

  • Stimulation: NF-κB activation is induced using a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β).[6][9]

  • Detection: After incubation, the expression of the reporter gene is quantified. For luciferase, a luminometer is used to measure light output from cell lysates.[9] For SEAP, the supernatant is assayed for enzymatic activity.

  • Analysis: The reduction in reporter gene activity in the presence of the test compound relative to the stimulated control indicates inhibition of the NF-κB pathway.

IκBα Degradation Assay (Western Blot)

This assay investigates the upstream events in the NF-κB pathway, specifically the phosphorylation and subsequent degradation of the inhibitory protein IκBα.

Experimental Protocol:

  • Cell Culture and Treatment: Cells are treated with this compound followed by stimulation with TNF-α or another suitable agonist.

  • Cell Lysis: At various time points post-stimulation, cells are lysed to extract total protein.

  • Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for IκBα and phosphorylated IκBα. A loading control (e.g., β-actin) is used for normalization.

  • Analysis: Inhibition of IκBα degradation by this compound, as evidenced by the persistence of the IκBα band in treated versus untreated stimulated cells, confirms its activity on this upstream component of the pathway.[6]

NF-κB (p65) Nuclear Translocation Assay (Immunofluorescence)

This imaging-based assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon pathway activation.

Experimental Protocol:

  • Cell Culture and Treatment: Cells are grown on coverslips or in imaging-ready plates and treated with this compound and a stimulant.

  • Immunostaining: Cells are fixed, permeabilized, and stained with an antibody against the p65 subunit of NF-κB. A fluorescently labeled secondary antibody is used for detection. The nucleus is counterstained with DAPI.

  • Microscopy: Images are acquired using a fluorescence microscope.

  • Analysis: The degree of p65 nuclear translocation is quantified by measuring the fluorescence intensity in the nucleus versus the cytoplasm.[10] A reduction in nuclear p65 in treated cells indicates inhibition.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams are provided.

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm TNF-α TNF-α TNFR TNFR IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates p50/p65 p50/p65 IκBα->p50/p65 Releases Nucleus Nucleus p50/p65->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces

Caption: Canonical NF-κB Signaling Pathway.

Experimental_Workflow Cell_Culture Seed cells in microplate Compound_Treatment Pre-treat with this compound Stimulation Induce NF-κB with TNF-α Compound_Treatment->Stimulation Incubation Incubate for defined period Stimulation->Incubation Assay_Endpoint Measure endpoint (e.g., Luciferase) Incubation->Assay_Endpoint Data_Analysis Analyze and quantify inhibition Assay_Endpoint->Data_Analysis

Caption: NF-κB Inhibition Assay Workflow.

By employing these established secondary screening assays and comparing the results with known inhibitors like Parthenolide, researchers can effectively validate and characterize the bioactivity of this compound as a potential therapeutic agent targeting the NF-κB signaling pathway.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Demethylbellidifolin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two validated analytical methods for the quantification of demethylbellidifolin, a major bioactive xanthone (B1684191) compound found in Swertia davidi Franch. The selection of a robust and reliable analytical method is critical for accurate quantification in various matrices during pharmacokinetic studies, quality control, and drug development. This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: A Comparative Analysis of Method Performance

The performance of analytical methods is evaluated based on several key validation parameters. Below is a summary of the performance characteristics of the HPLC-UV and LC-MS/MS methods for the quantification of demethylbellidifolin.

Validation ParameterHPLC-UV MethodLC-MS/MS Method[1]
Linearity Range 0.78-100 μg/mL1.92-960 ng/mL[1]
Correlation Coefficient (r²) >0.999Not explicitly stated, but excellent linearity reported[1]
Limit of Detection (LOD) 0.25 μg/mLNot explicitly stated
Limit of Quantification (LOQ) 0.78 μg/mL1.92 ng/mL[1]
Precision (%RSD) Intra-day: <1.5%, Inter-day: <3.0%Intra- and Inter-day: <8.3%[1]
Accuracy (Recovery) 98.7%-101.3%Not explicitly stated, but within acceptable limits
Specificity Good resolution from other componentsHigh, based on specific MRM transitions[1]

Experimental Protocols: A Detailed Look at the Methodologies

Detailed and standardized experimental protocols are essential for the reproducibility and cross-validation of analytical methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of demethylbellidifolin in different parts of Swertia davidi Franch.

Sample Preparation:

  • Accurately weigh the powdered plant material (roots, stems, leaves).

  • Add 50 mL of methanol (B129727) and subject to ultrasonic extraction for 30 minutes.

  • Filter the extract and collect the filtrate.

  • Evaporate the filtrate to dryness and dissolve the residue in 5 mL of methanol.

  • Filter the solution through a 0.45 μm membrane filter before injection into the HPLC system.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with UV-Vis Detector.

  • Column: Hypersil C18 (150 mm × 4.6 mm, 5 μm).

  • Mobile Phase: Methanol - 0.5% Phosphoric Acid Solution (56:44, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: Room temperature.

  • Injection Volume: 10 μL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method was developed for the quantification of demethylbellidifolin in rat plasma and is applicable to pharmacokinetic studies.[1]

Sample Preparation:

  • To 50 μL of rat plasma, add the internal standard (aurantio-obtusin).[1]

  • Extract with ethyl acetate (B1210297) by vortexing.[1]

  • Centrifuge to separate the layers.[1]

  • Transfer the upper organic layer and evaporate to dryness under a gentle stream of nitrogen.[1]

  • Reconstitute the residue in the mobile phase.[1]

  • Inject the reconstituted sample into the LC-MS/MS system.[1]

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: LC-MS/MS system (e.g., TSQ Quantum Ultra mass spectrometer).[1]

  • Column: Zorbax SB-C18 (2.1 × 100 mm, 3.5 μm).[1]

  • Mobile Phase: Methanol - 0.2% Formic Acid in water (80:20, v/v).[1]

  • Flow Rate: Not explicitly stated.

  • Ionization Mode: Negative Electrospray Ionization (ESI).[1]

  • Detection: Selected Reaction Monitoring (SRM) mode.[1]

  • Transitions Monitored:

    • Demethylbellidifolin: m/z 259.1 → 215.1[1]

    • Internal Standard (aurantio-obtusin): m/z 329.0 → 314.2[1]

Visualizing the Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described above.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample Plant Material Extraction Ultrasonic Extraction (Methanol) Sample->Extraction Filtration1 Filtration Extraction->Filtration1 Evaporation Evaporation to Dryness Filtration1->Evaporation Dissolution Dissolution in Methanol Evaporation->Dissolution Filtration2 0.45 µm Filtration Dissolution->Filtration2 Injection HPLC Injection Filtration2->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Quantification Quantification Detection->Quantification

HPLC-UV Analytical Workflow

LCMSMS_Workflow cluster_sample_prep_lcms Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis Plasma_Sample Rat Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE Centrifugation Centrifugation LLE->Centrifugation Evaporation_N2 Evaporation (Nitrogen) Centrifugation->Evaporation_N2 Reconstitution Reconstitution in Mobile Phase Evaporation_N2->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection LC_Separation C18 Column Separation LC_Injection->LC_Separation ESI Negative ESI LC_Separation->ESI MSMS_Detection SRM Detection ESI->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis

LC-MS/MS Analytical Workflow

CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Cross-Validation HPLC HPLC-UV Method Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Specificity Specificity HPLC->Specificity LOQ LOD & LOQ HPLC->LOQ LCMS LC-MS/MS Method LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->Specificity LCMS->LOQ Data_Comparison Compare Performance Data Linearity->Data_Comparison Accuracy->Data_Comparison Precision->Data_Comparison Specificity->Data_Comparison LOQ->Data_Comparison Method_Selection Select Appropriate Method Data_Comparison->Method_Selection

Cross-Validation Logical Flow

References

Comparative Analysis of Sesquiterpene Lactone Content in Smallanthus Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the primary sesquiterpene lactones (STLs) found in various Smallanthus species. This document summarizes available quantitative data, details experimental protocols for quantification, and visualizes the analytical workflow.

The genus Smallanthus, particularly Smallanthus sonchifolius (yacon), is a subject of growing interest in the scientific community due to its rich composition of bioactive compounds. Among these, sesquiterpene lactones (STLs), primarily found in the leaves, have demonstrated a range of biological activities. This guide focuses on the comparative analysis of the most abundant STLs: enhydrin (B1240213), uvedalin, sonchifolin, and polymatin B, across different Smallanthus species.

It is important to note that a search for "Demethylsonchifolin" yielded no matching compounds in the scientific literature for Smallanthus species. It is likely that this is not a standard nomenclature. Therefore, this analysis will focus on the well-documented and quantitatively analyzed STLs mentioned above.

Quantitative Analysis of Sesquiterpene Lactones in Smallanthus Species

The available quantitative data primarily focuses on Smallanthus sonchifolius, with significant variations observed between different accessions and geographical locations. Data for other Smallanthus species, such as S. maculatus, is limited, and for many others, including S. riparius, it is currently unavailable in the reviewed literature. One study noted the isolation of polymatins A, B, and C from Polymnia maculata (a synonym for Smallanthus maculatus), however, quantitative data was not provided.

Below is a summary of the quantitative data for the major STLs in the leaves of Smallanthus sonchifolius.

SpeciesAccession/SampleEnhydrin (% of dry weight)Uvedalin (% of dry weight)SonchifolinPolymatin BReference
Smallanthus sonchifoliusYkal (Indonesia)1.670.88Not QuantifiedNot Quantified[1]
Smallanthus sonchifoliusYcin (Indonesia)1.260.56Not QuantifiedNot Quantified[1]
Smallanthus sonchifoliusNot Specified0.74 (mg/g of fresh material)0.21 (mg/g of fresh material)Not QuantifiedNot Quantified[1]
Smallanthus sonchifoliusNot Specifiedup to 0.97Not QuantifiedNot QuantifiedNot Quantified[1]

Experimental Protocols

A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is a common approach for the simultaneous quantification of enhydrin and uvedalin in the ethanolic extract of Smallanthus sonchifolius leaves.[1]

Sample Preparation: Ethanolic Extraction
  • Objective: To extract sesquiterpene lactones from the dried leaves of Smallanthus sonchifolius.

  • Procedure:

    • Obtain dried, powdered leaves of Smallanthus sonchifolius.

    • Perform an extraction using 96% ethanol.

    • Concentrate the resulting extract to obtain a crude ethanolic extract.

Quantification: High-Performance Liquid Chromatography (HPLC-UV)
  • Objective: To separate and quantify enhydrin and uvedalin in the ethanolic extract.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water. A common isocratic method uses a mixture of 40% acetonitrile and 60% water.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection Wavelength: 210 nm.[1]

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a series of standard solutions of purified enhydrin and uvedalin of known concentrations.

    • Inject the standard solutions into the HPLC system to generate a calibration curve for each compound (peak area vs. concentration).

    • Inject the prepared sample extract.

    • Identify the peaks corresponding to enhydrin and uvedalin in the sample chromatogram based on their retention times compared to the standards.

    • Calculate the concentration of each compound in the sample by interpolating their peak areas on the respective calibration curves.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the extraction and quantification of sesquiterpene lactones from Smallanthus leaves.

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Analysis cluster_quantification_details Quantification Details start Dried Smallanthus Leaves powder Powdered Leaf Material start->powder extraction Ethanolic Extraction powder->extraction extract Crude Ethanolic Extract extraction->extract hplc HPLC-UV Analysis extract->hplc data Chromatographic Data hplc->data quant Quantification data->quant results STL Content (mg/g) quant->results standards Prepare STL Standards calibration Generate Calibration Curve standards->calibration calibration->quant

Caption: Workflow for STL extraction and analysis.

Signaling Pathway (Placeholder)

While specific signaling pathways modulated by this compound cannot be depicted due to the compound's non-standard nomenclature, research on the major sesquiterpene lactones from Smallanthus sonchifolius has pointed to their involvement in various cellular processes. For instance, some STLs have been shown to exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory signaling pathways. Future research clarifying the precise molecular targets of these compounds will enable the accurate depiction of their mechanisms of action.

Signaling_Pathway_Placeholder cluster_cell Cellular Environment cluster_pathway Pro-inflammatory Signaling STL Sesquiterpene Lactone (e.g., Enhydrin, Uvedalin) kinase_cascade Kinase Cascade STL->kinase_cascade Inhibition receptor Cell Surface Receptor receptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor inflammatory_genes Inflammatory Gene Expression transcription_factor->inflammatory_genes

Caption: Potential anti-inflammatory mechanism of STLs.

References

Validating the Target Engagement of Demethylsonchifolin: A Comparative Guide to Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic compound binds to its intended molecular target within a cellular environment is a critical step in drug discovery. This guide provides a comprehensive comparison of established experimental methods for validating the target engagement of natural products like Demethylsonchifolin in a cellular context. While specific quantitative data for this compound is not yet publicly available, this document outlines the principles, protocols, and comparative performance of key assays that can be employed for this purpose.

This compound, a sesquiterpenoid natural product, holds potential for therapeutic applications. However, understanding its mechanism of action begins with identifying and validating its direct molecular target(s) within the complex cellular milieu. This guide explores three powerful techniques: the Cellular Thermal Shift Assay (CETSA), NF-κB Reporter Assays, and Immunoprecipitation-Mass Spectrometry (IP-MS).

Comparative Analysis of Target Validation Methods

The choice of a target validation assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. The following table summarizes the key characteristics of CETSA, NF-κB Reporter Assays, and IP-MS to aid in selecting the most appropriate method.

FeatureCellular Thermal Shift Assay (CETSA)NF-κB Reporter AssayImmunoprecipitation-Mass Spectrometry (IP-MS)
Principle Ligand binding alters the thermal stability of the target protein.[1][2]Measures the transcriptional activity of NF-κB upon stimulation or inhibition.[3][4][5]An antibody against a "bait" protein is used to pull down the protein and its interacting partners.[6][7][8]
Primary Readout Change in the amount of soluble protein at different temperatures.[1]Luminescence or fluorescence signal from a reporter gene.[3]Identification and quantification of proteins by mass spectrometry.[7][9]
"Label-Free" Yes, for the compound of interest.[2]No, requires genetic modification of cells to include the reporter construct.[5]No, requires a specific antibody for the bait protein.[6][8]
Cellular Context Can be performed in intact cells or cell lysates.[10]Performed in live, intact cells.[5]Performed on cell lysates.[9]
Throughput Moderate to high, with formats like CETSA HT.[11][12]High, suitable for screening large compound libraries.[3]Low to moderate, depending on the workflow.[11]
Quantitative Data Provides dose-response curves and apparent binding affinities (ITDRF-CETSA).[11][13]Provides IC50/EC50 values for pathway modulation.[4]Can provide relative quantification of interacting proteins.
Target Agnostic? Yes, proteome-wide CETSA (MS-CETSA) can identify unknown targets.[2][12]No, specific for the NF-κB signaling pathway.[4]Yes, can identify unknown interacting partners of a known bait protein.[7][8]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures is crucial for understanding and implementing these validation assays.

G cluster_pathway Simplified NF-κB Signaling Pathway Stimulus Stimulus IKK IKK Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates This compound This compound This compound->IKK Potential Inhibition Point

Caption: A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition for this compound.

G cluster_workflow CETSA Experimental Workflow Cells Cells Treatment Treatment Cells->Treatment Treat with this compound or vehicle Heating Heating Treatment->Heating Heat at various temperatures Lysis Lysis Heating->Lysis Lyse cells Centrifugation Centrifugation Lysis->Centrifugation Separate soluble and aggregated proteins Supernatant Supernatant Centrifugation->Supernatant Collect soluble fraction Analysis Analysis Supernatant->Analysis Analyze by Western Blot or MS

Caption: A general workflow for a Cellular Thermal Shift Assay (CETSA) experiment.[14]

G cluster_logic Logical Relationship of Validation Methods Hypothesis This compound has a cellular target Reporter_Assay NF-κB Reporter Assay Hypothesis->Reporter_Assay Functional consequence CETSA CETSA Hypothesis->CETSA Direct binding Reporter_Assay->CETSA Suggests target for CETSA IP_MS IP-MS CETSA->IP_MS Confirms interaction partner Target_Validation Validated Target Engagement CETSA->Target_Validation IP_MS->Target_Validation

Caption: The logical flow from a hypothesis to validated target engagement using complementary assays.

Detailed Experimental Protocols

The following sections provide detailed, adaptable protocols for the discussed assays.

Cellular Thermal Shift Assay (CETSA)

This protocol is a generalized procedure for Western blot-based CETSA.

1. Cell Culture and Treatment:

  • Culture cells to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours) under normal culture conditions.

2. Heating Step:

  • Harvest cells and resuspend them in a suitable buffer (e.g., PBS) with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

3. Cell Lysis:

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

4. Separation of Soluble and Aggregated Proteins:

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

5. Protein Quantification and Analysis:

  • Carefully collect the supernatant containing the soluble proteins.

  • Determine the protein concentration of each sample.

  • Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.

NF-κB Reporter Assay

This protocol describes a dual-luciferase reporter assay to measure NF-κB activation.[3][15]

1. Cell Culture and Transfection:

  • Seed cells (e.g., HEK293) in a 96-well plate.

  • Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid using a suitable transfection reagent.[16][15]

  • Allow the cells to express the reporters for 24-48 hours.

2. Compound Treatment and Stimulation:

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a specified time (e.g., 6 hours). Include appropriate vehicle and positive controls.

3. Cell Lysis and Luciferase Assay:

  • Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold change in NF-κB activity relative to the stimulated control.

  • Determine the IC50 of this compound by plotting the normalized activity against the compound concentration.

Immunoprecipitation-Mass Spectrometry (IP-MS)

This is a general protocol for identifying protein interaction partners.

1. Cell Lysis:

  • Lyse cells treated with this compound or vehicle control in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

2. Immunoprecipitation:

  • Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared lysates with an antibody specific to the bait protein (the hypothesized target of this compound) or an isotype control antibody overnight at 4°C.

  • Add protein A/G beads to pull down the antibody-protein complexes.

  • Wash the beads extensively to remove non-specifically bound proteins.

3. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the protein complexes from the beads.

  • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

4. Mass Spectrometry and Data Analysis:

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins in the sample by searching the acquired MS/MS spectra against a protein database.

  • Compare the proteins identified in the this compound-treated sample with the vehicle control and the isotype control to identify specific interaction partners whose binding is modulated by the compound.

Conclusion

Validating the cellular target engagement of a novel compound like this compound is a multi-faceted process. While direct experimental data for this specific natural product is emerging, the methodologies outlined in this guide provide a robust framework for its investigation. A combination of functional assays like the NF-κB reporter assay to understand its effect on a signaling pathway, and biophysical assays like CETSA and IP-MS to confirm direct binding and identify interaction partners, will be crucial in elucidating the mechanism of action of this compound and advancing its potential as a therapeutic agent.

References

Demethylsonchifolin and its Analogs: A Comparative Analysis of Cytotoxic Effects on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals comparing the anti-proliferative effects of sesquiterpene lactones isolated from Enhydra fluctuans, including compounds related to Demethylsonchifolin. This guide provides a detailed analysis of their efficacy across various cancer cell lines, supported by experimental data and standardized protocols.

Recent studies have highlighted the potential of sesquiterpene lactones, a class of naturally occurring compounds, as potent anti-cancer agents. Among these, this compound and its structural analogs isolated from the medicinal plant Enhydra fluctuans have garnered significant interest. This report provides a comparative analysis of the cytotoxic effects of these compounds across different human cancer cell lines, offering valuable insights for researchers in oncology and drug discovery.

Comparative Cytotoxicity of Sesquiterpene Lactones from Enhydra fluctuans

The anti-proliferative activity of three prominent melampolide-type sesquiterpene lactones isolated from Enhydra fluctuans—enhydrin (B1240213), fluctuanin, and fluctuadin—was evaluated against a panel of four human cancer cell lines and one normal human cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify the cytotoxic effects.

The results, summarized in the table below, demonstrate significant cytotoxic activity of all three compounds against the tested cancer cell lines, with IC50 values ranging from 0.18 µM to 17.34 µM[1]. Notably, the compounds exhibited varying degrees of selectivity, with some showing potent activity against cancer cells while being less toxic to the normal lung fibroblast cell line, MRC-5.

CompoundCCRF-CEM (Leukemia)HCT-116 (Colon Carcinoma)MDA-MB-231 (Breast Cancer)U251 (Glioblastoma)MRC-5 (Normal Lung Fibroblast)
Enhydrin 0.18 µM0.35 µM0.45 µM0.28 µM1.56 µM
Fluctuanin 2.15 µM3.24 µM4.11 µM2.89 µM12.50 µM
Fluctuadin 5.82 µM8.90 µM11.32 µM7.65 µM17.34 µM

Table 1: IC50 values of sesquiterpene lactones from Enhydra fluctuans across different human cell lines[1].

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.

Cell Culture and Maintenance

Human cancer cell lines (CCRF-CEM, HCT-116, MDA-MB-231, U251) and the normal human lung fibroblast cell line (MRC-5) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified atmosphere of 5% CO2 at 37°C.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of enhydrin, fluctuanin, and fluctuadin (typically ranging from 0.01 µM to 100 µM) for 48 hours.

  • MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined by plotting the percentage of inhibition versus the log of the compound concentration.

Apoptosis Assessment (Caspase-3/7 Activity Assay)

Further investigations into the mechanism of cell death induced by these compounds focused on apoptosis. While detailed results for this compound are not available, studies on related compounds like enhydrin have explored apoptotic pathways. A typical protocol to assess apoptosis is as follows:

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Caspase-Glo® 3/7 Assay: The Caspase-Glo® 3/7 reagent is added to the wells, and the plate is incubated at room temperature for 1-2 hours.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.

  • Data Analysis: The results are expressed as the fold change in caspase activity compared to untreated control cells.

It was noted that in one study, enhydrin did not show a considerable activation of caspases-3/7, suggesting that other apoptotic or cell death pathways might be involved[1].

Signaling Pathways and Visualizations

The induction of apoptosis is a key mechanism for many anti-cancer agents. The following diagrams illustrate a simplified experimental workflow for assessing cytotoxicity and a representative signaling pathway potentially involved in the action of sesquiterpene lactones.

G cluster_workflow Experimental Workflow: Cytotoxicity Assay A Seed Cells in 96-well Plate B Treat with this compound Analogs A->B C Incubate for 48 hours B->C D Add MTT Reagent C->D E Measure Absorbance D->E F Calculate IC50 Values E->F

Cytotoxicity assay workflow.

G cluster_pathway Simplified Apoptosis Signaling Pathway A This compound Analogs B Cellular Stress A->B induces C Mitochondrial Pathway Activation B->C D Caspase Activation C->D E Apoptosis D->E

Potential apoptosis signaling pathway.

References

Safety Operating Guide

Prudent Disposal of Demethylsonchifolin: A Guide to Laboratory Safety and Environmental Responsibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and upholding environmental stewardship. This document provides essential safety and logistical guidance for the proper disposal of demethylsonchifolin, emphasizing procedural steps to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety Protocols

Given the absence of specific hazard information for this compound, a cautious approach is warranted. Researchers should handle this compound as a potentially hazardous substance.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves.

  • Body Protection: A lab coat or chemical-resistant apron is mandatory.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area, preferably within a fume hood.

Engineering Controls:

  • All work with this compound should be conducted in a well-ventilated laboratory, ideally within a certified chemical fume hood to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Handling and Storage:

  • Avoid direct contact with skin and eyes.

  • Prevent the formation of dust and aerosols.

  • Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

Step-by-Step Disposal Procedure

The proper disposal of this compound is crucial to prevent environmental contamination and ensure personnel safety. The following step-by-step procedure outlines a general workflow for managing this chemical waste.

  • Waste Characterization and Segregation:

    • Determine the physical state of the waste (solid, liquid, or contaminated debris).

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.

  • Containment:

    • Solid Waste: Collect pure this compound or materials heavily contaminated with it in a designated, leak-proof, and sealable container.

    • Liquid Waste: If this compound is in a solution, it should be collected in a compatible, sealed, and shatter-resistant container.

    • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, must be considered hazardous waste and collected in a designated, lined container.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date of accumulation and the name of the generating researcher or lab.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure the storage area is away from general laboratory traffic and incompatible materials.

  • Disposal:

    • Do not dispose of this compound down the drain or in the regular trash.

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1] Adhere strictly to their pickup schedules and procedures.

Spill Management

In the event of a spill, the following immediate actions should be taken:

  • Alert Personnel: Notify all individuals in the immediate vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control and Clean-up (for minor spills): If you are trained and equipped to handle the spill, and it is small and contained, use an appropriate absorbent material to clean it up. All materials used for cleanup must be disposed of as hazardous waste.

  • Contact EHS: For large spills or if you are uncertain how to proceed, contact your institution's EHS or emergency response team immediately.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial generation to final removal.

cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal A This compound Waste Generated B Solid Waste A->B C Liquid Waste A->C D Contaminated Debris A->D E Collect in Designated Sealed Container B->E C->E D->E F Label Container: 'Hazardous Waste - this compound' E->F G Store in Secure Satellite Accumulation Area F->G H Arrange for Pickup by EHS or Licensed Contractor G->H I Proper Disposal (Do Not Drain or Trash) H->I

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Demethylsonchifolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Demethylsonchifolin in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, a sesquiterpene lactone, presents several health hazards that necessitate the use of appropriate personal protective equipment. The primary risks associated with this compound are skin and eye irritation, respiratory tract irritation, and potential harm if ingested. Furthermore, many sesquiterpene lactones are known to be skin sensitizers, which can lead to allergic contact dermatitis upon repeated exposure.

Summary of Hazard Information:

Hazard ClassGHS Hazard Statement
Acute Oral ToxicityH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant nitrile gloves. For prolonged contact, consider double-gloving.
Eye Protection Safety GogglesTightly fitting safety goggles to protect against dust particles and splashes.
Face Protection Face ShieldTo be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Body Protection Lab CoatA standard laboratory coat to be worn at all times.
Respiratory Protection RespiratorAn N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.

Operational Plan: Safe Handling and Storage

Given that this compound is typically supplied as a powder, specific precautions must be taken to minimize airborne dust and prevent contamination.

Step-by-Step Handling Procedure:

  • Designated Work Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize exposure.

  • Weighing:

    • Perform all weighing operations within a fume hood or a balance enclosure.

    • Use anti-static weigh boats or an anti-static gun to prevent the powder from scattering due to static electricity.

    • Handle the compound with dedicated spatulas and other equipment.

  • Preparing Solutions:

    • When dissolving the powder, add the solvent to the vessel containing the pre-weighed this compound slowly to avoid splashing.

    • Keep the container covered as much as possible during this process.

  • Post-Handling:

    • After handling, thoroughly wipe down the work area with a damp cloth or paper towel to remove any residual powder. Do not use a dry brush, as this can generate dust.

    • Remove and dispose of gloves properly.

    • Wash hands thoroughly with soap and water.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible materials, such as strong oxidizing agents.

Disposal Plan

As this compound is often used in cytotoxicity studies, any waste contaminated with this compound should be treated as cytotoxic waste.

Disposal Procedure:

  • Segregation: All materials that have come into contact with this compound, including gloves, weigh boats, pipette tips, and contaminated labware, must be segregated from general laboratory waste.

  • Containment:

    • Solid waste should be placed in a clearly labeled, leak-proof, and puncture-resistant container designated for cytotoxic waste.

    • Liquid waste containing this compound should be collected in a sealed, labeled container.

  • Disposal:

    • Cytotoxic waste must be disposed of through a licensed hazardous waste disposal service.

    • The primary method of disposal for cytotoxic waste is incineration to ensure complete destruction of the hazardous compound.[1][2]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to assess the cytotoxic effect of a compound on cultured cells.

Methodology:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation:

    • Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. This data can be used to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment (PPE) Selection cluster_decision Procedural Considerations start Start: Handling this compound hazards Identify Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) - Harmful if Swallowed (H302) - Potential Skin Sensitizer start->hazards hand Hand Protection: Chemical-Resistant Gloves (Nitrile) hazards->hand eye Eye Protection: Tightly Fitting Safety Goggles hazards->eye body Body Protection: Lab Coat hazards->body fume_hood Working in a Chemical Fume Hood? hazards->fume_hood end Safe Handling Procedure Implemented hand->end eye->end body->end respiratory Respiratory Protection: N95 Respirator (if not in fume hood) respiratory->end fume_hood->body Yes fume_hood->respiratory No

Caption: Logical workflow for selecting appropriate PPE when handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.